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  • Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
  • CAS: 1260382-91-9

Core Science & Biosynthesis

Foundational

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde basic properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Executive Summary 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a highly fun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Executive Summary

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a highly functionalized heterocyclic compound built upon the 7-azaindole scaffold. This scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide provides a comprehensive analysis of the compound's core physicochemical properties, with a specific focus on the factors governing its basicity. We will dissect the electronic influence of its substituents, propose a logical synthetic strategy, and explore the reactivity of its key functional groups. Furthermore, this document will contextualize the molecule's significance as a versatile building block in modern drug discovery, particularly for the development of targeted therapeutics.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is an isomeric analog of indole where a nitrogen atom replaces the C7 carbon. This substitution has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold by medicinal chemists. Its ability to form critical hydrogen bond interactions with protein kinase hinge regions has cemented its role in the design of numerous inhibitors targeting enzymes like PI3K, FGFR, and JAK.[1][2][3]

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde emerges as a particularly valuable derivative. It combines the proven biological relevance of the 7-azaindole core with two key functional handles: a chloro group, which can modulate electronic properties and serve as a potential vector for cross-coupling reactions, and a carbaldehyde group, a versatile precursor for a vast array of chemical transformations. Understanding its fundamental properties is therefore critical for its effective application in research and development.

Physicochemical and Electronic Properties

A quantitative summary of the compound's properties is presented below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol [4]
Appearance Solid[4]
InChI Key KQSYUIOGXLJFIY-UHFFFAOYSA-N[4]
SMILES Clc1cc2cc[nH]c2nc1C=O[4]
Analysis of Basicity

The basicity of 7-azaindole derivatives is primarily determined by the lone pair of electrons on the pyridine nitrogen (N7). The parent 7-azaindole is a moderate base with a pKa of approximately 4.59.[5] However, the substitution pattern on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde drastically reduces this basicity.

The two key substituents, a chloro group at C5 and a carbaldehyde at C6, are both strongly electron-withdrawing. Their combined influence significantly depletes the electron density of the pyridine ring, thereby decreasing the availability of the N7 lone pair for protonation.

  • Carbaldehyde (-CHO) Group: This group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). The resonance effect delocalizes the ring's π-electrons onto the carbonyl oxygen, substantially reducing electron density at N7.

  • Chloro (-Cl) Group: The chlorine atom is electronegative and withdraws electron density via the inductive effect (-I). While it can donate electron density through resonance (+M), the inductive effect is dominant for halogens, leading to a net deactivation of the ring.

Consequently, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is expected to be a significantly weaker base than the unsubstituted 7-azaindole, with a pKa value well below 4.5. This attenuated basicity is a critical consideration in drug design, as it can influence solubility, off-target activity (e.g., hERG binding), and pharmacokinetic properties.

G cluster_molecule Electronic Effects on the 7-Azaindole Core cluster_effects Substituent Effects cluster_result Outcome Core 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde N7 Pyridine Nitrogen (N7) (Basic Center) Result Significantly Reduced Electron Density at N7 N7->Result CHO C6-Carbaldehyde (-CHO) CHO->N7 Strong -I, -M Effects (Resonance & Inductive Withdrawal) Cl C5-Chloro (-Cl) Cl->N7 Dominant -I Effect (Inductive Withdrawal) Conclusion Greatly Decreased Basicity (pKa << 4.59) Result->Conclusion

Caption: Electronic impact of substituents on the basicity of the N7 nitrogen.

Synthesis and Reactivity

Plausible Synthetic Strategy

Direct C6-formylation of a pre-existing 5-chloro-7-azaindole scaffold via electrophilic substitution (e.g., Vilsmeier-Haack reaction) is challenging. The Vilsmeier-Haack reaction on 7-azaindoles preferentially occurs at the electron-rich C3 position of the pyrrole ring.[5][6][7] Therefore, a more strategic, multi-step approach is required, likely involving the construction of the pyrrole ring onto a pre-functionalized pyridine.

A plausible route could begin with a substituted 2,3-diaminopyridine derivative. This approach offers regiochemical control, ensuring the aldehyde (or a precursor) is correctly positioned from the start.

G A Start: Substituted 2-Amino-3-nitropyridine B Step 1: Introduction of C6-Aldehyde Precursor (e.g., protected hydroxymethyl) A->B C Step 2: Reduction of Nitro Group to Amine B->C D Step 3: Pyrrole Ring Annulation (e.g., Clauson-Kaas, Bartoli) C->D E Step 4: Deprotection/Oxidation to yield Aldehyde D->E F Final Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde E->F

Caption: A plausible, regiocontrolled synthetic workflow for the target compound.

Chemical Reactivity and Utility as a Building Block

The true value of this compound lies in the synthetic versatility of its aldehyde functional group. It serves as a linchpin for introducing diverse molecular fragments, which is essential for structure-activity relationship (SAR) studies.

  • Reductive Amination: The most common transformation, reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form a new C-N bond. This is a robust method for installing complex side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds, allowing for the extension of carbon frameworks.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malonates, nitromethane) to build more complex heterocyclic or acyclic systems.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functional groups for further derivatization.

  • N-H Functionalization: The pyrrole nitrogen can be deprotonated and subsequently alkylated, arylated, or protected (e.g., with a SEM or Boc group) to prevent unwanted side reactions or to introduce additional diversity elements.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The aldehyde functionality on the 7-azaindole core is a powerful entry point for synthesizing libraries of potential kinase inhibitors. The general strategy involves using the aldehyde to connect the core scaffold to a "solubility/selectivity" region of the final molecule, often a substituted amine or another heterocyclic system.

G Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Core Scaffold + Linker) Process Key Transformation: Reductive Amination Start->Process Output Final Drug-Like Molecule (e.g., Kinase Inhibitor) Process->Output Input Diverse Library of Primary/Secondary Amines (R-NH₂) Input->Process Structure Core-Linker-Sidechain Output->Structure

Caption: General workflow from the aldehyde building block to a final drug candidate.

This modular approach allows researchers to rapidly explore the chemical space around the 7-azaindole core. For instance, libraries derived from this aldehyde could be screened against panels of kinases to identify potent and selective inhibitors for therapeutic targets in oncology, immunology, and neurodegenerative diseases.[1][3]

Representative Experimental Protocol: Reductive Amination

This protocol provides a self-validating, step-by-step methodology for a key transformation, illustrating the compound's practical utility.

Objective: To synthesize N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)aniline as a representative product.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial (catalytic amount, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq) and dissolve in anhydrous DCM.

  • Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)aniline.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. While its inherent basicity is significantly attenuated by potent electron-withdrawing substituents—a feature that can be advantageous for pharmacokinetic profiles—its true strength lies in the synthetic potential of the C6-aldehyde. This functional group provides a reliable and versatile handle for constructing diverse molecular architectures, enabling the systematic exploration of structure-activity relationships required to develop next-generation targeted therapeutics.

References

  • Giraud, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. Retrieved from [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Sarkar, N., et al. (2012). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 45(4), 565-574. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • He, W., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1236-1241. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Shiri, M., et al. (2011). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 48(4), 827-832. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459. Retrieved from [Link]

  • Bakthavatchalam, R., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 786-791. Retrieved from [Link]

  • D'Andrea, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4987. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25055-25065. Retrieved from [Link]

  • Larsson, A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2095. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of a Privileged Scaffold 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound built upon the 7-azaindole core. The 7-azaindole scaffold, a bioiso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound built upon the 7-azaindole core. The 7-azaindole scaffold, a bioisostere of both indole and purine systems, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[1][2] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, enhance binding affinity through additional hydrogen bond acceptance, and create novel intellectual property space.[1]

This guide provides an in-depth technical overview of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for researchers and drug development professionals. We will explore its core physicochemical properties, predictable chemical reactivity, and its utility as a strategic building block in the synthesis of complex, high-value molecules for therapeutic applications.

Physicochemical and Spectroscopic Profile

The compound presents as a solid at room temperature.[3] Its fundamental properties are derived from its unique structure, which combines an electron-rich pyrrole ring, an electron-deficient pyridine ring, an electronegative chloro-substituent, and a reactive aldehyde functional group.

Core Properties Summary
PropertyValueSource
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance Solid[3]
InChI Key KQSYUIOGXLJFIY-UHFFFAOYSA-N[3]
Canonical SMILES C1=C(C=O)C2=C(C=CN2)N=C1Cl[3]
Solubility Profile

While empirical data is sparse, the structural characteristics of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde suggest it will exhibit poor solubility in water and non-polar aliphatic hydrocarbons. Its polarity and hydrogen bonding capabilities (N-H from the pyrrole ring and the carbonyl oxygen) indicate moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, particularly upon gentle heating. For research applications, DMSO is the recommended solvent for creating stock solutions.

Spectroscopic Characterization

The elucidation of the structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde relies on a combination of standard spectroscopic techniques. Based on its functional groups and data from analogous structures, the following spectral features are anticipated:

  • ¹H NMR: The most downfield signal is expected to be a singlet for the aldehyde proton (-CHO), typically appearing in the δ 9.8–10.5 ppm range. The pyrrole N-H proton will likely appear as a broad singlet at high chemical shift (>11 ppm). The aromatic protons on the pyrrolopyridine core will appear as doublets or singlets in the δ 7.0–8.5 ppm region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the δ 185–195 ppm range. Aromatic carbons will resonate in the δ 110–155 ppm region.

  • Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of principal functional groups. A strong, sharp absorption band around 1680–1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. A broad absorption in the 3200–3400 cm⁻¹ region will indicate the N-H stretch of the pyrrole ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent (M) peak and an (M+2) peak at approximately one-third the intensity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the reactivity of its aldehyde functional group, which serves as a versatile handle for molecular elaboration. The electronic nature of the chloro-substituted azaindole core modulates this reactivity.

Key Transformations of the Aldehyde Group

The aldehyde is an electrophilic center that readily participates in a wide array of classical organic reactions, making it a cornerstone for building molecular complexity.[4]

  • Reductive Amination: This is arguably the most critical reaction for drug discovery applications. The aldehyde condenses with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a stable amine. This two-step, one-pot process is fundamental for linking the azaindole core to other fragments.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This provides a route to amides, esters, and other carboxylic acid derivatives.[4]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as ether formation or conversion to a leaving group.[4]

  • Nucleophilic Addition: Carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), will attack the carbonyl carbon to form secondary alcohols, enabling the creation of new carbon-carbon bonds.[4]

  • Olefination Reactions: Reagents like phosphorus ylides (in the Wittig reaction) can convert the aldehyde into an alkene, providing a method to introduce unsaturated side chains.[4]

G cluster_reactions Key Synthetic Transformations main 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde reductive_amination Secondary/Tertiary Amine main->reductive_amination 1. R₂NH 2. [H] oxidation Carboxylic Acid main->oxidation [O] (e.g., NaClO₂) reduction Primary Alcohol main->reduction [H] (e.g., NaBH₄) nucleophilic_addition Secondary Alcohol main->nucleophilic_addition R-MgBr or R-Li olefination Alkene main->olefination Wittig Reagent

Caption: Key synthetic pathways originating from the aldehyde group.

Experimental Protocols: Synthesis and Characterization

The protocols described below are representative methodologies grounded in established chemical principles for heterocyclic compounds.

Protocol 1: Representative Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich heterocyclic system like 7-azaindole is commonly achieved via the Vilsmeier-Haack reaction. This protocol outlines a plausible route starting from the corresponding chloro-azaindole precursor.

Rationale: The Vilsmeier-Haack reaction is chosen for its reliability in formylating activated aromatic and heterocyclic systems. The Vilsmeier reagent (generated from DMF and POCl₃) is a mild electrophile that readily attacks the electron-rich pyrrole ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with cold aqueous NaOH (e.g., 2M) to a pH of ~8-9.

  • Extraction & Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Protocol 2: Standard Characterization Workflow

This workflow ensures the identity, structure, and purity of a synthesized batch of the title compound. It represents a self-validating system where each step confirms the success of the previous one.

G cluster_se Techniques start Synthesized Crude Product purification Purification (Silica Gel Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_analysis Purity Analysis (RP-HPLC) structural_elucidation->purity_analysis nmr ¹H & ¹³C NMR structural_elucidation->nmr ms LC-MS structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final Verified Compound (>95% Purity) purity_analysis->final

Caption: Standard workflow for compound verification and quality control.

Applications in Medicinal Chemistry and Drug Discovery

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its structure is pre-validated as a fragment that can interact with key therapeutic targets. Its primary application is as a foundational building block for creating libraries of more complex molecules for screening and lead optimization.

  • Kinase Inhibitors: The 7-azaindole core is a proven scaffold for ATP-competitive kinase inhibitors. The aldehyde at the 6-position allows for the introduction of side chains that can target the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity.

  • Orai Inhibitors: Derivatives of 7-azaindole have been identified as potent inhibitors of Orai channels, which are involved in calcium signaling. These compounds have shown efficacy in preclinical models of asthma.[5] The aldehyde serves as a key attachment point for building out the structures required for this activity.

  • General Bioactive Agents: The versatility of the aldehyde allows this scaffold to be incorporated into a wide range of potential therapeutics, including anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases.[2]

G building_block 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde reaction Synthetic Chemistry (e.g., Reductive Amination, Wittig, etc.) building_block->reaction bioactive_mol Complex Bioactive Molecules reaction->bioactive_mol

Caption: Role as a foundational building block in discovery chemistry.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified with the GHS07 pictogram (Warning).[3]

  • Hazard Statements: It is harmful if swallowed (H302) and causes serious eye irritation (H319).[3]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: It is classified as a combustible solid (Storage Class Code 11) and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [Link]

  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed. [Link]

Sources

Foundational

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged" scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the biological significance of this heterocyclic core, with a primary focus on its mechanism of action as a kinase inhibitor. We will delve into its interactions with key oncogenic and inflammatory signaling pathways, its burgeoning role as an antimicrobial and antiviral agent, and its potential in targeting other critical enzyme families. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics leveraging the unique chemical and biological properties of the 1H-pyrrolo[2,3-b]pyridine scaffold.

The 7-Azaindole Core: A Foundation for Potent and Selective Therapeutics

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. This seemingly simple fusion gives rise to a unique electronic and structural architecture that is highly amenable to molecular recognition by a diverse range of biological targets. Its indole-like structure, combined with the hydrogen bonding capabilities of the pyridine nitrogen, makes it an exceptional bioisostere for endogenous ligands, particularly the purine core of adenosine triphosphate (ATP).

The strategic placement of the nitrogen atom at the 7-position is crucial to its biological activity. This nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows the 7-azaindole scaffold to form two critical hydrogen bonds with the hinge region of many protein kinases, effectively mimicking the binding of adenine in ATP.[1] This "hinge-binding" capacity is a cornerstone of its widespread success in the development of ATP-competitive kinase inhibitors.[1]

Dominance in Kinase Inhibition: A Versatile Hinge-Binding Motif

The human kinome, comprising over 500 protein kinases, represents a vast and largely untapped landscape for therapeutic intervention in diseases ranging from cancer to autoimmune disorders. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably effective framework for the design of potent and often selective kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which 7-azaindole-based compounds exert their biological effects is through the competitive inhibition of protein kinases at the ATP-binding site.[1] By occupying this pocket, they prevent the binding of ATP and the subsequent phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are often dysregulated in disease states.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase ATP ATP Substrate Substrate Kinase->Substrate Phosphorylates ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates 7-azaindole_inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor 7-azaindole_inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

Key Kinase Targets and Therapeutic Applications

The versatility of the 7-azaindole scaffold is evident in the wide array of kinases it has been shown to inhibit.

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of JAK inhibitors.[2][3][4] For instance, tofacitinib, a potent JAK inhibitor used in the treatment of rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core, a close structural relative of the 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine has been successfully employed to create selective JAK3 inhibitors, which are attractive targets for autoimmune diseases due to their restricted expression in lymphocytes.[2] Derivatives of this scaffold have also been developed as potent and selective JAK1 inhibitors.[5][6]

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, making it an attractive target in oncology. Fragment-based screening has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent binder to the hinge region of FAK, leading to the development of submicromolar cellular FAK inhibitors.[7]

Aberrant FGFR signaling is a known driver of various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been utilized as a hinge-binding motif to design potent inhibitors of FGFR1, 2, and 3.[8][9][10] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the scaffold can significantly enhance inhibitory activity and selectivity.[8][9]

The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other important kinases, including:

  • Traf2 and Nck-interacting kinase (TNIK): Potent TNIK inhibitors with IC50 values in the nanomolar range have been developed, showing potential in colorectal cancer.[11]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in several diseases, including Alzheimer's and cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have shown nanomolar inhibitory activity against DYRK1A.[11]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: As a crucial player in the DNA damage response, ATM is a promising anticancer target. Highly selective ATM inhibitors based on the 1H-pyrrolo[2,2,3-b]pyridine scaffold have been developed.[12][13][14]

  • Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene, CDK8 has been targeted by potent type II inhibitors featuring the 1H-pyrrolo[2,3-b]pyridine core.[15]

  • Phosphoinositide 3-Kinase (PI3K): This scaffold has been used to develop potent PI3K inhibitors that target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival in cancer.[16]

The following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.

Kinase TargetCompound/SeriesIC50/ActivityTherapeutic AreaReference
JAK3 1H-pyrrolo[2,3-b]pyridine derivativesIC50 = 2 nM (Tofacitinib)Autoimmune Diseases[2]
FAK Substituted 1H-pyrrolo[2,3-b]pyridinesSubmicromolar cellular inhibitionOncology[7]
FGFR1/2/3 Compound 4hIC50 = 7, 9, 25 nMOncology[8][9][10]
TNIK Pyrazolyl-1H-pyrrolo[2,3-b]pyridineIC50 < 1 nMOncology[11]
ATM Compound 25a>700-fold selectivity over PIKK familyOncology[12][13][14]
CDK8 Compound H1IC50 = 35.2 nMOncology[15]
PI3K 7-azaindole scaffold derivativesSubnanomolar activityOncology[16]

Expanding Horizons: Beyond Kinase Inhibition

While the 1H-pyrrolo[2,3-b]pyridine scaffold is most renowned for its kinase inhibitory properties, its biological significance extends to other important therapeutic areas.

Antimicrobial Activity

The emergence of antibiotic resistance is a pressing global health crisis. The 7-azaindole nucleus has shown promise as a scaffold for the development of novel antibacterial agents. Derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[17][18][19] Furthermore, some 7-azaindole-based compounds have been shown to potentiate the activity of existing antibiotics against Gram-negative bacteria, likely by disrupting the integrity of the outer membrane.[20]

Antiviral Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its antiviral potential. For example, derivatives have been identified as potent inhibitors of the PB2 subunit of the influenza RNA-dependent RNA polymerase, a promising target for anti-influenza drug discovery.[21] Additionally, related pyrrolopyrimidine derivatives have shown significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus.[22]

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides. PDE4B is a key regulator of inflammatory processes, making it an attractive target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, demonstrating anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.[23]

Experimental Protocols: A Guide to Key Assays

To facilitate further research and development of 1H-pyrrolo[2,3-b]pyridine-based compounds, we provide the following exemplary protocols for key biological assays.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Workflow: In Vitro Kinase Inhibition Assay

Workflow: In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Kinase and Inhibitor to Microplate Wells Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubate Plate_Setup->Incubation_1 Reaction_Initiation Add ATP and Substrate Incubation_1->Reaction_Initiation Incubation_2 Incubate at 30°C Reaction_Initiation->Incubation_2 Reaction_Termination Stop Reaction Incubation_2->Reaction_Termination Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction_Termination->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Sources

Exploratory

The Pyrrolopyridine Scaffold: A Privileged Core for Next-Generation Therapeutics and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Pyrrolopyridine Nucleus The pyrrolopyridine scaffold, a class of bicyclic heteroaromati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrrolopyridine Nucleus

The pyrrolopyridine scaffold, a class of bicyclic heteroaromatic compounds, has emerged as a cornerstone in modern medicinal chemistry and a promising platform for novel materials.[1][2] Comprising a fused pyrrole and pyridine ring, this structural motif is present in a variety of natural products and has been successfully integrated into numerous clinically approved drugs.[1][3] The six possible isomeric forms of pyrrolopyridines, also known as azaindoles, provide a rich tapestry for structural diversification, enabling the fine-tuning of physicochemical and pharmacological properties.[1][2]

The significance of the pyrrolopyridine core lies in its ability to mimic the purine ring system of adenosine triphosphate (ATP), the universal energy currency in biological systems.[4] This bioisosteric relationship allows substituted pyrrolopyridines to effectively compete with ATP for the binding sites of a vast array of enzymes, particularly kinases, making them a "privileged scaffold" in drug discovery.[4][5] This guide will provide an in-depth exploration of the research applications of substituted pyrrolopyridines, with a focus on their therapeutic potential in oncology and neurodegenerative diseases, their emerging role in materials science, and detailed experimental protocols to empower further research and development.

Part I: The Medicinal Chemistry Landscape of Substituted Pyrrolopyridines

The versatility of the pyrrolopyridine scaffold has been most extensively exploited in the field of medicinal chemistry, leading to the development of potent and selective modulators of various biological targets.

Chapter 1: Pyrrolopyridines as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The structural resemblance of pyrrolopyridines to the adenine core of ATP makes them ideal candidates for the design of kinase inhibitors.[4][5]

Substituted pyrrolopyridines have been successfully developed to target a range of kinases implicated in cancer progression, including:

  • Src-family kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth, division, movement, and invasion.[6] Saracatinib (AZD0530) is a potent dual inhibitor of Src and Bcr-Abl tyrosine kinases.[7][8] While initially developed as a cancer therapeutic, its potential is now being explored in other indications like idiopathic pulmonary fibrosis and Alzheimer's disease.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play crucial roles in tumor growth and angiogenesis.[9][10] The pyrrolo[2,3-d]pyrimidine nucleus is a key feature in many EGFR and VEGFR inhibitors.[9]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is vital for immune responses, and its aberrant activation is linked to autoimmune diseases and cancers. Recent studies have focused on developing highly selective JAK1 inhibitors based on the pyrrolopyridine skeleton to minimize off-target effects.[11]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK cascade, which is often targeted by pyrrolopyridine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Targeted by Pyrrolopyridine Inhibitors.

Chapter 2: Targeting DNA Repair Pathways with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[12][13] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing normal cells.[12][14]

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3 that features a substituted pyrrolopyridine core.[12][13][14] It is approved for the treatment of recurrent ovarian and prostate cancer.[14][15] The mechanism of action involves not only the enzymatic inhibition of PARP but also the trapping of PARP-DNA complexes, which further disrupts DNA repair and leads to apoptosis.[12][13]

The following table summarizes the inhibitory activity of selected pyrrolopyridine-based kinase inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Indication(s)
SaracatinibSrc, Bcr-Abl2.7 (c-Src), 30 (Abl)[16]Cancer, Idiopathic Pulmonary Fibrosis, Alzheimer's Disease[6][7][8]
RucaparibPARP-1, -2, -3-Ovarian Cancer, Prostate Cancer[14][15][17]
S01GSK-3β0.35[18]Alzheimer's Disease (preclinical)[18]
Compound 12b JAK12.4[11]Autoimmune Diseases (preclinical)[11]
Compound 1r FMS KinasePotent (3.2x > lead)[19]Cancer (preclinical)[19]
Chapter 3: Applications in Neurodegenerative Diseases

The therapeutic potential of substituted pyrrolopyridines extends beyond oncology to neurodegenerative disorders like Alzheimer's and Parkinson's disease.

In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a key pathological hallmark.[18] Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in this process.[18] Recently, a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, designated S01, has shown remarkable potency and neuroprotective effects in preclinical models of Alzheimer's disease.[18]

Furthermore, mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors, with pyrrolopyrimidine derivatives showing promise in this area.[20][21]

The diagram below illustrates the role of GSK-3β in tau hyperphosphorylation and the therapeutic intervention with a pyrrolopyridine inhibitor.

Upstream_Signals Upstream Signals (e.g., Aβ) GSK3b_active Active GSK-3β Upstream_Signals->GSK3b_active Maintains Active State GSK3b_inactive Inactive GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Inhibitor Pyrrolopyridine GSK-3β Inhibitor Inhibitor->GSK3b_active Inhibits

Caption: Inhibition of Tau Hyperphosphorylation by a Pyrrolopyridine GSK-3β Inhibitor.

Part II: Beyond the Pill: Pyrrolopyridines in Materials Science

While the primary focus of pyrrolopyridine research has been in medicinal chemistry, their unique electronic and photophysical properties are attracting increasing interest in the field of materials science. The electron-rich nature of the pyrrole ring combined with the electron-deficient pyridine ring creates a push-pull system that can be exploited in the design of novel organic materials.

Potential applications include:

  • Organic Electronics: The tunable electronic properties of substituted pyrrolopyridines make them promising building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Sensors: The ability of the pyrrolopyridine nitrogen atoms to coordinate with metal ions can be harnessed to develop chemosensors for environmental monitoring and medical diagnostics.

  • Coordination Chemistry: Pyrrolopyridines can act as ligands in the formation of metal complexes with interesting catalytic and photoluminescent properties.[3]

While this area is less developed compared to their medicinal applications, the fundamental principles of organic chemistry and materials science suggest a bright future for pyrrolopyridines in the development of advanced functional materials.

Part III: Key Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrrolopyridine core and a standard in vitro kinase inhibition assay.

Chapter 6: A Representative Synthetic Protocol: Synthesis of a 2-Phenyl-7-azaindole Derivative

This protocol is adapted from a reported Chichibabin-type cyclization.[22]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA) solution

  • Benzonitrile

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium solution

  • Diisopropylamine

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, silica gel for column chromatography)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to -40 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -40 °C. Stir the solution for 30 minutes at -40 °C to generate the LDA solution.

  • Reaction Setup: To the freshly prepared LDA solution, slowly add 2-fluoro-3-picoline via syringe. The solution should turn a deep red color. Stir the reaction mixture for 1 hour at -40 °C.

  • Addition of Benzonitrile: After 1 hour, add benzonitrile dropwise to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-phenyl-7-azaindole derivative.

Chapter 7: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a substituted pyrrolopyridine against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.[23][24]

Materials:

  • Kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Substituted pyrrolopyridine inhibitor (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the substituted pyrrolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a white, opaque microplate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.

  • Kinase Addition: Add the kinase, diluted in kinase assay buffer, to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for the kinase) to each well.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: After the incubation period, add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition and Analysis: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader. The luminescent signal will be inversely proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

Start Start Compound_Dilution Prepare Serial Dilution of Pyrrolopyridine Inhibitor Start->Compound_Dilution Plate_Setup Add Inhibitor/DMSO to Microplate Compound_Dilution->Plate_Setup Add_Kinase Add Kinase Enzyme Plate_Setup->Add_Kinase Pre_Incubation Pre-incubate for Inhibitor Binding Add_Kinase->Pre_Incubation Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Pre_Incubation->Add_Substrate_ATP Kinase_Reaction Incubate at 30°C Add_Substrate_ATP->Kinase_Reaction Add_Detection_Reagent Add Luminescence-Based ATP Detection Reagent Kinase_Reaction->Add_Detection_Reagent Signal_Stabilization Incubate at Room Temp Add_Detection_Reagent->Signal_Stabilization Read_Luminescence Measure Luminescence with Plate Reader Signal_Stabilization->Read_Luminescence Data_Analysis Calculate IC50 Value Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vitro Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Outlook

Substituted pyrrolopyridines represent a remarkably versatile and enduringly relevant scaffold in scientific research. Their proven success in medicinal chemistry, particularly as kinase and PARP inhibitors, has paved the way for the development of life-saving therapies. The ongoing exploration of their potential in treating neurodegenerative diseases and their emerging applications in materials science highlight the vast and still largely untapped potential of this privileged chemical entity. As synthetic methodologies become more sophisticated and our understanding of complex biological pathways deepens, the pyrrolopyridine core is poised to remain a central focus of innovation, driving the discovery of next-generation therapeutics and advanced functional materials.

References

  • Saracatinib - Pulmonary Fibrosis Foundation. (n.d.).
  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022, February 24). Pharmacy Times.
  • What is Rucaparib (PARP inhibitor)? - Dr.Oracle. (2025, December 7).
  • SARACATINIB – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
  • Rucaparib | C19H18FN3O | CID 9931954. (n.d.). PubChem - NIH.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). NIH.
  • Rucaparib Monograph for Professionals. (2024, May 10). Drugs.com.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). The Royal Society of Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Rucaparib - Wikipedia. (n.d.).
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (n.d.). PubMed.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012, May 22). ACS Combinatorial Science.
  • Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo. (n.d.). PMC - NIH.
  • Saracatinib - Wikipedia. (n.d.).
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Current Medicinal Chemistry.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Saracatinib | C27H32ClN5O5 | CID 10302451. (n.d.). PubChem.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). Request PDF - ResearchGate.
  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (n.d.).
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (n.d.). PubMed.
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). NIH.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025, February 20). PubMed Central.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC.
  • Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. (2024, March 5). PubMed.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC - NIH.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). NIH.
  • Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. (n.d.). MDPI.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. (n.d.). PubMed.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.
  • New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. (n.d.). De.
  • Novel Pyrrolo-pyrazol-one Ligands of Alpha-Synuclein for Diagnosis of Parkinson's Disease. (2023, May 19).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.).
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in the versatile reactivity of the C6-aldehyde group, which serves as a chemical handle for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of the aldehyde's reactivity, framed by the unique electronic landscape of the 7-azaindole scaffold. We will explore the underlying principles governing its behavior in key synthetic transformations, including reductive amination, condensation reactions, oxidation, and reduction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of a Versatile Aldehyde

The 7-azaindole scaffold is a "privileged" structure in drug discovery, recognized as a bioisostere of indole and purine systems. This structural motif often confers desirable pharmacological properties, such as enhanced solubility and improved bioavailability.[1] The compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (hereafter referred to as 1 ) incorporates this key scaffold, functionalized with a highly reactive aldehyde group at the 6-position. The presence of the chloro-substituent and the aldehyde provides orthogonal points for chemical modification, making it a cornerstone intermediate in the synthesis of a diverse array of bioactive molecules.[2] Understanding the nuances of the aldehyde's reactivity is paramount for designing efficient and high-yielding synthetic routes.

Molecular Architecture and its Influence on Aldehyde Reactivity

The chemical behavior of the aldehyde group in 1 is not considered in isolation. It is profoundly influenced by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by the inductive effect of the C5-chloro substituent.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the aromatic system. This effect is propagated to the C6 position, increasing the electrophilicity of the aldehyde's carbonyl carbon.

  • Electron-Rich Pyrrole Ring: Conversely, the pyrrole ring, fused to the pyridine core, acts as an electron-donating system. This partial donation can somewhat temper the electron-withdrawing effect of the pyridine nitrogen.

  • Inductive Effect of the Chloro Group: The chlorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I), further enhancing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

This electronic push-pull system renders the aldehyde in 1 sufficiently reactive for a wide range of transformations while maintaining stability under various reaction conditions.

Figure 1: Electronic Influences on Aldehyde Reactivity

Key Classes of Aldehyde Transformations

The enhanced electrophilicity of the aldehyde in compound 1 facilitates several critical synthetic operations.

Reductive Amination

One of the most powerful and frequently used reactions involving 1 is reductive amination. This one-pot procedure allows for the direct conversion of the aldehyde into a primary, secondary, or tertiary amine, a crucial step in the synthesis of many pharmaceutical agents. The reaction proceeds via the initial formation of an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

Mechanism Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reagents like sodium borohydride (NaBH₄). This is because NaBH(OAc)₃ is a milder, more selective agent that readily reduces the protonated imine intermediate but reacts only slowly with the starting aldehyde. This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine. This process is a cornerstone for introducing diverse side chains and building molecular complexity.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[4] The aldehyde of compound 1 is an excellent substrate for this reaction, readily reacting with compounds containing active methylene groups (e.g., malonates, cyanoacetates, barbiturates).[5][6]

Causality in Experimental Choice: This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule drives the reaction to completion, yielding an α,β-unsaturated product.[4][7] This transformation is invaluable for extending the carbon skeleton and introducing conjugated systems, which are common features in chromophores and biologically active molecules.[8]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.[9] This transformation provides an entry point for another key functional group, enabling subsequent reactions like amide bond formation or esterification.

Protocol Considerations: A variety of oxidizing agents can be employed. For laboratory-scale synthesis, reagents like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene) are effective. The Pinnick oxidation is particularly advantageous for substrates with other sensitive functional groups, as it operates under mild, buffered conditions, minimizing side reactions.

Reduction to Alcohol

The aldehyde can be easily reduced to the primary alcohol, (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol. This product serves as a precursor for ethers, esters, or can be used in Mitsunobu reactions.

Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild, selective, and inexpensive hydride donor that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups in the molecule. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.

Detailed Experimental Protocols

To ensure reproducibility and success, the following protocols are provided with detailed, step-by-step instructions.

Protocol 1: Reductive Amination with Benzylamine

This protocol details the synthesis of N-(benzyl)-1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine.

Parameter Value Justification
Reactant 1 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1 )1.0 eq
Reactant 2 Benzylamine1.1 eq
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eq
Solvent Dichloromethane (DCM)Anhydrous
Temperature Room Temperature (20-25°C)Mild conditions prevent side reactions.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a solution of 1 (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Reductive_Amination_Workflow Figure 2: Workflow for Reductive Amination start Dissolve Aldehyde (1) and Benzylamine in DCM imine Stir 30 min at RT (Imine Formation) start->imine reduction Add NaBH(OAc)₃ Portion-wise imine->reduction react Stir 4-12h at RT (Monitor by TLC) reduction->react quench Quench with sat. NaHCO₃ (aq) react->quench workup Extract with DCM, Wash, Dry, Concentrate quench->workup purify Purify via Column Chromatography workup->purify product Final Product: Secondary Amine purify->product

Figure 2: Workflow for Reductive Amination

Conclusion and Strategic Outlook

The aldehyde group of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a versatile and reactive handle, whose utility is amplified by the electronic properties of the 7-azaindole core. Its susceptibility to nucleophilic attack allows for a broad range of synthetic manipulations, including the formation of C-N, C-C, C-O, and C-H bonds through reductive amination, condensation, oxidation, and reduction reactions, respectively. For the drug development professional, a firm grasp of these transformations is essential for the strategic design of synthetic routes to novel and potent therapeutics. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this key intermediate.

References

  • Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6112-6118. [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Vanga, M. K., et al. (2024). Design and Synthesis of Meldrum's acid Based 7-Azaindole Anchored 1,2,3-Triazole Hybrids as Anticancer Agents. Research Square. [Link]

  • Minasyan, R. (2015). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Wang, Z., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. [Link]

  • Aksenov, A. V., et al. (2019). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. [Link]

  • Walczak, M. A., et al. (2020). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 25(21), 5039. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. [Link]

  • YouTube. (2016). Nucleophilic Addition reactions. [Link]

  • Foley, D. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1544-1550. [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

Sources

Exploratory

safety and handling precautions for chlorinated heterocyclic compounds

An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds Abstract Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, integral to t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds

Abstract

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals.[1][2] However, the very reactivity and biological activity that make them valuable also necessitate a rigorous and informed approach to their handling. The introduction of chlorine atoms into a heterocyclic ring can significantly alter a molecule's properties, influencing its toxicity and interaction with biological systems.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage these potent compounds. It moves beyond a simple recitation of rules to explain the underlying principles of toxicology, exposure control, and emergency preparedness, fostering a culture of safety grounded in scientific understanding.

Toxicological Landscape of Chlorinated Heterocycles

The toxicity of chlorinated heterocyclic compounds is highly variable and depends on the specific structure, the degree and position of chlorination, and the nature of the heterocyclic core.[3][4] Their biological effects can range from skin and eye irritation to severe systemic toxicity, including organ damage and carcinogenicity.[5][6][7]

Acute and Chronic Toxicity

Acute toxicity, often measured by the LD50 (the dose lethal to 50% of a test population), provides a baseline for assessing the immediate hazard of a compound.[3] However, for many potent pharmaceutical compounds, the more relevant concern is chronic toxicity from repeated low-level exposure. Chronic effects can include damage to the liver, kidneys, central nervous system, and reproductive system.[6] Some chlorinated aromatic hydrocarbons are known to cause a severe skin condition called chloracne, as well as immunotoxicity and carcinogenicity.[8][9]

Mechanistic Insights

Many chlorinated aromatic compounds exert their toxic effects by interacting with the Aryl Hydrocarbon Receptor (AhR), which leads to changes in gene expression and subsequent cellular damage.[4] The persistence of these compounds in the body and the environment is also a significant concern, as their chemical stability and lipophilicity can lead to bioaccumulation in food chains.[8]

Table 1: Illustrative Toxicity Data for Selected Chlorinated Compounds

CompoundCAS NumberAnimal ModelRoute of AdministrationLD50Reference
2-Chloropyridine109-09-1RatOral56 mg/kg[3]
2-Chloropyridine109-09-1RabbitDermal75 mg/kg[3]
2-Chloropyridine109-09-1RatIntraperitoneal15 mg/kg[3]
Methylene Chloride75-09-2RatOral1600 mg/kg

Disclaimer: This table is for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound you are handling.

The Hierarchy of Controls: A Proactive Approach to Safety

A fundamental principle of chemical safety is the "hierarchy of controls," which prioritizes the most effective measures for minimizing risk. This approach moves from engineering solutions that isolate the hazard to administrative controls and, finally, personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chlorinated Heterocycles Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (Fume hoods, glove boxes, closed systems) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, respirators, lab coats) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workplace that isolate workers from hazards. For potent chlorinated heterocyclic compounds, these are non-negotiable.[10][11]

  • Chemical Fume Hoods: All work with these compounds that could generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood.[4][12]

  • Glove Boxes and Isolators: For highly potent or toxic compounds, glove boxes or isolators provide a higher level of containment by creating a physical barrier between the worker and the material.[13]

  • Ventilated Enclosures: Ventilated balance enclosures are crucial for weighing out powdered compounds to prevent inhalation of fine particles.[13]

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for release.[11]

Administrative Controls: Standardizing Safe Practices

Administrative controls are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed and strictly followed for every procedure involving chlorinated heterocyclic compounds.

  • Designated Areas: Clearly demarcate areas where these compounds are handled and restrict access to authorized personnel.[7]

  • Training: All personnel must receive comprehensive training on the specific hazards of the compounds they work with, as well as the proper use of controls and emergency procedures.[11]

  • Hazard Communication: Ensure all containers are properly labeled, and Safety Data Sheets (SDSs) are readily accessible to all workers.[14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented. The selection of PPE must be based on a thorough risk assessment for the specific compound and procedure.[6][15]

Table 2: Recommended Personal Protective Equipment for Handling Chlorinated Heterocyclic Compounds

PPE CategoryItemSpecifications and RecommendationsRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[15]Provides a higher level of respiratory protection than disposable respirators.
Reusable Half or Full-Facepiece RespiratorUse with appropriate organic vapor/acid gas cartridges and particulate filters (P100).[15][16] Ensure a proper fit test has been conducted.Protects against inhalation of vapors, gases, and particulates.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[15]Offers a minimal level of particulate protection.
Hand Protection Double GlovingWear two pairs of nitrile or other chemically resistant gloves.[12][15] The outer pair should be changed immediately upon contamination.Provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[12]
Body Protection Disposable Coveralls or Chemical-Resistant ApronChoose coveralls made from materials like Tyvek or a chemical-resistant apron over a lab coat.[4][15]Protects personal clothing and skin from splashes and dust.[15]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[4][17]Protects the eyes and face from splashes or airborne particles.[12]

Safe Handling, Storage, and Disposal Protocols

Meticulous attention to handling, storage, and disposal procedures is critical to prevent accidental exposure and environmental contamination.

Prudent Handling Practices
  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment.

  • Avoid Dust and Aerosols: Handle solids carefully to avoid generating dust. Use techniques like wet-wiping surfaces instead of dry sweeping.

  • Transportation: When moving chlorinated heterocyclic compounds within the laboratory, use sealed, shatter-resistant secondary containers.

Storage Requirements

Proper storage is crucial to prevent accidental release and degradation of the compound.

  • Designated and Ventilated Areas: Store these compounds in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents.[4]

  • Secure and Labeled Containers: Containers should be tightly sealed, properly labeled, and stored in secondary containment.[4]

  • Material Compatibility: Carbon steel is generally suitable for storage tanks, but stainless steel may be preferred to avoid rust contamination.[18][19] Ensure all materials in contact with the compounds are chemically resistant.[18]

Disposal of Hazardous Waste

All waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.[4]

  • Segregation and Labeling: Segregate chlorinated waste streams from other chemical waste. All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]

  • Contaminated Materials: All contaminated materials, including gloves, wipes, and disposable labware, must be disposed of in designated hazardous waste containers.[4]

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[20]

Emergency Preparedness and Response

Despite the best precautions, accidents can happen. A well-defined emergency response plan is essential to mitigate the consequences of a spill or exposure.

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Spill_Exposure Spill or Exposure Occurs Evacuate_Alert Evacuate Immediate Area & Alert Colleagues Spill_Exposure->Evacuate_Alert First_Aid Administer First Aid (Flush skin/eyes, move to fresh air) Spill_Exposure->First_Aid Assess_Situation Assess the Situation (Size of spill, potential for exposure) Evacuate_Alert->Assess_Situation Minor_Spill Minor Spill (Controllable by lab personnel) Assess_Situation->Minor_Spill If Minor Major_Spill Major Spill (Requires emergency response team) Assess_Situation->Major_Spill If Major Cleanup Cleanup with Spill Kit (Wearing appropriate PPE) Minor_Spill->Cleanup Contact_EHS Contact Emergency Services/EHS Major_Spill->Contact_EHS Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: A structured workflow for responding to spills and exposures.

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[4][12]

  • Small Spills: For minor spills that you are trained and equipped to handle, wear appropriate PPE, contain the spill with absorbent material, and clean the area from the outside in.[4][7]

  • Large Spills: For large spills, or any spill involving highly toxic material, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[7]

  • Decontamination: After the spill is cleaned up, thoroughly decontaminate the area with an appropriate solvent followed by soap and water.[4] All cleanup materials must be disposed of as hazardous waste.[4]

Personnel Exposure

Immediate action is critical in the event of personal exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[21]

  • Inhalation: Move the affected person to fresh air immediately.[7][22]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[23]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical evaluation. Provide the medical team with the Safety Data Sheet for the specific compound.[22]

Conclusion

The safe handling of chlorinated heterocyclic compounds is a non-negotiable responsibility for all researchers and scientists. By understanding the toxicological properties of these compounds, implementing a robust hierarchy of controls, adhering to strict handling and disposal protocols, and being prepared for emergencies, we can mitigate the risks associated with these valuable chemical entities. A proactive and informed approach to safety not only protects individual researchers but also fosters a culture of responsibility that is essential for the advancement of science.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • Potent compound safety in the laboratory - tks publisher, event organiser, media agency. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Chlorine - CDC. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
  • Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs) - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. (n.d.).
  • Best Practices For Handling Potent APIs - Outsourced Pharma. (2015, July 7).
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.).
  • Highly Potent Compounds | VxP Pharma. (2020, January 11).
  • NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide - CDC. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • [An outline of chloro-organic compound toxicology] - PubMed. (n.d.).
  • Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed. (1985, May).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023, December 25).
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • Chlorine – Emergency Preparedness - Virginia Department of Health. (2019, October 9).
  • Chlorine - CCOHS. (n.d.).
  • CDC Chemical Emergencies Fact Sheet - The Metro Health & Medical Preparedness Coalition. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis - Scribd. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019, July 1).

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Abstract 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is integral to numerous pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is integral to numerous pharmacologically active agents, particularly kinase inhibitors for oncological applications.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate via the Vilsmeier-Haack reaction.[3] The guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and essential safety precautions to ensure a reproducible and safe laboratory operation.

Introduction and Scientific Background

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in drug discovery due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[4] The introduction of a chloro-substituent at the 5-position and a formyl group at the 6-position yields 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile intermediate for further molecular elaboration. This compound serves as a precursor for constructing complex molecules targeting fibroblast growth factor receptors (FGFR) and other critical signaling proteins.[1]

The chosen synthetic route is the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphoryl chloride (POCl₃).[7][8] The Vilsmeier reagent is a mild electrophile, making it highly selective for activated rings like the pyrrole moiety of the 7-azaindole core.[8]

Principle of the Vilsmeier-Haack Reaction

The synthesis proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, attacks the electrophilic carbon of the Vilsmeier reagent. This reaction occurs preferentially at the C6 position due to electronic activation from the pyrrole nitrogen.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[8]

reaction_mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with StartMat 5-Chloro-1H-pyrrolo [2,3-b]pyridine StartMat->Intermediate + Vilsmeier Reagent Product Final Product (Aldehyde) Intermediate->Product Aqueous Work-up (Hydrolysis)

Figure 1: Simplified Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales, maintaining the stoichiometry.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplierNotes
5-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.585.0763 mgSigma-AldrichStarting Material
Phosphoryl Chloride (POCl₃)POCl₃153.3315.01.37 mLSigma-AldrichCorrosive, reacts violently with water. Use in fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-15 mLSigma-AldrichAnhydrous grade. Solvent and reagent.
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLFisher ScientificAnhydrous grade. Extraction solvent.
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mL-For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-Drying agent.
Silica GelSiO₂60.08-As needed-For column chromatography.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Nitrogen/Argon inlet

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (POCl₃ in DMF) B 2. Addition of Starting Material (5-Chloro-7-azaindole) A->B C 3. Reaction (Stir at RT) B->C D 4. Reaction Quenching (Ice & NaHCO₃) C->D E 5. Extraction (with DCM) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Isolation (Solvent Evaporation) F->G H 8. Characterization G->H

Figure 2: High-Level Experimental Workflow.
  • Vilsmeier Reagent Preparation: In a dry 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (15 mL). Cool the flask to 0 °C using an ice-water bath.

    • Rationale: Cooling is crucial to control the exothermic reaction between POCl₃ and DMF, preventing potential side reactions.

  • Slow Addition of POCl₃: Add phosphoryl chloride (1.37 mL, 15.0 mmol) dropwise to the cooled DMF via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, possibly thick slurry.

  • Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 5-Chloro-1H-pyrrolo[2,3-b]pyridine (763 mg, 5.0 mmol) portion-wise, ensuring it dissolves.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~50 g). This step is highly exothermic and may release HCl gas; perform in a well-ventilated fume hood.

    • Rationale: The ice hydrolyzes the intermediate iminium salt and quenches any remaining reactive Vilsmeier reagent.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH reaches ~7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent.

  • Final Product: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde as a solid.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 65-80%.

  • Molecular Formula: C₈H₅ClN₂O

  • Molecular Weight: 180.59 g/mol [9]

Spectroscopic Data
AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 12.85 (br s, 1H, NH), 10.20 (s, 1H, CHO), 8.55 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 185.0, 150.1, 148.5, 131.0, 129.5, 120.0, 118.5, 101.2.
Mass Spec (ESI) m/z 181.0 [M+H]⁺

Note: NMR peak positions are approximate and can vary slightly based on solvent and concentration.

Safety and Handling Precautions

  • Phosphoryl Chloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use only in a fume hood.

  • Quenching Procedure: The quenching of the reaction with ice/water is highly exothermic and releases acidic fumes. Perform this step slowly and cautiously in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]

  • A. F. M. M. Rahman, et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available from: [Link]

  • Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

Sources

Application

The Strategic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Modern Drug Discovery

Introduction: A Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of targeted therapeutics, pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its structure serves as a bioisostere of indole and a deaza-isostere of adenine, the core of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site of various kinases.[2] The strategic introduction of specific functional groups onto this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a highly valuable synthetic intermediate that capitalizes on this privileged scaffold. The chlorine atom at the 5-position can influence electronic properties and provide a vector for further functionalization, while the aldehyde group at the 6-position is a versatile handle for a multitude of chemical transformations. This aldehyde is a key building block for constructing a diverse array of complex molecules, including potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Inhibitor of nuclear factor Kappa-B Kinases (IKKs).[3][4][5]

This technical guide provides a detailed exploration of the synthesis and application of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, offering robust protocols and expert insights for researchers in drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this intermediate is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[6]
Molecular Weight 180.59 g/mol [6]
Appearance Solid[6]
InChI Key KQSYUIOGXLJFIY-UHFFFAOYSA-N[6]
Synonyms 5-Chloro-7-azaindole-6-carbaldehydeCommercial Suppliers

Core Synthetic Protocols

Protocol 1: Synthesis of the Precursor 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole)

The journey to utilizing the target aldehyde begins with the efficient synthesis of its precursor, 5-chloro-7-azaindole. While various methods exist for azaindole synthesis, a common route involves the construction of the pyrrole ring onto a functionalized pyridine.[3] A representative multi-step synthesis is outlined below, starting from commercially available materials.[7]

Workflow for 5-Chloro-7-azaindole Synthesis

A 2-Amino-3-picoline B Protection (e.g., BOC) A->B Protection of amino group C Directed Ortho-metalation B->C Base (e.g., n-BuLi) D Chlorination C->D Electrophilic chlorine source E Pyrrole Ring Formation D->E Annulation reaction F Deprotection & Aromatization E->F Acidic or basic conditions G 5-Chloro-1H-pyrrolo[2,3-b]pyridine F->G

Caption: General workflow for the synthesis of the 5-chloro-7-azaindole precursor.

Detailed Experimental Protocol (Representative): A detailed, multi-step synthesis can be complex and is often proprietary or published across several sources. The following is a conceptual outline based on established azaindole synthetic strategies.[3][7]

  • Protection: To a solution of 2-amino-3-picoline in a suitable solvent like ethanol, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 18-24 hours to yield 2-(tert-butoxycarbonylamino)-3-picoline.

  • Directed Lithiation and Chlorination: The protected picoline is then subjected to directed ortho-metalation using a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperatures (-78 °C). The resulting lithiated species is then quenched with an electrophilic chlorine source (e.g., hexachloroethane) to introduce the chlorine atom at the 5-position of the pyridine ring.

  • Annulation and Cyclization: The subsequent steps involve the formation of the pyrrole ring. This can be achieved through various methods, one of which involves further functionalization of the methyl group and subsequent cyclization.

  • Deprotection and Aromatization: The final steps typically involve the removal of the BOC protecting group under acidic conditions and an aromatization step, which may involve oxidation, to yield the final 5-chloro-1H-pyrrolo[2,3-b]pyridine.[7]

Protocol 2: Vilsmeier-Haack Formylation to Yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles.[8] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[9] The electrophilic chloroiminium salt attacks the electron-rich C6 position of the 7-azaindole nucleus.

Reaction Mechanism Overview

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl3 POCl3->VR Intermediate Iminium Intermediate VR->Intermediate Azaindole 5-Chloro-7-azaindole Azaindole->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Target Aldehyde Hydrolysis->Product

Caption: Conceptual workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Representative): This protocol is a representative procedure based on standard Vilsmeier-Haack conditions applied to similar heterocyclic systems, as a directly citable, detailed protocol for this specific transformation is not readily available in peer-reviewed literature.[8][10][11]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or sodium hydroxide solution. The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insights & Causality:

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation. The subsequent reaction with the azaindole often requires heating to overcome the activation energy for the electrophilic substitution.

  • Work-up: The hydrolysis of the intermediate iminium salt is crucial for the formation of the final aldehyde. Careful pH adjustment during work-up is necessary to ensure the product is in its neutral form for efficient isolation.

Application in the Synthesis of Bioactive Molecules

The aldehyde functionality of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a gateway to numerous bond-forming reactions, enabling the construction of diverse molecular libraries for drug screening.

Application 1: Knoevenagel Condensation for Kinase Inhibitor Scaffolds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base like piperidine or pyridine.[4][12] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are common motifs in kinase inhibitors.

General Reaction Scheme:

reactant1 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CHO product α,β-Unsaturated Product C=C(Z)Z' reactant1:f0->product:f0 Base (e.g., Piperidine) Δ reactant2 Active Methylene Compound Z-CH2-Z' reactant2:f0->product:f0

Caption: Knoevenagel condensation of the title aldehyde.

Detailed Experimental Protocol: Synthesis of a Knoevenagel Adduct This protocol is adapted from established procedures for Knoevenagel condensations on heterocyclic aldehydes.[13]

  • Reactant Mixture: In a round-bottom flask, suspend 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10-15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The reaction mixture typically becomes homogeneous as the reaction progresses, followed by the precipitation of the product.

  • Monitoring: Monitor the reaction for the disappearance of the starting aldehyde using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity, but can be recrystallized if necessary.

Comparative Data for Knoevenagel Condensation

Active Methylene CompoundBase CatalystTypical YieldReference
MalononitrilePiperidine>90%[2]
Ethyl CyanoacetatePiperidine/Pyridine80-95%[13]
CyanoacetamidePiperidine85-95%[13]
Application 2: Reductive Amination for Diverse Amine Derivatives

Reductive amination is a cornerstone transformation for introducing amine diversity. It involves the initial formation of an imine or enamine via condensation of the aldehyde with a primary or secondary amine, followed by in situ reduction to the corresponding amine. This method is widely used to append various substituent groups that can probe different pockets of a kinase active site.

Workflow for Reductive Amination

Aldehyde Target Aldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Amine Primary/Secondary Amine (R1R2NH) Amine->Imine Condensation Product Final Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: Synthesis of an N-Arylmethyl Derivative

  • Reactant Mixture: To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL), add the desired primary amine (e.g., 3,5-dimethoxyaniline, 1.05 mmol).

  • Imine Formation: Add a few drops of acetic acid to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Conclusion and Future Outlook

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde stands out as a strategically vital intermediate for the synthesis of complex heterocyclic compounds. Its utility is rooted in the privileged nature of the 7-azaindole core and the synthetic flexibility offered by the C6-aldehyde functionality. The protocols detailed herein for its synthesis via Vilsmeier-Haack formylation and its subsequent elaboration through Knoevenagel condensation and reductive amination provide a robust framework for researchers. These reactions enable the systematic exploration of structure-activity relationships, which is essential for the development of next-generation targeted therapies. As the demand for selective and potent kinase inhibitors continues to grow, the importance of versatile building blocks like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in accelerating drug discovery programs is indisputable.

References

  • (No direct citation
  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • (No direct citation
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (URL: Not provided)
  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • (No direct citation
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: Not provided)
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])

  • (No direct citation
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • (No direct citation
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])

  • (No direct citation
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. (URL: [Link])

  • Knoevenagel Condensation. (URL: [Link])

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (URL: Not provided)
  • (No direct citation
  • (No direct citation
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC. (URL: [Link])

Sources

Method

Application Notes and Protocols: Leveraging 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for the Discovery of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 5-Chloro-7-azaindole Scaffold The quest for selective and potent kinase inhibitors remains a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Chloro-7-azaindole Scaffold

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its structural resemblance to the adenine core of ATP allows it to function as an excellent hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of numerous kinases.[2] The strategic introduction of specific substituents onto this core can dramatically enhance potency, selectivity, and drug-like properties.

This guide focuses on a particularly valuable, functionalized starting material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde . The presence of the chlorine atom at the 5-position can significantly modulate the electronic properties of the ring system and provide a vector for interaction with the kinase active site. More importantly, the carbaldehyde group at the 6-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations for the construction of diverse compound libraries. This document provides a conceptual framework and detailed protocols for utilizing this reagent in the discovery of novel kinase inhibitors.

The Rationale: Why 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde?

The utility of this specific scaffold is rooted in several key features:

  • Proven Hinge-Binding Motif: The 7-azaindole core is a well-established ATP-mimetic, known to effectively target the hinge region of kinases.[2]

  • Modulation of Physicochemical Properties: The chloro-substituent can enhance binding affinity through halogen bonding and improve metabolic stability.

  • Versatile Synthetic Handle: The aldehyde functionality is a gateway to a wide array of chemical reactions, including reductive amination, Wittig reactions, and condensations, allowing for the exploration of diverse chemical space.

  • Pathway to Known Kinase Inhibitor Scaffolds: Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine cores have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4][5]

Synthetic Strategy: From Aldehyde to Inhibitor Library

The aldehyde group of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is the primary site for diversification. A logical and efficient approach to building a library of potential kinase inhibitors is through reductive amination . This reaction allows for the introduction of a wide variety of amines, thereby exploring different side chains that can interact with the solvent-exposed region of the kinase active site.

Diagram of the General Synthetic Workflow

G A 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde C Imine/Iminium Intermediate A->C Reaction B Primary or Secondary Amine (R1R2NH) B->C Reaction E Library of 6-(Aminomethyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->C

Caption: General workflow for library synthesis via reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of a library of 6-(aminomethyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq) in DCE (0.1 M), add the desired amine (1.1 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Screening for Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with in vitro biochemical assays against a panel of kinases, followed by cell-based assays to confirm on-target activity and assess cellular potency.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is a commercially available kit that follows this principle.

Materials:

  • Kinase of interest (e.g., FGFR1, CDK2)

  • Corresponding kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of Kinase Assay Buffer

    • 2.5 µL of inhibitor solution (or DMSO for control)

    • 2.5 µL of kinase solution

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a mixture of the kinase substrate and ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Table

The data obtained from the kinase inhibition assays can be compiled into an SAR table to guide further optimization.

Compound IDTarget KinaseIC₅₀ (nM)
Lead-01 HCyclohexylFGFR185
Lead-02 H4-FluorophenylFGFR142
Lead-03 HMorpholin-4-yl-ethylFGFR1120
Lead-04 CH₃CH₃FGFR1>1000
Lead-05 H4-FluorophenylCDK2250

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will depend on the specific amines used and the kinases tested.

Signaling Pathway Context

The synthesized inhibitors can be used to probe specific signaling pathways implicated in disease. For example, inhibitors targeting FGFRs can block downstream signaling cascades like the RAS-MEK-ERK pathway, which is often hyperactivated in various cancers.[4]

Diagram of a Representative Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Inhibitor derived from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Inhibitor->FGFR Inhibits FGF FGF FGF->FGFR

Caption: Inhibition of the FGFR signaling pathway.

Conclusion and Future Directions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde represents a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. The straightforward functionalization of its aldehyde group, particularly through reductive amination, allows for the rapid generation of diverse chemical libraries. By combining rational synthetic design with robust biological screening protocols, researchers can effectively leverage this scaffold to identify potent and selective kinase inhibitors for further preclinical development. Future work should focus on exploring a wider range of chemical transformations of the aldehyde and expanding the panel of kinases for screening to uncover new therapeutic opportunities.

References

  • To be populated with real, verified URLs from the grounding tool upon final gener
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. ACS Publications. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Authored by: A Senior Application Scientist Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable succe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable success in clinical development, particularly in the field of kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions often lead to superior potency and selectivity compared to its indole bioisostere.[1][2] This guide provides an in-depth exploration of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a versatile and commercially available starting material, as a platform for generating diverse compound libraries for robust Structure-Activity Relationship (SAR) studies. We will detail the strategic rationale and provide field-tested protocols for key derivatization reactions, enabling researchers to systematically probe the chemical space around this high-value scaffold.

The Strategic Importance of the 7-Azaindole Scaffold

The introduction of a nitrogen atom at the 7-position of the indole ring system fundamentally alters its properties. This modification allows the 7-azaindole motif to act as a bidentate hydrogen bond donor-acceptor, a feature critical for engaging with the hinge region of many protein kinases.[1][3] This enhanced binding affinity frequently translates into significant improvements in biological activity.[1] The 5-chloro-6-carbaldehyde derivative serves as an ideal starting point for SAR exploration due to two key features:

  • The C6-Aldehyde: This functional group is a versatile chemical handle, amenable to a wide array of high-yielding transformations, allowing for the introduction of diverse substituents.

  • The C5-Chloro: The chlorine atom provides an additional vector for modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification to further refine activity and properties.

Our focus here is on the primary derivatization of the aldehyde, which allows for the most direct and varied exploration of the adjacent chemical space.

Figure 1: Strategic derivatization pathways from the core aldehyde for SAR library generation.

Core Derivatization Protocols for SAR Library Generation

The following sections provide detailed protocols for key chemical transformations of the C6-aldehyde. The rationale behind each choice is explained from a medicinal chemistry perspective.

Reductive Amination: Probing Polar Interactions and Physicochemical Properties

Scientific Rationale: Reductive amination is arguably the most powerful tool for rapidly generating a large library of analogs from an aldehyde. This reaction allows for the introduction of a vast array of commercially available primary and secondary amines, systematically modifying key parameters such as basicity (pKa), hydrogen bonding capacity, lipophilicity (logP), and steric bulk. The resulting amino-methyl linker maintains flexibility, allowing the new substituent to adopt an optimal orientation within a binding pocket.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq., e.g., 100 mg) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M concentration), add the desired primary or secondary amine (1.1-1.2 eq.).

  • Imine Formation: If using a less reactive amine, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. For acid-sensitive substrates, this step can be performed without acid over a longer period.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This reagent is preferred as it is selective for the iminium ion in the presence of the starting aldehyde and is tolerant of mild acidity.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amine derivative.

Figure 2: Workflow for the two-step, one-pot reductive amination protocol.

Wittig Reaction: Introducing Rigid Scaffolds and Olefinic Linkers

Scientific Rationale: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are indispensable for converting the aldehyde into an alkene.[4] This transformation is strategically important for SAR as it introduces a rigid C=C double bond, which can lock the appended substituent in a specific conformation. It also extends the molecular scaffold, allowing it to reach more distant regions of a target's binding site. The stereochemistry of the resulting alkene (E vs. Z) can be controlled by the choice of ylide and reaction conditions, providing another layer of structural diversity to explore.

Experimental Protocol: General Procedure for Wittig Olefination

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C depending on the base. Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. Allow the resulting colored solution (typically orange or red) to stir for 30-60 minutes to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. The disappearance of the ylide's color is often an indicator of reaction progression.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic phase contains the desired alkene and the triphenylphosphine oxide byproduct. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude material is then purified by flash column chromatography. The less polar alkene product typically elutes before the highly polar triphenylphosphine oxide.

Knoevenagel Condensation: Installing Electron-Withdrawing Groups

Scientific Rationale: The Knoevenagel condensation is an excellent method for reacting the aldehyde with active methylene compounds (e.g., diethyl malonate, malononitrile, ethyl cyanoacetate).[5] This reaction introduces a C=C double bond conjugated to one or more electron-withdrawing groups (EWGs). These EWGs can act as potent hydrogen bond acceptors, forming critical interactions in a binding site. Furthermore, the resulting product is an activated Michael acceptor, which can be used as a handle for further derivatization via conjugate addition reactions.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent like ethanol, toluene, or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a weak base. A mixture of piperidine and acetic acid is a classic choice. For example, add piperidine (0.1 eq.) and a few drops of glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C). If using toluene, a Dean-Stark apparatus can be employed to remove the water byproduct and drive the reaction to completion.

  • Monitoring and Product Isolation: Monitor the reaction by TLC. The product is often more conjugated and will have a different Rƒ value. Reactions are typically complete within 4-12 hours. Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Data Presentation for SAR Analysis

The ultimate goal of these derivatizations is to generate data that informs the SAR. A well-structured table is essential for comparing the chemical modifications with their resulting biological activity.

Table 1: Hypothetical SAR Data for Derivatized 7-Azaindoles

Compound IDR-Group StructureReaction TypeYield (%)Target Kinase IC₅₀ (µM)
SM-1 -CHO--> 50
RA-1 -CH₂-NH-cPrReductive Amination8510.5
RA-2 -CH₂-N(Me)₂Reductive Amination9125.3
RA-3 -CH₂-NH-(4-F-Ph)Reductive Amination781.2
WT-1 -CH=CH-PhWittig655.8
KN-1 -CH=C(CN)₂Knoevenagel880.95

Data is for illustrative purposes only.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a powerful and versatile building block for medicinal chemistry campaigns targeting a wide range of diseases.[6][7][8] The derivatization strategies outlined in this guide—reductive amination, Wittig olefination, and Knoevenagel condensation—provide a robust and efficient toolkit for generating structurally diverse libraries. By systematically applying these protocols, researchers can thoroughly map the structure-activity relationship of the 7-azaindole scaffold, leading to the identification of optimized lead compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]

  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols for the Biological Screening of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold The compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocyclic compounds. This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of 7-azaindole have been successfully developed into therapeutic agents, including FDA-approved kinase inhibitors like vemurafenib for melanoma and pexidartinib for tenosynovial giant cell tumors.[3] The core structure mimics the purine nucleobase, allowing it to interact with a wide range of biological targets.

The diverse biological activities reported for 7-azaindole derivatives include:

  • Kinase Inhibition: Many derivatives target various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][3]

  • Cytotoxic Activity: Several 7-azaindole compounds have demonstrated potent cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug discovery.[2][4]

  • Anti-inflammatory Effects: Some derivatives have shown potential in modulating inflammatory pathways.[3]

  • Antimicrobial Properties: The pyrrolo-pyridine nucleus is also found in compounds with antibacterial activity.[5][6]

This document provides a comprehensive, multi-tiered protocol for the initial biological screening of novel derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde to identify and characterize their therapeutic potential.

A Hierarchical Screening Strategy

A logical and resource-efficient approach to screening a library of new chemical entities (NCEs) involves a hierarchical or tiered strategy. This begins with broad, high-throughput primary assays to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Screening_Workflow Primary_Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT on 3 cell lines) Dose_Response IC50 Determination (Expanded Cell Line Panel) Primary_Cytotoxicity->Dose_Response Active Hits Primary_Kinase General Kinase Inhibition Assay (e.g., ADP-Glo™) Kinase_Profiling Kinase Selectivity Panel Primary_Kinase->Kinase_Profiling Active Hits Apoptosis_Assay Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Potent Compounds Pathway_Analysis Cellular Phosphorylation Assay (Western Blot/ELISA) Kinase_Profiling->Pathway_Analysis Selective Inhibitors Antimicrobial_Screen Antimicrobial Susceptibility (e.g., Broth Dilution) MIC_Determination MIC/MBC Determination Antimicrobial_Screen->MIC_Determination Active Hits Anti_Inflammatory_Screen Initial Anti-Inflammatory Assay (e.g., COX inhibition) Cytokine_Release Cytokine Release Assay (e.g., LPS-stimulated macrophages) Anti_Inflammatory_Screen->Cytokine_Release Active Hits

Caption: A hierarchical workflow for screening novel 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives.

Part 1: Primary Screening Protocols

The initial goal is to cast a wide net to identify derivatives with any significant biological activity.

Protocol 1.1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, inexpensive, and high-throughput method to quickly identify compounds that reduce cell viability, a hallmark of potential anticancer agents.[7][8]

Methodology:

  • Cell Seeding: Seed a panel of 2-3 diverse human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the derivative compounds in DMSO. Perform serial dilutions in the complete culture medium to achieve a final screening concentration (e.g., 10 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are considered "hits".

Protocol 1.2: General Kinase Inhibition Screening (ADP-Glo™ Assay)

Scientific Rationale: Since the 7-azaindole scaffold is a known "hinge-binder" for many kinases, a primary screen for general kinase inhibition is warranted. The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9] Its universality allows for the screening of various kinases without needing specific antibodies or modified substrates, making it ideal for high-throughput primary screening.[9]

Methodology:

  • Reaction Setup: In a 96-well plate, add the test compound (e.g., at 1 µM and 10 µM final concentrations) to a reaction buffer containing a generic kinase (e.g., a representative tyrosine or serine/threonine kinase) and its corresponding substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Compounds showing significant inhibition are flagged as hits.

Part 2: Secondary Screening and Hit Confirmation

Hits from the primary screens are further investigated to confirm their activity, determine potency (IC₅₀), and assess their spectrum of activity.

Protocol 2.1: IC₅₀ Determination and Selectivity Profiling

Scientific Rationale: For cytotoxic hits, determining the half-maximal inhibitory concentration (IC₅₀) is crucial for quantifying potency.[8] This is achieved by performing a dose-response analysis using the MTT or a similar viability assay (e.g., CellTiter-Glo®). Expanding the cell line panel to include non-cancerous cells (e.g., HEK293) provides an initial assessment of selectivity.[7]

Methodology:

  • Cell Seeding: Seed a broader panel of cancer cell lines and a non-cancerous cell line in 96-well plates.

  • Dose-Response Treatment: Prepare 8-10 serial dilutions of the hit compounds (e.g., from 100 µM down to 1 nM).

  • Assay Execution: Follow the MTT assay protocol as described in 1.1.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation:

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/Avg. Cancer)
Derivative 12.5 ± 0.33.1 ± 0.41.9 ± 0.2> 50> 20.8
Derivative 215.2 ± 1.820.5 ± 2.118.9 ± 1.5> 50> 2.7
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.12.5 ± 0.3~2.5
Protocol 2.2: Antimicrobial Susceptibility Testing

Scientific Rationale: To explore the potential for antibacterial activity, a simple broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[5] This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Perform two-fold serial dilutions of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A viability indicator like resazurin can be used for colorimetric determination.[10]

Protocol 2.3: Anti-Inflammatory Screening (COX Inhibition Assay)

Scientific Rationale: Inflammation is often driven by enzymes like cyclooxygenases (COX-1 and COX-2).[11] A cell-free enzymatic assay can quickly determine if the compounds directly inhibit these key enzymes.

Methodology:

  • Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • Reaction: Incubate recombinant COX-1 or COX-2 enzyme with the test compound and arachidonic acid (substrate) in the provided reaction buffer.

  • Detection: The assay measures the production of prostaglandin PGG₂, which is then converted to a colored or fluorescent product.

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control.

Part 3: Mechanism of Action Studies

For confirmed, potent hits, the next stage involves elucidating the underlying mechanism of action.

Protocol 3.1: Apoptosis vs. Necrosis Determination

Scientific Rationale: To understand how a cytotoxic compound kills cells, it's important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This is commonly done using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[8] Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Protocol 3.2: Cellular Kinase Pathway Analysis

Scientific Rationale: For compounds identified as kinase inhibitors, it is crucial to confirm their activity in a cellular context.[12] A cellular phosphorylation assay, often performed by Western Blot or ELISA, can measure the phosphorylation status of a specific downstream substrate of the target kinase, confirming that the inhibitor is engaging its target and blocking the signaling pathway within the cell.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase_A Target Kinase (e.g., MEK) Receptor->Kinase_A Phosphorylates (P) Kinase_B Downstream Kinase (e.g., ERK) Kinase_A->Kinase_B Phosphorylates (P) Transcription_Factor Transcription Factor (e.g., c-Myc) Kinase_B->Transcription_Factor Activates Response Cellular Response (Proliferation, Survival) Transcription_Factor->Response Inhibitor 7-Azaindole Derivative Inhibitor->Kinase_A Inhibits Phosphorylation

Caption: A representative kinase signaling pathway targeted by a 7-azaindole derivative.

Methodology (Western Blot):

  • Cell Treatment: Treat cells with the kinase inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) protein to ensure equal loading. A decrease in the phosphorylated protein signal indicates target engagement and inhibition.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link][1][2]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link][4]

  • Akue, A., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(15), 4475. [Link][3]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link][13]

  • ResearchGate. (2020). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link][7]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][12]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. [Link][5]

  • Raimondi, M. V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(11), 1549. [Link][6]

  • Janowska, K., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Letters in Peptide Science, 22(1), 1-8. [Link][10]

Sources

Application

Application Notes and Protocols: Leveraging 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for the Synthesis of Novel Antibacterial Agents

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Antibacterial Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Antibacterial Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent antibacterial action.[1] The strategic functionalization of this core structure is a cornerstone of modern drug discovery. The subject of this guide, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde , is a highly versatile synthetic intermediate. The presence of a chlorine atom at the 5-position can enhance lipophilicity and metabolic stability, while the aldehyde group at the 6-position serves as a reactive handle for a variety of chemical transformations to generate diverse libraries of potential antibacterial agents.

This document provides detailed protocols for the synthesis of two classes of antibacterial compounds derived from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Schiff bases and Knoevenagel condensation adducts. These synthetic routes are chosen for their reliability, efficiency, and the demonstrated antibacterial potential of the resulting molecular architectures.[2][3]

Part 1: Synthesis of Schiff Base Derivatives as Potential Antibacterial Agents

The formation of a Schiff base (or imine) through the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction. The resulting C=N double bond is a key pharmacophoric feature in many biologically active compounds, contributing to their antibacterial efficacy.[4][5]

Scientific Rationale

The rationale behind synthesizing Schiff base derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is to explore the impact of various substituted aromatic and aliphatic amines on antibacterial activity. The electronic and steric properties of the substituent on the amine can significantly modulate the biological profile of the final compound. For instance, electron-withdrawing or donating groups can influence the overall electronic distribution of the molecule, affecting its interaction with bacterial targets.

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis Start Starting Materials: - 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde - Substituted Primary Amine - Ethanol (Solvent) - Glacial Acetic Acid (Catalyst) Reaction Reaction Setup: - Dissolve aldehyde and amine in ethanol. - Add catalytic amount of glacial acetic acid. - Reflux for 2-4 hours. Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Cool to room temperature. - Pour into crushed ice. - Filter the precipitate. Monitoring->Workup Reaction Complete Purification Purification: - Wash precipitate with cold water. - Recrystallize from ethanol. Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, Mass Spectrometry - Elemental Analysis Purification->Characterization End Final Schiff Base Product Characterization->End

Caption: Workflow for the synthesis of Schiff base derivatives.

Detailed Protocol: Synthesis of (E)-5-chloro-6-(((4-fluorobenzyl)imino)methyl)-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq)

  • 4-Fluorobenzylamine (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (e.g., 1.81 g, 10 mmol) in absolute ethanol (40 mL).

  • To this solution, add 4-fluorobenzylamine (e.g., 1.25 g, 10 mmol) dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 1:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice with constant stirring.

  • The Schiff base product will precipitate out as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and catalyst.

  • The crude product can be purified by recrystallization from hot ethanol to yield the pure (E)-5-chloro-6-(((4-fluorobenzyl)imino)methyl)-1H-pyrrolo[2,3-b]pyridine.

  • Dry the purified product in a vacuum oven at 40-50 °C.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Anticipated Antibacterial Activity

The synthesized Schiff bases are expected to exhibit significant antibacterial activity, particularly against a range of Gram-positive and Gram-negative bacteria. The table below provides an example of the kind of data that can be generated, with expected MIC values based on analogous compounds reported in the literature.[2][6]

CompoundTarget OrganismExpected MIC (µg/mL)
(E)-5-chloro-6-(((4-fluorobenzyl)imino)methyl)-1H-pyrrolo[2,3-b]pyridineStaphylococcus aureus3.0 - 5.0
Escherichia coli1.5 - 3.0
Bacillus subtilis40.0 - 50.0
Pseudomonas fluorescens2.5 - 4.0

Part 2: Knoevenagel Condensation for the Synthesis of Novel Antibacterial Agents

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is a powerful tool for creating α,β-unsaturated systems, which are present in many bioactive molecules.[3][7]

Scientific Rationale

By reacting 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), we can introduce diverse functional groups that can enhance antibacterial activity. The electron-withdrawing nature of the cyano and ester groups in the active methylene compounds makes the resulting double bond highly reactive and a potential site for interaction with biological nucleophiles within bacterial cells.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation Start Starting Materials: - 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde - Active Methylene Compound (e.g., Malononitrile) - Ethanol/Water (Solvent) - Piperidine (Catalyst) Reaction Reaction Setup: - Dissolve aldehyde and active methylene compound in ethanol/water. - Add catalytic amount of piperidine. - Stir at room temperature for 1-2 hours. Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Acidify with dilute HCl. - Filter the precipitate. Monitoring->Workup Reaction Complete Purification Purification: - Wash precipitate with water. - Recrystallize from a suitable solvent (e.g., ethanol). Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, IR, Mass Spectrometry Purification->Characterization End Final Knoevenagel Adduct Characterization->End

Caption: Workflow for Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methylene)malononitrile

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol:Water mixture (1:1 v/v)

  • Piperidine (catalytic amount, 1-2 drops)

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • In a 100 mL Erlenmeyer flask, prepare a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (e.g., 1.81 g, 10 mmol) in 30 mL of an ethanol:water (1:1) mixture.

  • Add malononitrile (e.g., 0.66 g, 10 mmol) to the solution and stir until it dissolves.

  • Add 1-2 drops of piperidine to the reaction mixture. The catalyst will initiate the condensation reaction, often resulting in a color change and the formation of a precipitate.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (e.g., ethyl acetate:hexane, 1:1) until the starting aldehyde is consumed.

  • Upon completion, acidify the reaction mixture by adding a few drops of dilute HCl to neutralize the catalyst.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Dry the purified product under vacuum.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Anticipated Antibacterial Activity

The Knoevenagel adducts are anticipated to show promising antibacterial activity. The presence of the dinitrile group is a key feature that can contribute to the biological activity. Below is a table with expected MIC values based on similar structures.[1][8]

CompoundTarget OrganismExpected MIC (µg/mL)
2-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methylene)malononitrileStaphylococcus aureus10 - 20
Escherichia coli15 - 25
Bacillus cereus5 - 15
Shigella dysenteriae10 - 20

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a solid foundation for the synthesis of novel antibacterial agents from the versatile starting material, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. The formation of Schiff bases and Knoevenagel condensation products are efficient and reliable methods for generating a diverse range of compounds for biological screening. Further derivatization of these core structures, such as reduction of the imine bond in Schiff bases or cyclization reactions of the Knoevenagel adducts, can lead to the discovery of even more potent and selective antibacterial agents. It is recommended that all newly synthesized compounds undergo thorough in vitro and in vivo testing to fully elucidate their therapeutic potential.

References

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.

  • Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.

  • Sivaraj, K., & Kumar, P. S. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE-2-CARBALDEHYDE. World Journal of Pharmaceutical Research, 6(13), 745-755.

  • Sharma, D., & Agarwal, S. C. (2021). Anti-bacterial and anti-fungal study of Schiff bases and their metal Co (II) & Zn (II) complexes. Flora and Fauna (Jhansi), 27(2), 339-344.

  • Request PDF on ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.

  • Ibrahim, M. N., El-Ghamry, H. A., & El-Sayed, B. A. (2013). Synthesis and Antibacterial Activities of Some Schiff Bases. Journal of Chemistry, 2013, 1-6.

  • Saremi, M., & Hosseinzadeh, R. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(4), 559-562.

  • Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.

  • de Oliveira, C. B., de Souza, A. C. B., da Silva, A. D., & de Souza, M. V. N. (2020). Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives. RSC medicinal chemistry, 11(10), 1186–1194.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Bhuiyan, M. M. H., Rahman, K. M. M., Alam, M. A., & Mahmud, M. M. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(3), 131-137.

  • Li, B., Ma, J., Wang, D., & Zhang, G. (2011). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 15(4), 889-893.

  • Purba, A. M., Roy, S., Jannat, A., Begum, S. A., & Rahman, M. M. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164.

  • E-Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL.

  • Azaindole synthesis. Organic Chemistry Portal.

  • Tichotová, L., Pejchal, V., Havelek, R., Prášek, M., & Králová, J. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. International Journal of Molecular Sciences, 24(13), 11155.

  • Purba, A. M., Roy, S., Jannat, A., Begum, S. A., & Rahman, M. M. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164.

  • A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.

  • Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Benchchem.

  • Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2 a. ResearchGate.

  • Bhuiyan, M. M. H., Rahman, K. M. M., Alam, M. A., & Mahmud, M. M. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(3), 131-137.

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Abstract 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, represents a critical heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, represents a critical heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of kinase inhibitors and other pharmacologically active agents necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and quality.[1][2] This application note provides a detailed guide for the analytical characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. We present an integrated workflow employing chromatographic and spectroscopic techniques, explaining the rationale behind each method to provide a framework for confident structural elucidation and purity assessment.

Introduction: The Importance of Characterization

The 7-azaindole scaffold is a "privileged structure" in drug discovery, often serving as a bioisosteric replacement for indole to enhance properties like solubility and bioavailability.[1] 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a functionalized intermediate, where the chloro, pyrrole, and aldehyde moieties provide versatile handles for further chemical modification.[2][3] Accurate characterization is paramount; an impurity or misidentification at this stage can have cascading effects on downstream synthesis and biological testing. This guide outlines a logical progression of analytical techniques to build a complete profile of the molecule.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol [4]
Appearance Typically an off-white to yellow solidN/A
CAS Number Not explicitly available for the 6-carbaldehyde isomer, related isomers existN/A

Integrated Analytical Workflow

A systematic approach ensures that all aspects of the compound's identity and purity are verified. The following workflow is recommended, starting with purity assessment and followed by detailed structural confirmation.

Analytical_Workflow Sample Sample Received (5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde) HPLC Purity & Quantification (RP-HPLC) Sample->HPLC Initial Purity Check MS Molecular Weight Confirmation (HRMS) Sample->MS Direct Infusion NMR Structural Elucidation (¹H & ¹³C NMR) Sample->NMR Definitive Structure IR Functional Group ID (FTIR) Sample->IR Functional Group Analysis HPLC->MS Impurity Profiling Report Certificate of Analysis (Complete Characterization) HPLC->Report MS->Report NMR->Report IR->Report

Caption: Integrated workflow for comprehensive compound characterization.

Chromatographic Analysis for Purity Determination

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The method separates the main compound from potential impurities, starting materials, and by-products.

Rationale for Method Design

The 7-azaindole core provides a degree of polarity, while the overall structure is suitable for retention on a non-polar stationary phase like C18. A gradient elution using water and acetonitrile (both with a small amount of acid like formic acid or TFA to ensure sharp peak shapes by protonating nitrogen atoms) is chosen. This provides a robust separation, capable of eluting both more polar and more non-polar impurities within a reasonable timeframe. UV detection is ideal due to the aromatic nature of the pyrrolopyridine system, which provides strong chromophores.

Protocol: RP-HPLC Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Run the gradient method and record the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Table of HPLC Parameters
ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm and 280 nm
Injection Volume 5 µL

This method should be validated according to ICH guidelines if used in a regulated environment.[5]

Spectroscopic Structural Elucidation

Spectroscopy provides definitive evidence of the compound's covalent structure. A combination of Mass Spectrometry and NMR is essential for unambiguous confirmation.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, typically forming a protonated molecular ion [M+H]⁺.

Why it's authoritative: The high mass accuracy (typically < 5 ppm) and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provide a unique signature for the molecule, making misidentification highly unlikely.

Mass_Spectrometry_Principle Sample Sample Solution Source ESI Source (Ionization) Sample->Source Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Source->Analyzer [M+H]⁺ Ions Detector Detector Analyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Principle of Electrospray Ionization Mass Spectrometry.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Interpretation:

    • Locate the monoisotopic peak for the [M+H]⁺ ion. The expected exact mass is 181.0166 for C₈H₆³⁵ClN₂O⁺.

    • Confirm the presence of the A+2 isotopic peak at approximately m/z 183.0137 with roughly one-third the intensity of the monoisotopic peak, which is characteristic of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing detailed information about the connectivity and structure of the molecule. The combination of chemical shift, signal integration, and spin-spin coupling allows for a complete assignment of the structure.

Why it's authoritative: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. The unique pattern of signals serves as a "fingerprint" for the compound. While specific data for the 6-carbaldehyde isomer is not readily published, expected shifts can be predicted based on known data for related 7-azaindole structures.[6][7]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can solubilize them well and allows for the observation of exchangeable N-H protons.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) for more complex assignments.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Predicted NMR Data (in DMSO-d₆)

Signal AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aldehyde (-CHO)~10.0 (singlet)~191.0Highly deshielded due to the electronegative oxygen.
Pyrrole N-H~12.0 (broad singlet)N/AExchangeable proton, often broad. Shift is solvent-dependent.
Pyridine H-4~8.5 (doublet)~145.0Influenced by the pyridine nitrogen and adjacent chlorine.
Pyrrole H-2~8.2 (doublet)~130.0Adjacent to the electron-deficient pyridine ring.
Pyrrole H-3~6.8 (doublet)~105.0Typical shift for a pyrrole β-proton.
C-5 (C-Cl)N/A~132.0Carbon directly attached to chlorine.
C-6 (C-CHO)N/A~128.0Carbon attached to the aldehyde group.
C-7aN/A~150.0Bridgehead carbon adjacent to pyridine nitrogen.
C-3aN/A~125.0Bridgehead carbon between the two rings.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Expected Key IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3400N-H StretchPyrrole N-H
1670-1690C=O StretchAromatic Aldehyde
1550-1600C=C and C=N StretchesAromatic Rings
1000-1200C-Cl StretchAryl Chloride

Conclusion

The analytical characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde requires a multi-technique approach. By systematically applying RP-HPLC for purity assessment, HRMS for molecular formula confirmation, and NMR/FTIR for detailed structural elucidation, researchers and developers can establish a comprehensive and reliable analytical profile. This ensures the material's quality and suitability for its intended use in research and development, providing a solid foundation for subsequent scientific endeavors.

References

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for the Synthesis of Selective Phosphodiesterase 4B (PDE4B) Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Phosphodiesterase 4B (PDE4B) is a critical enzyme that regulates intracellular signaling by hydrolyzing the second messenger cyclic adenos...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4B (PDE4B) is a critical enzyme that regulates intracellular signaling by hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). Its dysregulation is implicated in a host of inflammatory and neurological disorders, making it a high-value therapeutic target.[1][2] The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in the design of potent and selective PDE4B inhibitors.[3][4] This guide provides an in-depth exploration of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde , a key synthetic intermediate, detailing its strategic role in the construction of novel PDE4B inhibitors. We present a comprehensive overview of the PDE4B signaling pathway, the rationale behind targeting this enzyme, detailed synthetic protocols, and methodologies for biological evaluation, designed to empower researchers in the field of drug discovery.

The Therapeutic Rationale: Targeting the PDE4B-cAMP Signaling Axis

Phosphodiesterase (PDE) enzymes are central to cellular signal transduction.[5] The PDE4 family, which includes isoforms A, B, C, and D, specifically hydrolyzes cAMP, terminating its signaling activity.[6] PDE4B is highly expressed in immune cells, inflammatory cells, and various brain regions.[1][5]

Mechanism of Action: By inhibiting PDE4B, the degradation of cAMP is blocked. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7] PKA proceeds to phosphorylate the cAMP Response Element-Binding protein (CREB), a transcription factor that, upon activation, modulates the expression of genes involved in inflammation.[5] A primary outcome is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, which underpins the anti-inflammatory effects of PDE4B inhibitors.[7][8]

Selective inhibition of the PDE4B isoform is therapeutically crucial. While PDE4B inhibition drives the desired anti-inflammatory and cognitive-enhancing effects, inhibition of the closely related PDE4D isoform is strongly associated with adverse side effects like nausea and emesis.[9][10] Therefore, designing inhibitors with high selectivity for PDE4B over PDE4D is a paramount goal in modern drug development.[10]

PDE4B_Signaling_Pathway GPCR GPCR Activation (e.g., by Hormones) AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Generates PDE4B PDE4B cAMP:s->PDE4B:n PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B_Inhibitor PDE4B Inhibitor (e.g., Azaindole-based) PDE4B_Inhibitor->PDE4B Inhibits AMP AMP (Inactive) PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) Nucleus Nucleus pCREB->Nucleus Translocates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, ILs) Nucleus->Cytokines Modulates Gene Expression

Caption: PDE4B signaling pathway and point of inhibition.

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: A Strategic Building Block

The 7-azaindole scaffold of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is central to its utility. This heterocyclic system is an effective bioisostere for indole and is known to form critical hydrogen bond interactions within the active sites of various enzymes.[4][11] The specific functionalization of this scaffold provides two distinct and versatile chemical handles for synthetic elaboration.

Key Structural Features and Their Synthetic Roles:

  • Aldehyde Group (-CHO) at C6: This electrophilic group is a cornerstone for building molecular complexity. It is an ideal substrate for a wide range of C-C and C-N bond-forming reactions, including:

    • Reductive Amination: To introduce diverse amine-containing side chains, which are crucial for tuning solubility, cell permeability, and target engagement.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

    • Condensation Reactions: With active methylene compounds to create more elaborate structures.

  • Chloro Group (-Cl) at C5: The chlorine atom serves two primary purposes. First, it can act as a key pharmacophoric element, participating in halogen bonding or other interactions within the PDE4B active site. Second, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[12]

This dual functionality makes 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde an exceptionally valuable starting material for constructing diverse libraries of potential PDE4B inhibitors for structure-activity relationship (SAR) studies.[13]

Protocol: Synthesis of a 7-Azaindole-Based PDE4B Inhibitor

This section details a representative two-step synthetic protocol to demonstrate the utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. The chosen reaction sequence, reductive amination followed by Suzuki coupling, is robust and widely applicable in medicinal chemistry.

Synthetic_Workflow Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine -6-carbaldehyde Step1 Step 1: Reductive Amination Start->Step1 Amine R1-NH2 Amine->Step1 Intermediate Intermediate Amine Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 BoronicAcid R2-B(OH)2 BoronicAcid->Step2 Final Final Product: Potential PDE4B Inhibitor Step2->Final

Caption: General synthetic workflow for PDE4B inhibitor synthesis.
Protocol 3.1: Step 1 - Reductive Amination

This protocol describes the reaction of the starting aldehyde with a primary amine (e.g., cyclopropylamine) to form a secondary amine intermediate.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and anhydrous DCM.

  • Add cyclopropylamine, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired intermediate, N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)cyclopropanamine.

Protocol 3.2: Step 2 - Suzuki Cross-Coupling

This protocol describes the coupling of the chloro-azaindole intermediate with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) to furnish the final product.

Materials:

  • N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)cyclopropanamine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), deoxygenated

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the chloro-azaindole intermediate, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the deoxygenated dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and EtOAc.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final inhibitor. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocols: Biological Evaluation of Synthesized Inhibitors

After successful synthesis and characterization, the compound's biological activity must be assessed.

Protocol 4.1: In Vitro PDE4B Enzymatic Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce PDE4B enzyme activity by 50% (IC₅₀).

Materials & Reagents:

  • Recombinant human PDE4B enzyme

  • Synthesized inhibitor compound, dissolved in DMSO

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Detection reagents (commercial kits like Transcreener® or IMAP® are available)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the microplate.

  • Add the PDE4B enzyme solution to all wells except for the "no enzyme" control. Pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents as per the manufacturer's protocol.[8]

  • Read the plate on a suitable plate reader (e.g., fluorescence polarization or luminescence).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Protocol 4.2: Cellular TNF-α Release Assay

This assay measures the functional anti-inflammatory effect of the inhibitor in a relevant cellular context.

Materials & Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells (e.g., PBMCs at 2 x 10⁵ cells/well) in a 96-well plate and allow them to adhere if necessary.[8]

  • Prepare serial dilutions of the synthesized inhibitor in the culture medium.

  • Pre-treat the cells by adding the diluted inhibitor or vehicle control to the wells. Incubate at 37°C in a 5% CO₂ incubator for 1 hour.[8]

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to induce TNF-α production. Include unstimulated controls.

  • Incubate the plate for an additional 18-24 hours.

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ for TNF-α inhibition based on the concentration-response curve.

Data Presentation & Interpretation

Quantitative data from biological assays should be tabulated for clear comparison. This is especially important for assessing selectivity.

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Index (PDE4D/PDE4B)TNF-α Release IC₅₀ (nM)
Example 1 252,50010050
Rolipram 50601.2110
Vehicle >10,000>10,000->10,000

A high selectivity index is desirable, as it suggests a lower likelihood of emetic side effects.[9] A potent IC₅₀ in the cellular TNF-α assay confirms that the compound has good cell permeability and engages the target in a physiological context.[13]

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde represents a highly strategic and versatile starting material for the synthesis of novel PDE4B inhibitors. Its dual functional handles—the aldehyde and chloro groups—provide medicinal chemists with a robust platform for rapidly generating diverse chemical entities. The protocols outlined in this guide offer a clear pathway from chemical synthesis to biological validation, enabling the discovery of next-generation anti-inflammatory and neuro-active therapeutics with improved potency and selectivity.

References

  • NHSJS. (2025).
  • Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work?
  • PubMed. (2025). Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025).
  • Wikipedia. (n.d.). PDE4B. [Link]

  • ResearchGate. (2025). PDE4B: Structure, Function, and Therapeutic Implications. [Link]

  • Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

  • PMC. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

  • PubMed Central. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. [Link]

  • PubMed. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubMed. (2025). Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. [Link]

  • Organic Process Research & Development. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • PubMed Central. (n.d.). Selective Phosphodiesterase 4B Inhibitors: A Review. [Link]

  • PlumX. (n.d.). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following content addresses common challenges and provides troubleshooting strategies to improve reaction yield and purity, moving beyond standard protocols to explain the underlying chemical principles.

Introduction: The Synthetic Challenge

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is a valuable intermediate in pharmaceutical development. A primary challenge in its synthesis is the regioselective introduction of a formyl group at the C6 position of the pyridine ring. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, are unsuitable for this transformation. The electron-rich pyrrole ring is more susceptible to electrophilic attack, typically leading to formylation at the C3 position.[1][2] Therefore, achieving C6 formylation requires a more nuanced strategy, most commonly a directed metalation-formylation sequence.

This guide focuses on troubleshooting and optimizing this multi-step pathway, which involves protection of the pyrrole nitrogen, regioselective deprotonation (metalation), reaction with a formylating agent, and subsequent work-up.

Core Synthesis Workflow: Directed Metalation-Formylation

The most reliable pathway to synthesize the target compound involves a four-stage process. Understanding the function of each stage is critical for troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Metalation cluster_2 Stage 3: Formylation cluster_3 Stage 4: Work-up & Deprotection P 5-Chloro-1H-pyrrolo [2,3-b]pyridine P_Protected N-Protected Intermediate (e.g., TIPS-protected) P->P_Protected Add protecting group (e.g., TIPS-Cl, base) M_Start N-Protected Intermediate M_Product C6-Lithiated Species M_Start->M_Product Add organolithium base (e.g., s-BuLi, -78 °C) F_Start C6-Lithiated Species F_Product Formylated Intermediate F_Start->F_Product Quench with DMF (-78 °C) W_Start Formylated Intermediate W_Product Final Product W_Start->W_Product Aqueous quench, extraction, purification

Caption: High-level workflow for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low, with a significant recovery of the N-protected starting material. What is the likely cause?

Answer: This is a classic symptom of inefficient or incomplete metalation (deprotonation) at the C6 position. Several factors are critical at this stage:

  • Organolithium Reagent Activity: Organolithium reagents like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) degrade over time, especially with improper storage. It is crucial to titrate the reagent before use to determine its exact molarity. A low reagent concentration will lead to incomplete deprotonation.

  • Anhydrous Conditions: Organolithium reagents react rapidly with water. Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be rigorously dried over a suitable drying agent.

  • Temperature Control: The metalation step is highly exothermic and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the temperature to rise can lead to side reactions and reagent decomposition.

  • Choice of Base: For this substrate, a stronger, more sterically hindered base like s-butyllithium or lithium diisopropylamide (LDA) is often more effective than n-BuLi. This is because the pyrrole N-H is acidic, and a bulky base is less likely to coordinate there, favoring deprotonation at the desired C6 position.

Q2: My TLC analysis shows the formation of the product, but also several side products. What are they and how can I avoid them?

Answer: Side product formation often points to issues with regioselectivity or reaction conditions during the formylation step.

  • Isomeric Products: While the chloro group and a bulky N-protecting group strongly direct metalation to C6, deprotonation at other positions (like C4) can occur if the reaction temperature is not strictly maintained at -78 °C.

  • Over-reaction with DMF: The initial product of the reaction between the lithiated intermediate and N,N-dimethylformamide (DMF) is a lithium alkoxide adduct. If this adduct is not stable at the reaction temperature, it can break down and react further. It is critical to add the DMF slowly at -78 °C and to quench the reaction appropriately during work-up.

  • Degradation: The 7-azaindole core can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. Ensure the work-up procedure is performed carefully, avoiding unnecessarily strong acids or bases or prolonged heating.

Q3: The purification of the final product is difficult. What strategies can improve isolation and purity?

Answer: Purification challenges often arise from the product's physical properties or the presence of persistent impurities.

  • Aqueous Work-up: After quenching the reaction (typically with a saturated aqueous solution of ammonium chloride), emulsions can form during the extraction phase.[3] To mitigate this, you can saturate the aqueous layer with sodium chloride (brine) to increase its polarity and force the product into the organic layer.[3]

  • Purification Method:

    • Chromatography: Silica gel chromatography is common. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Crystallization: If the crude product is of reasonable purity, crystallization can be a highly effective final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A patent for a similar compound suggests crystallization from a mixed solvent system of ethyl acetate and n-hexane.[4]

  • Removal of a Persistent Impurity: If you observe an impurity with similar polarity to your product, consider if it is the deprotected starting material. In this case, optimizing the metalation and formylation steps is the best approach.

Optimized Experimental Protocol

This protocol is a general guideline adapted from procedures for analogous compounds and may require optimization for your specific setup.[5]

Stage 1: N-Protection of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Add a suitable base, such as imidazole (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-TIPS-protected 5-Chloro-1H-pyrrolo[2,3-b]pyridine.

Stage 2-4: Directed Metalation, Formylation, and Work-up

  • Dissolve the N-TIPS-protected starting material (1.0 equiv.) in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add s-butyllithium (s-BuLi, 1.5 equiv., freshly titrated) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) dropwise.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude residue contains the N-TIPS protected aldehyde. For deprotection, dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Concentrate the mixture and purify the final product by column chromatography (gradient of hexanes/ethyl acetate) or crystallization.

Key Parameter Optimization

The following table summarizes critical parameters and their potential impact on the reaction outcome.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Protecting Group Triisopropylsilyl (TIPS)A bulky group is essential to sterically block the pyrrole N-H and direct the base to C6. Smaller groups may lead to N-metalation.
Metalation Base s-Butyllithium (s-BuLi)More reactive and sterically hindered than n-BuLi, improving the rate and selectivity of deprotonation at C6.
Temperature -78 °CCrucial for the stability of the organolithium reagent and the lithiated intermediate. Higher temperatures lead to side reactions and reduced yield.[6]
Solvent/Reagents AnhydrousOrganolithium reagents are extremely sensitive to moisture, which will quench the reaction and reduce the effective stoichiometry of the base.[3]
DMF Addition Slow, dropwise at -78 °CThe reaction is exothermic. Rapid addition can raise the local temperature, causing the intermediate to decompose.
Work-up Quench Saturated aq. NH₄ClA mild acid source to protonate any remaining organometallic species and hydrolyze the intermediate iminium salt without being overly harsh.[6]

Mechanistic Insight: Troubleshooting Logic

Understanding the underlying mechanism helps in diagnosing problems. The flowchart below provides a decision-making process for troubleshooting low yields.

Troubleshooting_Workflow cluster_metalation Diagnosis: Incomplete Metalation cluster_degradation Diagnosis: Degradation or Side Reactions start Low or No Product Yield check_sm Is N-Protected Starting Material Recovered? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no metalation_issue Problem with Stage 2 action1 Verify Anhydrous Conditions (Solvents, Glassware) metalation_issue->action1 action2 Titrate Organolithium Reagent (e.g., s-BuLi) metalation_issue->action2 action3 Ensure Strict Temperature Control (Maintain at -78 °C) metalation_issue->action3 degradation_issue Problem with Stage 3/4 action4 Check Purity of DMF degradation_issue->action4 action5 Ensure Slow Quench at -78 °C degradation_issue->action5 action6 Use Gentle Work-up Conditions (Avoid strong acid/base, heat) degradation_issue->action6

Caption: A troubleshooting workflow for diagnosing the cause of low product yield.

References

  • Collado, M. I., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Voskressensky, L. G., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Menéndez Méndez, L. M., et al. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.

Sources

Optimization

identifying and minimizing side products in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde reactions

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and minimize side products, ensuring the integrity and success of your research.

I. Understanding the Core Chemistry: The Vilsmeier-Haack Formylation

The most common and efficient method for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 5-chloro-7-azaindole scaffold.

The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the 5-chloro-7-azaindole. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses the most frequently encountered issues during the synthesis and subsequent reactions of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

FAQ 1: My reaction produced a significant amount of a dark, insoluble material. What is it and how can I prevent it?

Answer:

The formation of dark, often polymeric, tars is a common issue in Vilsmeier-Haack reactions, particularly when the substrate is highly activated or when the reaction temperature is not carefully controlled.

Potential Cause:

  • Over-activation and Polymerization: The 7-azaindole ring is electron-rich and susceptible to polymerization under strongly acidic conditions generated during the reaction. The Vilsmeier reagent itself can also contribute to this process.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of POCl₃ to the DMF and during the addition of the 7-azaindole substrate. Careful temperature control is critical to prevent runaway reactions.

  • Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). A large excess can promote side reactions.

  • Order of Addition: Slowly add the 5-chloro-7-azaindole to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the substrate is immediately consumed by the reagent, minimizing its exposure to the acidic reaction medium.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: I've isolated a side product with a mass corresponding to the starting material plus a dimethylaminomethylene group. What is this and how can I avoid it?

Answer:

This side product is likely the unhydrolyzed iminium salt intermediate or a related enamine.

Potential Cause:

  • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the aldehyde. If the aqueous workup is not sufficiently acidic or is too brief, this conversion may be incomplete.

Mitigation Strategies:

  • Acidic Workup: Ensure the quenching and workup are performed under conditions that favor hydrolysis. While initial quenching is often basic to neutralize the bulk of the acid, a subsequent wash with dilute acid (e.g., 1M HCl) can facilitate the complete conversion of the iminium salt to the aldehyde. Be cautious, as prolonged exposure to strong acid can cause degradation.

  • Extended Stirring during Workup: After quenching, allow the biphasic mixture to stir vigorously for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis.

FAQ 3: My NMR spectrum shows signals for a di-formylated product. How can this be minimized?

Answer:

While formylation at the 6-position is electronically favored, over-formylation can occur, leading to the introduction of a second aldehyde group, likely at the 3-position of the pyrrole ring.

Potential Cause:

  • Excess Vilsmeier Reagent: Using a large excess of the formylating agent increases the likelihood of a second electrophilic substitution.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy required for the less favorable second formylation to occur.

Mitigation Strategies:

  • Precise Stoichiometry: Use no more than 1.5 equivalents of the Vilsmeier reagent.

  • Strict Temperature Control: Maintain the reaction temperature at or below 10 °C.

ParameterRecommended ConditionRationale
Vilsmeier Reagent (eq.) 1.1 - 1.5Minimizes over-formylation and polymerization.
Reaction Temperature 0 - 10 °CReduces the rate of side reactions.
Workup pH Initially basic, then mildly acidic washEnsures complete hydrolysis of the iminium intermediate.

Table 1: Key Parameters for Minimizing Side Products in the Vilsmeier-Haack Formylation of 5-chloro-7-azaindole.

FAQ 4: I am observing a side product that appears to be a dimer of the starting material. How is this formed and what can I do?

Answer:

Dimerization of 7-azaindole derivatives can occur under Vilsmeier-Haack conditions, leading to the formation of a bis(azaindolyl)methane-type structure.

Potential Cause:

  • Reaction of the Iminium Intermediate with Unreacted Starting Material: The initially formed iminium salt at the 6-position can be attacked by another molecule of the electron-rich 5-chloro-7-azaindole, leading to a dimeric species.

Mitigation Strategies:

  • Controlled Addition: Add the 5-chloro-7-azaindole to the Vilsmeier reagent slowly to maintain a low concentration of the unreacted starting material.

  • Solvent Choice: Using a more dilute solution can sometimes disfavor bimolecular side reactions.

III. Downstream Reactions: Potential Pitfalls

Once you have successfully synthesized 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, subsequent transformations can also present challenges.

FAQ 5: I am attempting a reaction that is sensitive to aldehydes, and I am seeing byproducts. What could be happening?

Answer:

The aldehyde functional group is reactive and can participate in various side reactions depending on the conditions.

Potential Side Reactions:

  • Cannizzaro Reaction: In the presence of a strong base and no other electrophiles, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde can potentially undergo self-condensation, although this is less common for aromatic aldehydes lacking an α-hydrogen.

Mitigation Strategies:

  • Inert Atmosphere: For base-sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Careful Choice of Base: Use non-nucleophilic bases when possible if the desired reaction does not involve the aldehyde.

  • Protection of the Aldehyde: If the aldehyde is interfering with a desired transformation elsewhere on the molecule, consider protecting it as an acetal, which can be deprotected later.

Experimental Protocol: Acetal Protection of the Aldehyde

  • Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in a suitable solvent (e.g., toluene or benzene).

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected compound.

IV. Visualization of Reaction Pathways

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Azaindole 5-Chloro-7-azaindole Iminium_intermediate Iminium Salt Intermediate Azaindole->Iminium_intermediate + Vilsmeier Reagent Aldehyde 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Iminium_intermediate->Aldehyde H2O Workup Side_Products Start 5-Chloro-7-azaindole + Vilsmeier Reagent Desired_Product Desired Aldehyde Start->Desired_Product Ideal Conditions Polymer Polymeric Tars Start->Polymer High Temp. Unhydrolyzed Unhydrolyzed Iminium Salt Start->Unhydrolyzed Incomplete Workup Diformylated Di-formylated Product Start->Diformylated Excess Reagent Dimer Dimer Start->Dimer High Concentration

Caption: Potential Side Product Formation Pathways.

V. References

  • Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000 , 56, 355-659. [Link]

  • Majo, V. J.; Perumal, P. T. A convenient synthesis of 2-chloro-3-formylquinolines and 2-chloro-1,8-naphthyridine-3-formylaldehydes using Vilsmeier-Haack reagent. J. Org. Chem.1996 , 61 (18), 6523–6525. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

Troubleshooting

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Document ID: TSC-2026-01-20-A7C6 Introduction Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (MW: 180.59 g/mol ). This compound, a derivative of 7-azaindole, is a critical bu...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-20-A7C6

Introduction

Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (MW: 180.59 g/mol ). This compound, a derivative of 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] Its unique heterocyclic structure, while valuable, presents specific purification challenges that can impact yield, purity, and downstream reaction efficiency.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting protocols to overcome these hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Q1: My TLC plate shows significant streaking and tailing for my product spot. What's causing this?

A1: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) can strongly and sometimes irreversibly interact with the basic nitrogen atoms in your pyrrolopyridine core. This leads to poor elution, band broadening, and streaking.

  • Quick Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your mobile phase.[3] This neutralizes the acidic sites on the silica, allowing for sharper bands and more consistent elution.

Q2: After my workup, I have a persistent solid that seems insoluble in my extraction solvent. What could it be?

A2: If your synthesis involved a Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this insoluble material is likely residual inorganic phosphate salts from the quench and hydrolysis steps.[4][5] It is crucial to remove these before proceeding to chromatography or crystallization, as they can interfere with purification. Ensure your aqueous workup is thorough, sometimes requiring multiple washes with water or brine to fully dissolve and remove these salts.

Q3: My final product's NMR shows broad peaks, and the color has darkened over time. Is the compound unstable?

A3: Aldehydes, particularly electron-rich heterocyclic aldehydes, can be susceptible to air oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH).[6][7] This oxidation can be accelerated by light and residual impurities. The presence of the resulting carboxylic acid can cause peak broadening in NMR and often leads to discoloration. It is advisable to store the purified compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Q4: I'm attempting recrystallization, but my compound keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal nucleation.[3]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent until the solution is just clear again.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • If available, add a single seed crystal of the pure compound.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for purifying your target compound.

Guide 1: Optimizing Flash Column Chromatography

Column chromatography is often the primary method for purification. However, the unique properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde require special consideration.

Common Problem: Poor separation from starting material or closely-related impurities, or decomposition on the column.

Underlying Cause: The polarity of the aldehyde is often very close to that of its parent 7-azaindole starting material. Furthermore, the acidic silica can sometimes catalyze degradation or irreversible adsorption.[3]

cluster_0 Purification Strategy Crude Crude Product TLC Step 1: TLC Analysis (Hex/EtOAc + 1% Et3N) Crude->TLC Decision Assess Separation TLC->Decision Column Step 2: Column Chromatography Decision->Column Separation > 0.2 Rf Bisulfite Alternative: See Guide 3 (Bisulfite Adduct) Decision->Bisulfite Poor Separation Fractions Step 3: Analyze Fractions Column->Fractions Evap Step 4: Evaporate & Dry Fractions->Evap Final Pure Compound Evap->Final

Caption: General purification workflow for the target compound.

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is often sufficient, but if decomposition is observed (e.g., new spots appearing on a TLC plate after spotting and letting it sit for 30 minutes), consider switching to neutral alumina.[3]

  • Mobile Phase Optimization:

    • Starting Point: Begin with a solvent system of Hexanes/Ethyl Acetate (Hex/EtOAc). A typical starting gradient might be from 10% to 50% EtOAc.

    • Modifier Addition: Crucially, add 0.5-1% triethylamine (Et₃N) to your mobile phase. This will prevent streaking and improve recovery.

    • Alternative Systems: If separation is poor, consider Dichloromethane/Methanol (DCM/MeOH) or DCM/Acetone systems, again with Et₃N.

  • Slurry vs. Dry Loading:

    • Slurry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel (approx. 2-3x the mass of your crude), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique generally results in sharper bands and better separation.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC. Combine fractions containing the pure product.

System ComponentsRatio (v/v)ModifierTarget RfNotes
Hexanes / Ethyl Acetate80:20 to 50:501% Et₃N~0.25-0.35Good starting point for most Vilsmeier-Haack reaction mixtures.
Dichloromethane / Acetone95:5 to 80:201% Et₃N~0.30Offers different selectivity compared to EtOAc systems.
Dichloromethane / Methanol98:2 to 95:51% Et₃N~0.25-0.35Use for more polar impurities. Be cautious, as product may elute quickly.
Guide 2: Troubleshooting Recrystallization

Recrystallization is an excellent and scalable method for final polishing if the compound's purity is already >90%.

Common Problem: Failure to form crystals ("oiling out") or low recovery.[3]

  • Objective: Find a single solvent (or solvent pair) that dissolves the compound when hot but in which it is poorly soluble when cold.

  • Procedure:

    • Place a small amount (~10-20 mg) of your crude material into several different test tubes.

    • To each tube, add a few drops of a different solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that yields a large amount of crystalline solid.[3]

Guide 3: Chemical Purification via Bisulfite Adduct Formation

This is a highly effective, yet underutilized, technique for separating aldehydes from non-aldehyde impurities.[8] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt, which can be separated from water-insoluble organic impurities via extraction.

When to Use: This method is ideal when chromatography fails to separate the aldehyde from impurities of similar polarity, such as the unreacted 5-Chloro-1H-pyrrolo[2,3-b]pyridine starting material.

G cluster_1 Bisulfite Adduct Purification start Crude Mixture in Organic Solvent (e.g., Ether) add_bisulfite Step 1: Extract with Saturated Aqueous Sodium Bisulfite start->add_bisulfite separate Step 2: Separate Layers add_bisulfite->separate organic_layer Organic Layer: (Non-aldehyde impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer: (Water-soluble bisulfite adduct) separate->aqueous_layer Keep basify Step 3: Basify Aqueous Layer (e.g., with NaHCO3 or NaOH) aqueous_layer->basify extract_product Step 4: Extract with Fresh Organic Solvent basify->extract_product final_product Purified Aldehyde in Organic Layer extract_product->final_product

Caption: Workflow for purification via bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude material in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate. Transfer to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.[8][9] A white precipitate of the adduct may form at the interface.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Wash the organic layer one more time with a small amount of water and combine the aqueous layers. The organic layer, containing non-aldehyde impurities, can be discarded.

  • Reversal: Cool the combined aqueous layers in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) with good stirring until the solution is basic (pH > 8).[8] This reverses the reaction, regenerating the aldehyde, which will often precipitate as a solid or form an oily layer.

  • Recovery: Extract the regenerated aldehyde back into a fresh portion of organic solvent (e.g., ethyl acetate or DCM) multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified aldehyde.

Section 3: Understanding Synthesis-Related Impurities

The most common route to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine.[10][11][12] Understanding the potential side-reactions of this process is key to anticipating and solving purification challenges.

ImpurityStructure (Generic)OriginPurification Strategy
Starting Material 7-Azaindole CoreIncomplete formylation reaction.Difficult by chromatography due to similar polarity. Best removed by bisulfite adduct formation.
Over-formylation/Dimerization Complex dimers or di-formylated speciesCan occur under harsh Vilsmeier-Haack conditions.[10]Usually much less polar or much more polar than the product; separable by standard column chromatography.
Oxidized Product Carboxylic AcidAir oxidation of the aldehyde product during workup or storage.[6]Can be removed by washing the organic solution with a mild aqueous base like 10% NaHCO₃ solution.[6]
Hydrolyzed Vilsmeier Reagent DMF, etc.From the workup of the reaction.Highly water-soluble; removed during aqueous extraction.

References

  • PharmaTutor. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 20, 2026, from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Organic Chemistry: An Indian Journal. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 20, 2026, from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Azaindole Therapeutic Agents. PMC. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Biological Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This molecule, a derivative of the 7-azaindole scaffold, is a valuable build...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This molecule, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, like many heterocyclic compounds rich in aromatic character, its low aqueous solubility presents a significant hurdle in biological assays.[3][4]

This guide provides in-depth, field-proven insights and protocols to help you overcome these solubility challenges, ensuring the accuracy and reproducibility of your experimental data. Inaccurate concentration due to precipitation can lead to underestimated potency, variable results, and flawed structure-activity relationships (SAR).[5][6]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this compound.

Q1: I diluted my 10 mM DMSO stock of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde into my aqueous assay buffer, and the solution immediately turned cloudy. What is my first step?

A: This phenomenon, known as precipitation, occurs when the compound's solubility limit is exceeded as the percentage of the powerful organic solvent (DMSO) is drastically reduced. Your immediate actions should be to visually confirm precipitation and then optimize your dilution technique. A common best practice is to perform a serial dilution rather than a single large one. Crucially, ensure rapid and vigorous mixing (e.g., vortexing) the instant the DMSO stock is added to the aqueous buffer to avoid creating localized high concentrations that trigger precipitation.[6] Brief sonication of the final diluted solution can also help redissolve fine precipitates.[6]

Q2: My screening results are highly variable, and the compound's potency seems lower than expected. Could solubility be the culprit?

A: Absolutely. Poor aqueous solubility is a primary cause of inconsistent and inaccurate biological data.[4][5] If the compound is not fully dissolved, the actual concentration available to interact with your biological target is unknown and significantly lower than the nominal concentration you calculated. This directly leads to an underestimation of potency (an artificially high IC50/EC50) and poor reproducibility.[5]

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A: This is a critical parameter that you must determine empirically for your specific experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid solvent-induced toxicity or off-target effects.[7][8] Some sensitive cell lines or primary cells may tolerate even less. Enzyme and binding assays might tolerate higher concentrations, but this must be validated. Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its baseline effect.[9]

Q4: To avoid precipitation, can't I just increase the final DMSO concentration in my assay to 5% or 10%?

A: While this may keep the compound in solution, it is strongly discouraged without extensive validation. High concentrations of DMSO can alter protein conformation, directly inhibit enzyme activity, induce stress or differentiation in cells, and even affect membrane permeability, confounding your results.[8][9] The goal is to find the lowest possible DMSO concentration that maintains solubility, or better yet, to use a formulation strategy that enhances aqueous solubility directly.

Section 2: In-Depth Troubleshooting Workflow

When basic dilution optimization fails, a systematic approach is necessary. This workflow guides you through selecting and validating an appropriate solubilization strategy based on your assay type.

G cluster_start cluster_step1 cluster_step2 cluster_decision1 cluster_step3 cluster_paths cluster_end start START: Compound Precipitation Observed in Assay stock Step 1: Verify Stock Integrity - Is the 100% DMSO stock clear? - Any visible precipitate in the vial? - Has the stock undergone >5 freeze-thaw cycles? start->stock dilution Step 2: Optimize Dilution Protocol - Use multi-step serial dilutions. - Add DMSO stock to vigorously vortexing buffer. - Pre-warm aqueous buffer to 37°C. - Briefly sonicate final solution. stock->dilution decision1 Still Precipitating? dilution->decision1 assay_type Step 3: Select Assay-Compatible Strategy decision1->assay_type  Yes validate Step 4: Validate New Formulation - Run vehicle/excipient-only controls. - Confirm no assay interference. - Re-evaluate compound activity. decision1->validate No cell Path A: Cell-Based Assays Primary Choice: Cyclodextrins (HP-β-CD). Secondary: Cautious use of co-solvents (Glycerol). assay_type->cell enzyme Path B: Enzyme/Biochemical Assays Primary Choice: Cyclodextrins. Secondary: Co-solvents (PEG, Glycerol). Caution: Avoid most surfactants. assay_type->enzyme binding Path C: Biophysical/Binding Assays Primary Choice: Co-solvents that preserve protein stability (e.g., Glycerol). Secondary: Cyclodextrins (validate no binding interference). assay_type->binding cell->validate enzyme->validate binding->validate end END: Accurate & Reproducible Data validate->end

Caption: A decision tree for addressing compound precipitation in assays.

Section 3: Key Solubilization Strategies & Data

The core of solving this issue lies in moving beyond DMSO alone. The two most effective and widely applicable strategies are the use of co-solvents and cyclodextrins.

Co-Solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[10]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is readily soluble in water.[12][13] This is a powerful technique because it solubilizes the molecule without requiring high concentrations of organic solvents.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity.[12]

Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.

The following table summarizes the key characteristics and considerations for these strategies.

StrategyAgent ExampleTypical Final Conc.ProsCons & CautionsAssay Compatibility
Co-Solvent Dimethyl Sulfoxide (DMSO)< 1%Powerful solvent for stock solutions.[15]High concentrations are toxic to cells and can interfere with assays.[8] Water absorption can decrease solubility.[16]Cell: Low (<0.5%). Enzyme/Binding: Variable, must validate.
Glycerol1 - 10%Excellent protein stabilizer.[3] Generally low toxicity.Can increase viscosity. May not provide sufficient solubilization alone.Cell: Good. Enzyme/Binding: Excellent.
Polyethylene Glycol (PEG 300/400)1 - 10%Good solubilizing power for many compounds.Can interfere with some assays. Purity can be variable.Cell: Moderate, validate toxicity. Enzyme/Binding: Good, validate interference.
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1 - 10 mMHigh aqueous solubility, low toxicity.[12] Directly increases compound solubility without organic solvents.[17]Can potentially interfere with assays if the target has a high affinity for the cyclodextrin itself.Cell: Excellent.[7] Enzyme: Good, validate. Binding: Moderate, validate.
Surfactant Tween® 80, Polysorbate 80< 0.1%Can be effective solubilizers.High risk of assay interference. Can denature proteins and inhibit enzymes.[18][19][20] Forms micelles which can complicate kinetics.Cell: Use with extreme caution. Enzyme/Binding: Not Recommended without extensive validation.

Section 4: Experimental Protocols

Protocol 1: Preparation of Compound using HP-β-Cyclodextrin

This protocol describes how to prepare a stock solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde complexed with HP-β-CD to enhance its aqueous solubility.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Nuclease-free water or desired aqueous buffer (e.g., PBS, HEPES)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a 40% (w/v) stock solution of HP-β-CD in your desired aqueous buffer. This equates to 400 mg of HP-β-CD per 1 mL of buffer.

    • Warm the solution slightly (to 37-50°C) and vortex until the HP-β-CD is completely dissolved and the solution is clear.

  • Prepare a DMSO "Pre-stock" of the Compound:

    • To ensure accurate dispensing of the compound, first create a high-concentration pre-stock in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved. This step minimizes errors associated with weighing very small amounts of powder.

  • Form the Inclusion Complex:

    • Add a small volume of the DMSO pre-stock to the pre-warmed HP-β-CD solution to achieve your desired final compound concentration (e.g., for a 1 mM final stock, add 20 µL of 50 mM DMSO pre-stock to 980 µL of the 40% HP-β-CD solution).

    • The final DMSO concentration should be kept low (e.g., 2% in this example) to facilitate complex formation.

  • Incubate and Solubilize:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Incubate the solution at room temperature or 37°C for at least 1-2 hours on a shaker or rotator to allow for efficient complex formation.

    • After incubation, sonicate the solution for 5-10 minutes.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation. A clear, homogenous solution indicates successful complexation and solubilization.

    • This aqueous stock solution can now be used for direct dilution into your final assay media.

Protocol 2: Validating Excipient Compatibility with Your Assay

Before testing your compound, you must ensure that your chosen solubilization method does not interfere with your assay readout.

Procedure:

  • Prepare the Vehicle Control: Prepare a solution containing the exact same concentration of all solubilizing agents (e.g., 2% DMSO and 40% HP-β-CD in buffer) but without your test compound.

  • Dilute the Vehicle Control: Serially dilute the vehicle control in your assay medium in the same manner you will dilute your test compound.

  • Run the Assay: Run your standard biological assay (e.g., cell viability assay, enzyme kinetics, binding assay) using these vehicle-only dilutions.

  • Analyze the Results:

    • For Cell-Based Assays: Compare cell viability, morphology, or signaling readouts to cells treated with medium alone. Any significant change indicates an effect from your vehicle.

    • For Enzyme Assays: Measure the baseline enzyme activity. The vehicle should not cause significant inhibition or activation compared to the buffer-only control.

    • For Binding Assays: Ensure the vehicle does not alter the signal of the positive or negative controls.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Int J Curr Pharm Res, 16(2), 9-18.
  • Wang, T., et al. (2017).
  • Kuznetsova, E. A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515.
  • MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available at: [Link]

  • Liggri, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 913-917.
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
  • Fletcher, P. D. I., et al. (1985). Interaction of enzymes with surfactants in aqueous solution and in water-in-oil microemulsions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81, 2667-2681.
  • Leung, S. W. (2005). Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell. TechConnect Briefs, 1, 245-248.
  • Gupta, K. R., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Quality Assurance, 9(2), 228-235.
  • Henriksen-Lacey, M., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 521-530.
  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • ResearchGate. (2010). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 2(6), 16-25.
  • Ahmed, N., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery and Therapeutics, 13(1), 1-10.
  • Holmberg, K. (2018). Interactions between surfactants and hydrolytic enzymes. Current Opinion in Colloid & Interface Science, 38, 117-125.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • IJCRT.org. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available at: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Oldenburg, K. R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(2), 261–264.
  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • National Institutes of Health. (2010). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available at: [Link]

  • ChemSrc. 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester | 1211580-34-5. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Welcome to the technical support center for the functionalization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This versatile scaffold, a derivative of 7-azaindole, is a cornerstone in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This versatile scaffold, a derivative of 7-azaindole, is a cornerstone in medicinal chemistry and drug development. However, its unique electronic and structural features—namely the electron-deficient pyridine ring, the nucleophilic pyrrole moiety, the reactive aldehyde, and the chlorine leaving group—present distinct challenges in palladium-catalyzed cross-coupling reactions.

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles and optimize reaction outcomes. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, it enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C5-position.

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationMolar Equiv. / LoadingNotes
Aryl Halide 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde1.0Ensure high purity.
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid1.2 - 1.5Quality is critical; prone to degradation.
Pd Precatalyst XPhos Pd G3 / Pd(dppf)Cl₂1 - 3 mol%G3/G4 precatalysts often show higher activity.[1]
Ligand (If not using a precatalyst) XPhos, SPhos, RuPhos1.1 - 1.2 (Ligand:Pd)Bulky, electron-rich ligands are essential.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.0K₃PO₄ is often a good starting point to avoid ester hydrolysis if present.[3][4]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂O, DMF0.1 - 0.5 MMust be rigorously degassed.[5][6]
Temperature 80 - 110 °C-Monitor by TLC or LC-MS.
Frequently Asked Questions & Troubleshooting Guide (Suzuki-Miyaura)

Q1: My Suzuki coupling has stalled or shows no conversion. What are the first things to check?

A1: Failure to initiate is a common issue often traced back to a few key parameters.

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[6] If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Modern palladacycle precatalysts (e.g., G3 or G4) are often superior as they form the active catalyst more cleanly.[1]

  • Poor Reagent Quality: Boronic acids are susceptible to decomposition via protodeboronation, especially in the presence of moisture or if stored improperly. Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable MIDA boronate or N-methyliminodiacetic acid ester.

  • Inadequate Degassing: Oxygen will rapidly oxidize and deactivate the Pd(0) catalyst.[6][7] The most effective method for degassing is performing several freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas for 20-30 minutes can be effective.[3]

  • Base & Solvent Mismatch: The base must be sufficiently strong to drive the catalytic cycle but not so strong as to cause substrate degradation. For this substrate, K₃PO₄ or Cs₂CO₃ in a dioxane/water mixture is a robust starting point.[5] Ensure the base is finely powdered to maximize surface area.[8]

Q2: I'm observing significant byproduct formation, primarily hydrodehalogenation (loss of chlorine) and protodeboronation. How can I minimize these?

A2: These side reactions compete with the desired cross-coupling and are often mechanistically linked.

  • Hydrodehalogenation: This occurs when a hydride source intercepts the palladium complex, leading to reductive elimination of the starting material.[3]

    • Cause: The hydride can originate from the solvent (e.g., alcohols) or certain bases (e.g., amine bases).[3]

    • Mitigation: Switch to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous and free of contaminants.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: This is often promoted by excess water, high temperatures, or an inappropriate pH.

    • Mitigation: Use a less aqueous solvent system (e.g., Toluene/H₂O instead of Dioxane/H₂O). Avoid overly strong bases or prolonged reaction times at high temperatures. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can help drive the reaction to completion despite some degradation.[4]

  • Homocoupling (Glaser-type): Dimerization of the boronic acid can occur, especially if the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen.[6]

    • Mitigation: Rigorous degassing and maintaining an inert atmosphere are critical.[6][7]

Visualizing the Process

Suzuki_Cycle Pd0 LPd(0) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ar-Cl PdII_ArX L₂Pd(II)(Ar)X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)R Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Boronic R-B(OR)₂ Boronic->Transmetal + Base Base Base Base->Transmetal ArX Ar-Cl ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Section 2: Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynyl-7-azaindoles, which are valuable synthetic intermediates.

Table 2: General Starting Conditions for Sonogashira Coupling
ComponentRecommendationMolar Equiv. / LoadingNotes
Aryl Halide 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde1.0Aryl bromides or iodides are significantly more reactive.[9]
Alkyne Terminal Alkyne1.1 - 1.5Must be free of moisture.
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5 mol%Pd(0) or Pd(II) sources can be used.[10]
Cu(I) Cocatalyst CuI1 - 10 mol%Essential for the traditional reaction but can be omitted in "copper-free" protocols.[9][10]
Base Et₃N, DIPEA2.0 - 5.0Often used as the solvent or co-solvent.
Solvent DMF, THF, Toluene0.1 - 0.5 MMust be anhydrous and degassed.
Temperature RT - 80 °C-Reaction is often run at room temperature for reactive halides.[10]
Frequently Asked Questions & Troubleshooting Guide (Sonogashira)

Q1: My main product is the homocoupled alkyne dimer (Glaser coupling). How do I prevent this?

A1: Glaser coupling is the most common side reaction in Sonogashira couplings and is directly mediated by the copper(I) cocatalyst.[7]

  • Cause: In the presence of oxygen, Cu(I) is oxidized, which then catalyzes the oxidative dimerization of the terminal alkyne.

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: The most straightforward approach is to ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. This minimizes the oxidation that promotes dimerization.[9]

    • Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling.[7] Reduce the CuI loading to the low end of the catalytic range (1-2 mol%).

    • Switch to Copper-Free Conditions: This is the most effective solution. Copper-free protocols have been developed that eliminate Glaser coupling entirely.[7][9] These reactions often require a different ligand system (e.g., bulky phosphines) and may need higher temperatures, but they are highly reliable for preventing dimerization.

Q2: The reaction is sluggish or fails with the 5-chloro substrate. What changes should I consider?

A2: Aryl chlorides are the least reactive halides for Sonogashira coupling.[11] Overcoming this low reactivity requires more forcing conditions.

  • Increase Temperature: While couplings with aryl iodides can run at room temperature, aryl chlorides often require heating (e.g., 60-100 °C).

  • Use a More Active Catalyst System: For challenging substrates, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate-limiting oxidative addition step.[7]

  • Change the Halogen: If synthetically feasible, converting the 5-chloro substrate to the 5-bromo or 5-iodo analogue will dramatically increase its reactivity, allowing for much milder reaction conditions. The general reactivity order is I > Br > OTf >> Cl.[11]

Section 3: Buchwald-Hartwig Amination

This reaction is indispensable for forging C-N bonds, allowing for the synthesis of N-arylated 7-azaindoles. The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner.[1]

Table 3: General Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationMolar Equiv. / LoadingNotes
Aryl Halide 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde1.0Reactivity: Br > Cl.
Amine Primary/Secondary Alkyl/Aryl Amine1.1 - 1.2Purity is essential.
Pd Precatalyst BrettPhos Pd G3, RuPhos Pd G31 - 3 mol%Precatalysts are highly recommended for efficiency and reproducibility.[1]
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines)Match to precatalystLigand choice is critical and substrate-dependent.[1]
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄1.5 - 2.0Strong, non-nucleophilic bases are standard. Weaker bases may be needed for sensitive substrates.[1]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MMust be anhydrous and degassed.
Temperature 80 - 110 °C-Higher temperatures may be needed for aryl chlorides.[1]
Frequently Asked Questions & Troubleshooting Guide (Buchwald-Hartwig)

Q1: I have low to no yield. What are the most common points of failure in a Buchwald-Hartwig amination?

A1: This reaction is sensitive to several factors, particularly the interplay between the ligand and base.

  • Incorrect Ligand Choice: The ligand is arguably the most critical variable.[1] Its structure dictates the stability of the palladium complex and facilitates the key steps of the catalytic cycle. For an electron-deficient heterocycle like this, a bulky, electron-rich biarylphosphine ligand is essential.

    • For Primary Amines: Ligands like BrettPhos are often effective.[1][12]

    • For Secondary Amines: RuPhos is a common choice.[1]

    • For NH-Heterocycles (e.g., pyrrole, indole): DavePhos or XantPhos may be required.[1] It is highly recommended to consult a ligand selection guide or screen a small panel of ligands.

  • Inappropriate Base: The base must be strong enough to deprotonate the amine but should not react with the substrate or product.[1] Strong alkoxide bases (NaOt-Bu, KOt-Bu) are common but can be incompatible with base-sensitive functional groups (like esters). For the aldehyde on your substrate, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this will likely require higher temperatures to achieve a good reaction rate.[1]

  • Catalyst Poisoning: The 7-azaindole nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.[13] Using bulky ligands helps to create a coordinatively saturated environment around the palladium, preventing such unproductive binding.

Q2: My reaction works, but is messy and difficult to purify. What side reactions are occurring?

A2: Besides hydrodehalogenation (discussed in the Suzuki section), other side reactions can complicate the product mixture.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur. This is often minimized by optimizing catalyst loading and temperature.

  • Arylation of the Pyrrole N-H: While C-N coupling at the C5 position is desired, arylation can sometimes occur at the pyrrole nitrogen, especially with copper catalysts.[12] Modern palladium/biarylphosphine systems generally show high selectivity for the C-Cl bond. If N-arylation is a persistent issue, protection of the N-H with a group like Boc or SEM may be necessary.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield in Coupling Reaction check_inert Is the inert atmosphere (Ar/N₂) robust? start->check_inert improve_inert Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive pressure. check_inert->improve_inert No check_catalyst Is the catalyst/precatalyst active? check_inert->check_catalyst Yes improve_inert->check_catalyst change_catalyst Action: Use a fresh catalyst or switch to a modern precatalyst (e.g., G3/G4). check_catalyst->change_catalyst No check_reagents Are the coupling partner and base high quality? check_catalyst->check_reagents Yes change_catalyst->check_reagents purify_reagents Action: Use fresh/purified coupling partner. Grind base to a fine powder. check_reagents->purify_reagents No check_conditions Are the ligand, base, and solvent optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Action: Screen ligands, bases, and solvents. Consider increasing temperature. check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for diagnosing and solving common coupling reaction issues.[3]

Section 4: Heck Reaction

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene product. While powerful, controlling regioselectivity and avoiding side reactions can be challenging.

Table 4: General Starting Conditions for Heck Reaction
ComponentRecommendationMolar Equiv. / LoadingNotes
Aryl Halide 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde1.0Aryl chlorides are challenging substrates.[14]
Alkene Activated Olefin (e.g., acrylate, styrene)1.2 - 2.0Ensure it is free of polymerization inhibitors.
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Often used with a phosphine ligand.
Ligand P(o-tol)₃, PPh₃, P(t-Bu)₃1.1 - 1.2 (Ligand:Pd)Ligand choice can influence regioselectivity.[15]
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5An organic base often serves as the solvent.
Solvent DMF, NMP, Acetonitrile0.1 - 0.5 MHigh-boiling polar aprotic solvents are common.
Temperature 100 - 140 °C-High temperatures are typically required.
Frequently Asked Questions & Troubleshooting Guide (Heck)

Q1: My Heck reaction is not working with the aryl chloride. How can I promote reactivity?

A1: The oxidative addition of aryl chlorides is the most difficult step in the Heck reaction.[14]

  • High Temperatures: These reactions often require temperatures in excess of 120 °C in high-boiling solvents like DMF or NMP.

  • Electron-Rich, Bulky Ligands: Ligands such as tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs) are known to facilitate the activation of aryl chlorides by creating a highly reactive, electron-rich palladium center.

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction.[16]

  • Alternative Substrates: If possible, using the analogous aryl bromide or iodide will make the reaction significantly easier. Another strategy is to perform a borylation of the aryl chloride and then use the resulting boronic ester in a Heck-type reaction, though this adds steps.[14]

Q2: I am getting a mixture of regioisomers. How can I control the selectivity?

A2: For unsymmetrical alkenes like styrene, arylation can occur at either the α or β position.

  • Cause: Regioselectivity is determined during the migratory insertion step. The electronics of the alkene and the sterics of the catalyst-ligand complex play a crucial role.

  • Mitigation:

    • Ligand Control: This is the most powerful tool. Different ligands can favor different isomers. For example, certain bidentate phosphine ligands have been shown to favor the branched product, while monodentate ligands might favor the linear product. A screening of ligands is often necessary to achieve high regioselectivity.[15]

    • Reaction Conditions: Sometimes, changing the solvent or the halide (e.g., using an aryl triflate instead of a halide) can switch the regioselectivity.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Optimising a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Heck Reaction—St
  • Optimization of Buchwald-Hartwig amin
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Sonogashira coupling. Wikipedia.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Buchwald–Hartwig amin
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[6]. ResearchGate.

  • Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Heck Reaction. Chemistry LibreTexts.
  • Troubleshooting a difficult Heck reaction. Reddit.

Sources

Optimization

preventing decomposition of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde during synthesis

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. The inherent reactivity of the 7-azaindole scaffold, combined with a sensitive aldehyde functional group, presents unique stability challenges. This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to help you prevent decomposition and maximize yield and purity in your synthesis.

Understanding the Molecule: Sources of Instability

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a derivative of 7-azaindole, is an electron-rich aromatic system. This electronic nature makes it highly susceptible to electrophilic substitution, which is exploited in its synthesis, but also renders it vulnerable to degradation under certain conditions.

The primary points of instability are:

  • The Aldehyde Group: Aldehydes are readily oxidized to carboxylic acids, especially in the presence of atmospheric oxygen or other oxidizing agents. This is a common decomposition pathway.[1]

  • The Pyrrole Ring: The electron-rich pyrrole moiety can be prone to polymerization or unwanted side reactions under the strongly acidic conditions typical of formylation reactions.

  • The N-H Proton: The acidic proton on the pyrrole nitrogen can be a site for unwanted reactions. As seen in related N-acetylated heterocyclic compounds, this position can be involved in hydrolysis-driven degradation pathways.[2]

  • The Chloro Substituent: While generally stable, the chloro group can be susceptible to nucleophilic displacement or reductive dehalogenation under harsh conditions.

A common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction , which introduces the formyl (-CHO) group onto the 7-azaindole core.[3][4][5] This reaction involves the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile.[4][6] However, the reaction conditions and subsequent workup are critical junctures where decomposition frequently occurs.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophile StartMat 5-Chloro-1H-pyrrolo[2,3-b]pyridine StartMat->Iminium_Intermediate Attacks Final_Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Iminium_Intermediate->Final_Product Hydrolyzes to Water H₂O (Aqueous Workup) Water->Final_Product

Caption: Vilsmeier-Haack Reaction Workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Q1: My reaction yields are low, and TLC analysis shows a smear of byproducts near the baseline and multiple new spots. What is causing this decomposition?

A1: This is a classic symptom of compound degradation. The likely culprits are oxidation, side-reactions from harsh conditions, or instability during workup.

  • Primary Decomposition Pathways:

    • Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid (5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid). This is often accelerated by exposure to air during a lengthy workup or purification.

    • Polymerization/Tar Formation: The electron-rich 7-azaindole ring can polymerize under the highly acidic conditions of the Vilsmeier-Haack reaction, especially if the temperature is not controlled. This often results in the insoluble, dark-colored material (tar) you see.

    • Hydrolytic Instability: Prolonged exposure to strongly acidic or basic conditions during the aqueous workup can lead to ring-opening or other degradation pathways. The stability of related azaindoles is known to be pH-dependent, with optimal stability near neutral pH.[2]

    • Dimerization: In some cases, Vilsmeier-Haack conditions can lead to the formation of dimers or other unexpected condensation products.[3]

G cluster_decomp Decomposition Pathways center Target Aldehyde Oxidation Oxidation (Carboxylic Acid) center->Oxidation [O] Air, Impurities Polymerization Polymerization (Tar Formation) center->Polymerization H⁺ Excess Heat Hydrolysis Hydrolysis (Ring Degradation) center->Hydrolysis H₂O Strong Acid/Base

Caption: Major Decomposition Pathways.

Q2: How can I optimize the Vilsmeier-Haack reaction itself to prevent the formation of these byproducts?

A2: Careful control over the reaction conditions is paramount. The goal is to facilitate the formylation at a rate that outpaces decomposition.

  • Recommended Optimizations:

    • Strict Temperature Control: This is the most critical parameter. The formation of the Vilsmeier reagent (mixing DMF and POCl₃) is exothermic and should be done at 0°C or below. Maintain this low temperature while slowly adding your 5-chloro-1H-pyrrolo[2,3-b]pyridine substrate. After the addition is complete, the reaction may be allowed to slowly warm to room temperature, but this must be monitored. Reaction temperatures generally range from 0°C to 80°C depending on substrate reactivity; for activated systems like this, lower temperatures are preferred.[5]

    • Controlled Reagent Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents). A large excess can promote side reactions.

    • Order of Addition: Always pre-form the Vilsmeier reagent before adding the substrate. Add the substrate solution dropwise to the cold, pre-formed reagent to maintain control over the reaction rate and temperature.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions, particularly if the reaction is run for an extended period.

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Over-extending the reaction time provides more opportunity for byproduct formation. Once the starting material is consumed, proceed immediately to the workup.

Q3: The reaction seems clean by TLC, but I lose most of my product during workup and purification. What are the best practices for isolation?

A3: The workup, specifically the hydrolysis of the iminium salt intermediate, is where many syntheses fail. The transition from a strongly acidic, non-aqueous environment to an aqueous one is fraught with peril.

  • Workup & Purification Protocol:

    • Quenching: The most critical step. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base. Saturated aqueous sodium bicarbonate or sodium acetate solution is ideal. This neutralizes the strong acids and hydrolyzes the intermediate in a controlled manner. Never add water directly to the reaction mixture , as the resulting exothermic reaction will cause rapid decomposition.

    • Maintain Low Temperature: Perform the entire quench and initial extraction at low temperatures (0-10°C) using an ice bath.

    • pH Adjustment: After quenching, carefully adjust the pH of the aqueous layer to ~7-8 with a suitable base before extraction.[7] Avoid extremes in pH.

    • Extraction: Extract the product promptly with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Purification:

      • Silica Gel Chromatography: This is the standard method. Use a well-packed column and a non-polar to polar solvent gradient (e.g., Hexanes/EtOAc). Run the column promptly to minimize the product's contact time with the acidic silica gel.

      • Recrystallization: If a crude solid is obtained, recrystallization from a solvent system like EtOAc/Hexane can be a highly effective way to purify the product while avoiding prolonged exposure to silica gel.[8]

    • Storage: The purified aldehyde is a solid that should be stored in a cool, dark place under an inert atmosphere.[9] Commercial suppliers often note a limited shelf life, underscoring its sensitivity.[10][11][12]

Summary of Best Practices for Synthesis

StageParameterRecommended Action & Rationale
Preparation Reagent Purity Use high-purity, dry DMF and POCl₃. Water contamination will consume the Vilsmeier reagent and can lead to side reactions.
Reaction Temperature Pre-form Vilsmeier reagent at 0°C. Add substrate solution slowly at 0°C. Allow to warm to RT only if necessary, with careful monitoring. Prevents thermal decomposition and polymerization.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation of the sensitive aldehyde product.
Monitoring Use TLC to track the reaction. Quench as soon as the starting material is consumed to prevent byproduct formation.
Workup Quenching Pour the reaction mixture slowly onto an ice/saturated NaHCO₃ slurry. Crucial for controlling the exothermic hydrolysis and preventing acid-catalyzed decomposition.
pH Control Adjust the aqueous phase to pH 7-8 before extraction. Avoid prolonged exposure to either strong acid or strong base.
Purification Method Use flash column chromatography for primary purification. If possible, recrystallization is preferred to minimize contact with acidic silica.
Solvent Removal Remove solvent under reduced pressure at moderate temperatures (<40°C) to avoid thermal degradation of the final product.
Storage Conditions Store the final product in a sealed vial under an inert atmosphere, in a cool, dark, and dry place.

By adhering to these guidelines, researchers can significantly improve the outcome of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde synthesis, ensuring a higher yield and purity of this valuable synthetic intermediate.

References

  • Charris, J., et al. (2007). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2012). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. CN111233835A.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Minakata, S., et al. (2006). A novel and efficient one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Tetrahedron Letters. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Phadke, S. (2023). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Phadke Instruments. Available at: [Link]

  • ResearchGate. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Lepist, E.-I., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for failed 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde synthesis

Prepared by the Office of Senior Application Scientists This guide provides in-depth troubleshooting for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key intermediate in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth troubleshooting for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a key intermediate in pharmaceutical development. Our approach is grounded in mechanistic principles and extensive laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The target molecule, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, is a derivative of 7-azaindole. The most common and direct method for its synthesis is the formylation of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) core. This is typically achieved via an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the preeminent choice for its efficiency and use of common reagents.[1][2]

The reaction involves the formation of a chloromethyliminium salt, known as the Vilsmeier reagent, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[3] This electrophile then attacks the electron-rich pyrrole ring of the 7-azaindole nucleus. While effective, the reaction is sensitive to substrate reactivity, reagent quality, and precise control of conditions. This guide addresses the most frequent failure points in a practical question-and-answer format.

Logical Troubleshooting Workflow

Before diving into specific FAQs, it's crucial to approach troubleshooting systematically. The following workflow helps isolate the root cause of a failed reaction.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product / Impure) check_sm 1. Verify Starting Material (SM) - Purity (NMR, LCMS) - Identity Confirmed? start->check_sm check_reagents 2. Assess Reagent Quality - Anhydrous DMF? - Fresh POCl3? - Dry Solvents? check_sm->check_reagents SM OK end_sm Outcome: SM is impure or incorrect. Action: Re-purify or re-synthesize SM. check_sm->end_sm Problem Found check_conditions 3. Review Reaction Conditions - Temperature Control (0°C)? - Inert Atmosphere? - Stoichiometry? check_reagents->check_conditions Reagents OK end_reagents Outcome: Reagents are suspect. Action: Use freshly opened/distilled reagents. check_reagents->end_reagents Problem Found check_workup 4. Analyze Work-up & Purification - Quenching Method? - pH Adjustment? - Chromatography Issues? check_conditions->check_workup Conditions OK end_conditions Outcome: Conditions were suboptimal. Action: Repeat with strict control. check_conditions->end_conditions Problem Found end_workup Outcome: Product loss during work-up. Action: Modify extraction/purification protocol. check_workup->end_workup Problem Found

Caption: A systematic workflow for diagnosing failed syntheses.

Frequently Asked Questions (FAQs)

Part 1: Issues with the Vilsmeier-Haack Reaction

Question 1: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the most likely causes?

This is the most common failure mode and typically points to an issue with the Vilsmeier reagent itself or its inability to react with the substrate.

Potential Causes & Solutions:

  • Deactivated Vilsmeier Reagent: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is highly moisture-sensitive.

    • Causality: Water rapidly hydrolyzes the reagent back to DMF and POCl₃ decomposition products. Trace moisture in your DMF or reaction solvent is sufficient to quench the reaction.

    • Solution: Use a fresh, sealed bottle of anhydrous DMF. If the bottle has been open for a while, consider purchasing a new one or drying it over molecular sieves. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[4]

  • Poor Quality POCl₃: Phosphorus oxychloride can degrade over time, especially if not stored properly.

    • Causality: Degraded POCl₃ will not efficiently generate the active Vilsmeier reagent.

    • Solution: Use a fresh bottle of POCl₃. The liquid should be colorless; a yellow tint can indicate impurities. For best results, distill POCl₃ before use.

  • Incorrect Reagent Stoichiometry: Using too little of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Causality: The reaction consumes at least one equivalent of the formylating agent. Substrate basicity can consume additional reagent.

    • Solution: A slight excess of both DMF and POCl₃ (typically 1.2 to 1.5 equivalents each relative to the substrate) is recommended to drive the reaction to completion.

  • Insufficient Reaction Temperature/Time: The Vilsmeier-Haack reaction on less activated heterocycles may require more forcing conditions.

    • Causality: While the reagent is formed at 0 °C, the subsequent electrophilic substitution may have a higher activation energy.

    • Solution: After adding the substrate at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. If conversion is still low (monitored by TLC or LC-MS), gentle heating to 40-60 °C can be attempted, but this increases the risk of side products.[4]

Question 2: My reaction mixture turned dark brown or black, and I have isolated a complex mixture of products (or tar). Why did this happen?

Dark coloration and polymerization are indicative of decomposition, either of the starting material or the product.

Potential Causes & Solutions:

  • Excessive Heat: The 7-azaindole core can be sensitive to strongly acidic conditions and high temperatures.

    • Causality: The Vilsmeier-Haack conditions are acidic. Overheating can lead to protonation of the pyridine ring, which deactivates the system, or promote acid-catalyzed polymerization of the electron-rich pyrrole ring.

    • Solution: Maintain strict temperature control. Prepare the Vilsmeier reagent at 0 °C, and add the substrate solution dropwise while keeping the internal temperature below 5-10 °C. Avoid aggressive heating during the reaction.

  • Di- or Tri-formylation: The Vilsmeier reagent is a strong electrophile. If the mono-formylated product is sufficiently activated, it can react again.

    • Causality: Overly harsh conditions (high temperature, long reaction times, large excess of reagent) can lead to multiple formylations on the aromatic core. The resulting poly-aldehydes are often unstable and prone to polymerization.

    • Solution: Use a modest excess of the Vilsmeier reagent (e.g., 1.2 eq). Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

Part 2: Work-up and Purification Challenges

Question 3: The work-up procedure is messy, and I'm losing a lot of product. How can I improve the quenching and extraction?

The work-up of a Vilsmeier-Haack reaction is critical for hydrolyzing the intermediate iminium salt and neutralizing the acidic mixture.

Recommended Quenching & Work-up Protocol:

  • Controlled Quenching: Cool the reaction mixture back to 0 °C in an ice bath.

  • Hydrolysis: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. Caution: This is an exothermic process and will release CO₂ gas. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[1]

  • pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous mixture to ~8-9 with a saturated solution of NaHCO₃ or sodium carbonate (Na₂CO₃). This ensures the product, which has a basic pyridine nitrogen, is in its free-base form and is soluble in organic solvents.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The product may have some aqueous solubility, so repeated extractions are crucial.

  • Washing: Combine the organic layers and wash with water, followed by saturated brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 4: I'm struggling to purify the final product by column chromatography. It's either streaking badly or not separating from a close-running impurity.

Purification can be challenging due to the polarity of the aldehyde and the basicity of the azaindole nitrogen.

Purification Tips:

  • Column Deactivation: The silica gel is acidic and can cause streaking or decomposition of basic compounds.

    • Solution: Pre-treat your silica gel by slurrying it in the starting eluent containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in the mobile phase. This neutralizes the acidic sites on the silica.

  • Solvent System Selection:

    • Recommendation: A gradient elution of ethyl acetate in hexanes or heptanes is a good starting point. For very polar products, a system of dichloromethane and methanol might be necessary.

    • Example: Start with 100% Hexanes, then gradually increase the polarity with an ethyl acetate/hexanes mixture (e.g., 10% -> 20% -> 50% EtOAc in Hexanes) containing 0.5% NEt₃.

  • Identify the Impurity: If you have a persistent impurity, try to identify it via LC-MS or NMR of a mixed fraction.

    • Common Impurity: Unreacted 5-chloro-7-azaindole. This is less polar than the aldehyde product and should elute first. If it co-elutes, your solvent system is too polar too quickly. Use a shallower gradient.

    • Common Impurity: Isomeric aldehyde. Formylation can sometimes occur at the C3 position. This isomer may have a very similar polarity. Careful selection of the solvent system and using high-performance silica may be required.

Key Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

This protocol is a representative procedure synthesized from literature methods.[1][3]

Reaction Mechanism Overview

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 5-Chloro-7-azaindole Substrate->Iminium_Intermediate Product Final Aldehyde Product Iminium_Intermediate->Product H2O H2O Work-up H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).

  • Reagent Formation: Cool the flask to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A white solid may form. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or another suitable dry solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the cold Vilsmeier reagent mixture, again maintaining an internal temperature below 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution. Adjust the pH to 8-9.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% NEt₃ in the eluent) using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterRecommended ValueRationale
Substrate1.0 eqBasis for calculation
POCl₃1.2 - 1.5 eqSlight excess ensures full reagent formation.
DMF1.2 - 1.5 eqDrives equilibrium towards Vilsmeier reagent.
Temperature0 °C to RTControls reactivity and minimizes side reactions.
Reaction Time2 - 6 hoursVaries; monitor by TLC/LC-MS for completion.
Quench pH8 - 9Ensures product is in free-base form for extraction.

References

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF.
  • PubMed. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
  • ResearchGate. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • DTIC. (1969).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

Optimization

refining analytical methods for accurate quantification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Welcome to the technical support center for the analytical quantification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the analysis of this critical pharmaceutical intermediate. Our goal is to equip you with the knowledge to develop and refine robust analytical methods, ensuring the accuracy and reliability of your results.

Introduction: The Analytical Challenge

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of the final drug product. However, the unique structural features of this molecule, including the pyrrolopyridine core, a reactive aldehyde group, and a halogen substituent, present a distinct set of analytical challenges. This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: I am starting to develop an HPLC method for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. What are the recommended starting conditions?

A1: For initial method development, a reversed-phase HPLC (RP-HPLC) method is a robust starting point. Based on the analysis of structurally similar pyrrole-containing compounds, the following conditions are recommended.[1]

ParameterRecommendationRationale & Expert Insights
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in WaterAcidic modifiers improve peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.A gradient is recommended to ensure elution of the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[2]
Detection UV at an appropriate wavelength (e.g., 235 nm, 268 nm)The conjugated system of the pyrrolopyridine ring should provide good UV absorbance.[3][4] A photodiode array (PDA) detector is recommended to assess peak purity.

Q2: My HPLC peaks for the analyte are tailing. What are the common causes and how can I fix this?

A2: Peak tailing for pyridine-containing compounds is a frequent issue, often stemming from secondary interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based stationary phase. Here’s a systematic approach to troubleshooting:

  • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to protonate the pyridine nitrogen. This minimizes interactions with residual silanols.

  • Mobile Phase Additives: Consider adding a competing base like triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the active silanol sites.

  • Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with a phenyl or cyano chemistry, or a modern, end-capped, high-purity silica column.

  • Sample Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.

Q3: I am observing co-elution of my target analyte with an impurity. How can I improve the separation?

A3: Improving resolution between co-eluting peaks requires a systematic adjustment of chromatographic parameters:

  • Modify the Gradient: A shallower gradient will increase the separation time between peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: Small changes in the mobile phase pH can affect the ionization state of the analyte and impurities, potentially leading to better separation.

  • Change the Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl, embedded polar group) can provide alternative separation mechanisms.

Analyte Stability and Degradation

Q4: Is 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde prone to degradation during analysis? What are the likely degradation pathways?

A4: Yes, the aldehyde functional group makes the molecule susceptible to oxidation and other degradation pathways. Pyrrolopyridine rings can also be susceptible to hydrolysis under strong acidic or basic conditions and photolysis.[5][6] Common degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

  • Hydrolysis: The pyrrole ring can be susceptible to cleavage under harsh pH conditions.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products.

It is crucial to develop a stability-indicating method that can separate the intact analyte from any potential degradation products.[7][8][9] Forced degradation studies are essential for this purpose.[5]

Q5: How do I perform a forced degradation study for this compound?

A5: Forced degradation studies involve subjecting the analyte to stress conditions to generate potential degradation products.[5] The International Council for Harmonisation (ICH) guidelines recommend the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M NaOH at room temperature
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 80-100 °C)
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Alternative and Confirmatory Techniques

Q6: Can I use Gas Chromatography (GC) for the analysis of this compound?

A6: GC can be a viable technique, particularly for assessing volatile impurities. However, the relatively low volatility and potential thermal lability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde may present challenges. A GC-MS method would be beneficial for the identification of unknown impurities.[11][12][13][14][15]

Q7: Is Quantitative ¹H-NMR (qNMR) a suitable method for purity assessment?

A7: Absolutely. qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound. It relies on the direct relationship between the signal intensity and the number of protons. For an accurate qNMR analysis, a certified internal standard is used. This technique is particularly useful for qualifying in-house primary standards.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

Experimental Protocols
  • Initial Screening:

    • Prepare a stock solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

    • Perform injections on a C18 column using a generic gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Use a PDA detector to identify the optimal detection wavelength and assess peak purity.

  • Forced Degradation:

    • Subject the analyte to acidic, basic, oxidative, thermal, and photolytic stress as outlined in the FAQ section.[5]

    • Analyze the stressed samples using the initial HPLC method.

  • Method Optimization:

    • If co-elution of the main peak and degradation products is observed, systematically adjust the mobile phase composition, gradient slope, and pH to achieve adequate resolution (Rs > 1.5).

    • Consider screening different column chemistries if necessary.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 5-10 mg of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

    • Use a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow

Conclusion

The accurate quantification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a critical aspect of quality control in pharmaceutical development. While challenges such as peak tailing, co-elution, and analyte degradation are common, a systematic and scientifically grounded approach to method development and troubleshooting can overcome these hurdles. By leveraging robust techniques like stability-indicating HPLC and qNMR, and by understanding the underlying chemical principles, researchers can ensure the generation of reliable and accurate analytical data. This guide provides a foundation for developing and refining your analytical methods, and we encourage you to consult the referenced literature for further in-depth information.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation.
  • common degradation pathways for CI 972 anhydrous and how to avoid them. Benchchem.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Troubleshooting. LCGC North America.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Stability-indicating Methods Research Articles - Page 1. R Discovery.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics.
  • HPLC Troubleshooting Guide. ACE.
  • Notes on NMR Solvents. University of Wisconsin-Madison.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC - NIH.
  • A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. Benchchem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formul
  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation.
  • Degradation Pathway.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and Its Analogs

Introduction: The 7-Azaindole Scaffold and the Versatility of a Key Intermediate In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold and the Versatility of a Key Intermediate

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. Its unique structure, which mimics the purine core of ATP, makes it an ideal starting point for developing potent inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2]

This guide focuses on a specific, functionalized derivative of this scaffold: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde . While not a biologically active agent itself, this compound is a highly valuable synthetic intermediate—a versatile chemical building block from which a multitude of potent and selective drug candidates can be derived.[3][] The presence of three key reactive sites—the pyrrole nitrogen, the electron-deficient pyridine ring, and the reactive aldehyde group—provides chemists with a powerful platform for generating diverse molecular libraries. The chlorine atom at the 5-position further allows for cross-coupling reactions, adding another layer of synthetic versatility.

This document will explore the synthetic potential of this intermediate, provide a comparative analysis of the biological activities of related analogs documented in scientific literature, and detail the experimental methodologies used to evaluate them.

Synthetic Potential: A Gateway to Diverse Analogs

The true value of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde lies in the reactivity of its aldehyde group. This functional group is a linchpin for a variety of chemical transformations that can introduce new pharmacophores and modulate the compound's biological activity. The diagram below illustrates several high-utility synthetic pathways that can be employed to generate a library of diverse analogs from this single intermediate.

G cluster_start Core Intermediate cluster_reactions Key Chemical Transformations cluster_analogs Resulting Analog Classes start 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde reductive_amination Reductive Amination (+ R-NH2) start->reductive_amination wittig Wittig Reaction (+ Ylide) start->wittig condensation Condensation (+ Active Methylene) start->condensation oxidation Oxidation start->oxidation amines Substituted Amines reductive_amination->amines alkenes Substituted Alkenes wittig->alkenes heterocycles Fused Heterocycles condensation->heterocycles acids Carboxylic Acids oxidation->acids

Caption: Synthetic pathways from the core aldehyde intermediate.

Expert Causality:

  • Reductive Amination: This is a cornerstone of medicinal chemistry for converting aldehydes into secondary or tertiary amines. By reacting the aldehyde with a primary or secondary amine to form an imine, followed by reduction, a stable C-N bond is formed. This allows for the introduction of a vast array of side chains that can probe the binding pocket of a target protein for additional interactions.

  • Condensation Reactions: The aldehyde can react with compounds containing an active methylene group (e.g., malononitrile) to form more complex heterocyclic systems, such as pyridopyrimidines, which are themselves potent kinase inhibitors.[5]

  • Wittig Reaction: This reaction converts the aldehyde into an alkene, providing a scaffold extension that can alter the geometry and reach of the molecule.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid introduces a key hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule into a target's active site.

Comparative Biological Activity of 7-Azaindole Analogs as Kinase Inhibitors

While no single study compares a library of analogs derived directly from our specific aldehyde, the broader literature on 7-azaindole derivatives provides a clear picture of their potential as kinase inhibitors. The following table summarizes the activity of several published 7-azaindole-based compounds against key cancer-related kinases, illustrating the potency that can be achieved with this scaffold. These selected analogs feature modifications that could conceptually be derived from our core intermediate or its close chemical relatives.

Compound ClassRepresentative AnalogTarget Kinase(s)IC₅₀ (nM)Key Structural FeaturesReference
PI3K Inhibitors Compound B13PI3Kγ0.53-pyridyl group on the azaindole core[2]
Compound B14PI3Kδ1.13-pyridyl group on the azaindole core[2]
FGFR Inhibitors Compound 30FGFR4Potent (not quantified)Covalent inhibitor with acrylamide warhead[6]
Compound 4hFGFR1, FGFR27, 95-trifluoromethyl, 6-aryl vinyl group[7]
SRC Inhibitors eCF506SRC<1Pyrazolopyrimidine fused system[8]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into how structural modifications on the 7-azaindole scaffold influence biological activity.

  • Substitution at the 3-Position: The introduction of an additional aromatic ring, such as a pyridine group, at the 3-position of the 7-azaindole core can dramatically increase potency, as seen in the PI3K inhibitors B13 and B14.[2] This suggests an important interaction within a hydrophobic pocket of the kinase active site.

  • Modification at the 6-Position: The aldehyde at position 6 is a key diversification point. The potent FGFR inhibitor 4h features an aryl vinyl group at this position, a structure that can be synthesized from a 6-carbaldehyde intermediate via a Wittig or Horner-Wadsworth-Emmons reaction.[7] This extension allows the molecule to access different regions of the ATP binding site.

  • Role of the 5-Position Halogen: The chlorine atom at the 5-position serves two roles. Electronically, it can influence the acidity of the pyrrole N-H, affecting hydrogen bonding. Synthetically, it is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build out the molecule.

The diagram below summarizes these key SAR insights, illustrating how different positions on the core scaffold can be modified to enhance kinase inhibition.

SAR cluster_scaffold 7-Azaindole Scaffold cluster_info Structure-Activity Relationship (SAR) Insights scaffold pos3 Position 3: - Aromatic groups (e.g., pyridine) can significantly boost potency. pos3->scaffold Enhances Potency pos5 Position 5: - Chlorine serves as a synthetic handle for cross-coupling. - Influences electronic properties. pos5->scaffold Enables Further Synthesis pos6 Position 6 (from Aldehyde): - Key diversification point. - Can be converted to amines, alkenes, or heterocycles to probe binding pocket. pos6->scaffold Modulates Selectivity & Potency

Caption: Key SAR points for 7-azaindole kinase inhibitors.

Experimental Protocols: A Self-Validating System for Kinase Inhibition

To ensure the trustworthiness of the data presented, it is crucial to employ robust, validated experimental protocols. Below is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay, a fundamental tool for evaluating the potency of compounds like the 7-azaindole analogs discussed.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and reliable method for quantifying inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. When the tracer is bound to a Europium (Eu)-labeled anti-tag antibody which is itself bound to the kinase, excitation of the Europium results in energy transfer to the tracer, producing a high FRET signal. A test compound that binds to the kinase will displace the tracer, disrupting FRET and causing a decrease in the signal.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Incubation & Readout cluster_analysis 4. Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Dispense Dispense Compound to 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase/Antibody and Tracer Solutions Add_Kinase Add Kinase/Ab Solution Reagent_Prep->Add_Kinase Add_Tracer Add Tracer Solution Reagent_Prep->Add_Tracer Dispense->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate at RT (e.g., 60 min) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Calculate Calculate Emission Ratio Read_Plate->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine_IC50 Determine IC50 via Non-linear Regression Plot->Determine_IC50

Caption: Workflow for an in vitro kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution series in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions). This is critical for generating a full dose-response curve.

  • Reagent Preparation:

    • Prepare the Kinase/Antibody solution in the appropriate kinase buffer. The final concentration of kinase and antibody must be optimized for the specific assay system.

    • Prepare the Tracer solution in the same kinase buffer. The tracer concentration is typically set at its Kd (dissociation constant) for the kinase to ensure assay sensitivity.

  • Assay Execution (in a 384-well microplate):

    • Transfer a small volume (e.g., 100 nL) of the serially diluted compounds from the DMSO plate to the assay plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

    • Add 5 µL of the Kinase/Antibody solution to each well.

    • Add 5 µL of the Tracer solution to each well. The final reaction volume is 10 µL.

  • Incubation and Readout:

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. This incubation time must be validated.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission for each well.

    • Normalize the data using the controls to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, with its built-in controls and dose-response analysis, ensures that the generated IC₅₀ values are robust and reproducible, providing a trustworthy measure of a compound's potency.

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

Many of the 7-azaindole analogs function by inhibiting kinases within critical cell signaling pathways. The PI3K/AKT/mTOR pathway is a prime example, as it is one of the most frequently hyperactivated pathways in human cancers, regulating cell proliferation, survival, and metabolism.[2] Potent 7-azaindole inhibitors targeting PI3K can effectively shut down this pro-tumorigenic signaling cascade.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a powerful and versatile starting material for the synthesis of biologically active compounds. Its inherent chemical reactivity, combined with the privileged nature of the 7-azaindole scaffold, makes it an asset in drug discovery programs. By leveraging this intermediate, researchers can generate diverse libraries of analogs targeting key disease-related proteins. As demonstrated by the potent kinase inhibitors developed from this core structure, strategic chemical modification guided by structure-activity relationship studies can lead to the discovery of highly effective therapeutic candidates. The continued exploration of analogs derived from this and related intermediates holds significant promise for the development of next-generation targeted therapies.

References

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes rel
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hep
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde AldrichCPR. Sigma-Aldrich.
  • A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Ark Pharm.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
  • Intermediates in Drug Development: Lab to Industry. BOC Sciences.
  • Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. PubMed.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of derivatives based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold. This guide is intended for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of derivatives based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of designing potent and selective therapeutic agents from this versatile heterocyclic system. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and purine, allowing it to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the C5 position and a carbaldehyde at the C6 position provides a unique starting point for chemical modifications, enabling fine-tuning of physicochemical properties and biological activity.

The 7-azaindole core is a key component in several FDA-approved drugs and numerous clinical candidates, highlighting its therapeutic potential.[2] Its derivatives have shown promise as inhibitors of various enzymes, including kinases, and as modulators of protein-protein interactions.[2][3] This guide will dissect the available data on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives, offering a comparative analysis of their performance against different biological targets and providing the experimental context necessary for informed drug design.

The Strategic Importance of the 5-Chloro-7-azaindole Scaffold

The 7-azaindole nucleus is a bioisostere of adenine, the core component of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of adenine with the kinase hinge region.[3] The addition of a chlorine atom at the 5-position can significantly influence the electronic properties of the ring system and provide a handle for further synthetic modifications. More importantly, it can occupy a specific hydrophobic pocket in the target protein, enhancing binding affinity and selectivity.

The C6-carbaldehyde group is a particularly valuable functional handle. It is a versatile electrophile that can readily undergo a variety of chemical transformations, including but not limited to:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the scaffold.

  • Condensation reactions: With various nucleophiles to form imines, oximes, hydrazones, and other derivatives.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides and esters.

This chemical versatility allows for the systematic exploration of the chemical space around the 7-azaindole core, a critical step in establishing a robust SAR.

Comparative SAR Analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

While a comprehensive SAR study on derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is not available in a single source, we can synthesize a comparative analysis by examining related 7-azaindole derivatives from various studies. The insights gained from these studies can be extrapolated to guide the design of novel compounds based on the target scaffold.

Case Study 1: Inhibition of Phosphodiesterase 4B (PDE4B)

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors provides valuable SAR insights that can be applied to our scaffold of interest.[5] Although the modifications are at the C2 position, the principles of substituent effects on the 7-azaindole core are relevant.

Compound Modification at C2-carboxamide PDE4B IC50 (μM) Key Observation
11a Cyclopropyl (secondary amide)0.63Small aliphatic cyclic groups are well-tolerated.
11b Cyclobutyl (secondary amide)>10Slight increase in ring size leads to loss of activity.
11c 3-Fluorocyclobutane (secondary amide)0.6Introduction of fluorine can restore activity.
11f Azetidine (tertiary amide)0.11Tertiary cyclic amides show a significant increase in potency.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. Data sourced from reference[5].

Expert Interpretation: The data suggests that the size and nature of the substituent on the carboxamide play a crucial role in determining PDE4B inhibitory activity. A shift from a secondary to a tertiary cyclic amide led to a nearly 10-fold increase in potency, indicating a specific binding pocket that favors this conformation.[5] This highlights the importance of exploring different amide derivatives at the C6 position of our target scaffold.

Case Study 2: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were investigated as potent FGFR inhibitors.[6] This study provides insights into the importance of substitutions on the pyrrole ring and the impact of different aromatic moieties.

Compound Modification FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)
4h C3-(m-methoxyphenyl)methyl7925

Table 2: Activity of a potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor. Data sourced from reference[6].

Expert Interpretation: Compound 4h demonstrated potent, single-digit nanomolar inhibition of FGFR1 and FGFR2.[6] The m-methoxyphenyl group likely occupies a key hydrophobic pocket in the FGFR kinase domain. This suggests that exploring various aryl and heteroaryl substitutions, potentially introduced via reactions at the C6-carbaldehyde, could lead to potent FGFR inhibitors.

Case Study 3: JAK1-Selective Inhibition

The design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as JAK1-selective inhibitors offers further SAR insights.[7]

Compound Modification JAK1 IC50 (nM) Selectivity vs JAK2
31g 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamidePotentSelective

Table 3: A potent and selective JAK1 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Data sourced from reference[7].

Expert Interpretation: The complex substituent at the C4 and C5 positions of the 7-azaindole core in compound 31g highlights the potential for developing highly potent and selective inhibitors by exploring modifications at multiple positions.[7] The C6-carbaldehyde of our target scaffold provides a convenient entry point for introducing diverse functionalities that could interact with different regions of the kinase active site.

Experimental Protocols

To facilitate further research and development, we provide detailed, step-by-step methodologies for the synthesis of the parent scaffold and a representative derivative, as well as a general protocol for a kinase inhibition assay.

Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

The synthesis of the title compound can be achieved through various routes. A common approach involves the functionalization of a pre-formed 7-azaindole core.

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

  • Starting Material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine.

  • Vilsmeier-Haack Reaction:

    • To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Synthesis of a Representative Derivative: N-Benzyl-1-((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methyl)methanamine (via Reductive Amination)

Protocol 2: Reductive Amination of the C6-Carbaldehyde

  • Starting Materials: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and benzylamine.

  • Procedure:

    • Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in a suitable solvent such as methanol or dichloromethane.

    • Add an equimolar amount of benzylamine to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl derivative.

Kinase Inhibition Assay (General Protocol)

Protocol 3: In Vitro Kinase Inhibition Assay

  • Materials: Recombinant kinase, appropriate substrate, ATP, and test compounds.

  • Procedure:

    • Prepare a reaction buffer containing the recombinant kinase and its specific substrate.

    • Add the test compounds at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or in a fluorescence-based assay format).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a defined period.

    • Terminate the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases).

    • Quantify the amount of phosphorylated substrate. This can be done by various methods, such as filter binding assays for radiolabeled ATP, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Highlights cluster_modifications Modifications cluster_targets Potential Targets Scaffold 5-Chloro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) C6_Aldehyde C6-Carbaldehyde (Versatile Handle) Scaffold->C6_Aldehyde provides Reductive_Amination Reductive Amination C6_Aldehyde->Reductive_Amination Amide_Formation Oxidation & Amidation C6_Aldehyde->Amide_Formation CC_Coupling C-C Coupling C6_Aldehyde->CC_Coupling Kinases Kinases (e.g., FGFR, JAK) Reductive_Amination->Kinases PDEs Phosphodiesterases Amide_Formation->PDEs CC_Coupling->Kinases PPIs Protein-Protein Interactions CC_Coupling->PPIs

Caption: Key SAR strategies for 5-Chloro-7-azaindole derivatives.

Experimental_Workflow Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Synthesis Derivative Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (e.g., Kinase Assay) Purification->BioAssay SAR_Analysis SAR Analysis & Lead Optimization BioAssay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: A typical workflow for SAR studies of the target scaffold.

Conclusion and Future Directions

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent biological relevance as a 7-azaindole, combined with the versatility of the C6-carbaldehyde, provides a rich platform for medicinal chemistry exploration. The comparative analysis of related compounds suggests that derivatives of this scaffold are likely to exhibit potent activity against a range of biological targets, particularly protein kinases.

Future research in this area should focus on the systematic exploration of the chemical space around the C6 position. The generation of diverse libraries of derivatives through techniques such as reductive amination, condensation reactions, and carbon-carbon bond-forming reactions will be crucial for elucidating detailed SAR. Furthermore, the evaluation of these compounds against a broad panel of biological targets will be essential for identifying novel therapeutic applications. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile and potent scaffold.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • Azaindole Therapeutic Agents. Molecules. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Advances. [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances. [Link]

  • Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. European Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. [Link]

Sources

Validation

comparative analysis of different synthetic routes to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Introduction: The Significance of a Privileged Scaffold 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a substituted 7-azaindole, represents a crucial building block in contemporary medicinal chemistry. The 7-azaindo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a substituted 7-azaindole, represents a crucial building block in contemporary medicinal chemistry. The 7-azaindole core is a "privileged scaffold," recognized for its ability to mimic the indole and purine systems, enabling it to interact with a wide array of biological targets.[1] This specific derivative, functionalized with a chlorine atom and a reactive carbaldehyde group, serves as a versatile intermediate for synthesizing complex molecules, particularly kinase inhibitors used in oncology and immunology research.[2] The strategic placement of the chloro and formyl groups provides orthogonal handles for further chemical elaboration, making its efficient and scalable synthesis a topic of considerable interest for drug development professionals.

This guide provides a comparative analysis of the predominant synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde identifies two primary strategic disconnections. The most direct and widely employed strategy involves a late-stage formylation of the pre-formed 5-chloro-7-azaindole core. A secondary, more convergent approach would involve constructing the bicyclic ring system from precursors already bearing the required functionalities. This guide will focus on the former, more established strategy, which hinges on the efficient synthesis of the key intermediate, 5-chloro-1H-pyrrolo[2,3-b]pyridine.

G Target 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Strategy1 Late-Stage C6 Formylation (e.g., Vilsmeier-Haack) Target->Strategy1 Intermediate 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole) Strategy1->Intermediate

Caption: Retrosynthetic approach to the target aldehyde.

Part 1: Synthesis of the Core Scaffold: 5-Chloro-1H-pyrrolo[2,3-b]pyridine

The primary challenge lies in the efficient construction of the chlorinated azaindole core. Two distinct and viable methods are prevalent in the literature: the classic Fischer indole synthesis and a multi-step pathway originating from simple pyridine derivatives.

Route A: The Fischer Indole Synthesis

The Fischer synthesis is a venerable method for constructing indole rings, which can be adapted for azaindole systems.[3] The reaction proceeds by heating a pyridine-derived hydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst, typically polyphosphoric acid (PPA).[4]

G cluster_0 Route A: Fischer Indole Synthesis Hydrazine 2-Hydrazinyl-5-chloropyridine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone Pyruvic Aldehyde Dimethyl Acetal Ketone->Hydrazone Azaindole 5-Chloro-1H-pyrrolo[2,3-b]pyridine Hydrazone->Azaindole [3,3]-Sigmatropic Rearrangement & Cyclization (PPA, Heat)

Caption: Workflow for the Fischer synthesis of the azaindole core.

Mechanistic Insight: The key step is an acid-catalyzed[5][5]-sigmatropic rearrangement of the initially formed hydrazone intermediate. This is followed by cyclization and elimination of ammonia to afford the aromatic pyrrole ring. The choice of a strong acid like PPA is crucial for facilitating both the rearrangement and the subsequent dehydration and cyclization steps.

Experimental Protocol: Fischer Synthesis of 5-Chloro-7-azaindole [3][4]

  • Hydrazone Formation: To a solution of 2-hydrazinyl-5-chloropyridine (1.0 eq) in ethanol, add pyruvic aldehyde dimethyl acetal (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine.

  • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used directly in the next step.

  • Cyclization: Add the crude hydrazone slowly to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 120°C.

  • Increase the temperature to 150-160°C and maintain for 1-2 hours. The reaction mixture will become dark and viscous.

  • Work-up: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9, keeping the temperature below 20°C with an ice bath.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Route B: Multi-Step Synthesis from 2-Amino-3-picoline

For larger-scale syntheses where control and robustness are paramount, a longer, more linear sequence starting from readily available 2-amino-3-picoline is often employed. This route, frequently detailed in patent literature, builds the pyrrole ring onto the existing pyridine scaffold.[6]

G cluster_1 Route B: Multi-Step Synthesis Picoline 2-Amino-3-picoline BocPicoline 2-(Boc-amino)-3-picoline Picoline->BocPicoline 1. Boc Protection Cyclized N-Boc-7-azaindole BocPicoline->Cyclized 2. Lithiation & Cyclization Azaindole 7-Azaindole Cyclized->Azaindole 3. Deprotection Chlorinated 5-Chloro-7-azaindole Azaindole->Chlorinated 4. Chlorination (e.g., NCS)

Caption: Workflow for the multi-step synthesis of the azaindole core.

Causality Behind Experimental Choices:

  • Boc Protection: The initial protection of the amino group is essential. It prevents side reactions during the subsequent lithiation step and modulates the electronics of the pyridine ring to favor the desired reaction pathway.

  • Lithiation/Cyclization: The use of a strong base like n-butyllithium deprotonates the methyl group, creating a nucleophilic carbanion which then attacks a suitable electrophile (often another molecule of the starting material or a specific cyclizing agent) to form the five-membered ring.

  • Chlorination: N-chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent for electron-rich aromatic systems like 7-azaindole. The reaction proceeds with good regioselectivity for the C5 position, which is electronically activated by the fused pyrrole ring.

Part 2: The Formylation Step via Vilsmeier-Haack Reaction

With the 5-chloro-7-azaindole core in hand, the final step is the introduction of the carbaldehyde group at the C6 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed electrophilic iminium salt known as the Vilsmeier reagent.[7][8]

Mechanism of the Vilsmeier-Haack Reaction

The reaction is a two-part process. First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich azaindole then attacks this electrophile, followed by hydrolysis during work-up to yield the final aldehyde.[9][10]

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent POCl3 POCl3 POCl3->Reagent Iminium_Adduct Iminium Adduct Reagent->Iminium_Adduct Azaindole 5-Chloro-7-azaindole Azaindole->Iminium_Adduct 1. Electrophilic Attack Aldehyde Target Aldehyde Iminium_Adduct->Aldehyde 2. Hydrolysis (H2O)

Caption: Key stages of the Vilsmeier-Haack formylation.

Regioselectivity: The formylation occurs regioselectively at the C6 position of the pyridine ring rather than the more electronically rich C3 position of the pyrrole ring. This outcome is attributed to the steric hindrance at the C3 position and the electronic activation of the pyridine ring by the fused pyrrole system, which directs the electrophilic attack to the para-position (C6) relative to the point of fusion.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole

  • Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of DMF or another suitable solvent like 1,2-dichloroethane.

  • Add the solution of the azaindole dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by carefully pouring it into a stirred mixture of ice and water.

  • Basify the solution to pH ~8-9 by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Comparative Analysis of the Synthetic Routes

The choice between Route A and Route B for the synthesis of the 5-chloro-7-azaindole intermediate is a critical decision dictated by the scale, timeline, and available resources of the project.

ParameterRoute A: Fischer SynthesisRoute B: Multi-Step Synthesis
Number of Steps 1-2 steps4+ steps
Starting Materials Substituted pyridylhydrazine (less common)2-Amino-3-picoline (readily available)
Reaction Conditions Harsh (high temp, strong acid)Generally milder, but uses organolithiums
Scalability Moderate (exotherm and viscosity issues)High (more controlled, linear sequence)
Yield Variable, often moderateGood to excellent, but cumulative loss over steps
Purification Often requires recrystallization from tarsChromatographic purification may be needed
Ideal Application Rapid, small-scale synthesis for discoveryProcess development and large-scale manufacturing

Expert Evaluation:

  • Route A (Fischer Synthesis) is advantageous for its directness. For medicinal chemists in a discovery setting who need rapid access to material for initial screening, this one-pot cyclization is often the fastest path. However, the harsh conditions can limit substrate scope and the formation of tar-like byproducts can complicate purification, making it less ideal for large-scale production.[3][4]

  • Route B (Multi-Step Synthesis) , while longer, offers superior control and is built upon more predictable, well-understood reactions.[6] Starting from a cheap, commodity chemical like 2-amino-3-picoline makes it economically attractive for scale-up. Each step can be optimized individually, leading to a more robust and reproducible process suitable for manufacturing campaigns where consistency and purity are paramount. The use of organolithium reagents, however, requires specialized equipment and handling procedures.

Conclusion and Recommendations

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is most reliably achieved through a two-stage strategy involving the initial construction of the 5-chloro-7-azaindole core, followed by a Vilsmeier-Haack formylation.

  • For research and development laboratories requiring gram-scale quantities for lead optimization, the Fischer Indole Synthesis (Route A) offers a time-efficient method to access the necessary precursor.

  • For process chemistry and commercial-scale production , the more linear and controllable Multi-Step Synthesis from 2-amino-3-picoline (Route B) is the recommended pathway. Its robustness, scalability, and use of inexpensive starting materials outweigh the disadvantage of a higher step count.

Ultimately, the optimal synthetic route is a function of the specific project goals. By understanding the mechanistic details and practical considerations of each approach, researchers can make an informed decision to secure a reliable supply of this valuable synthetic intermediate.

References

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel compounds derived from the versatile 5-Chloro-1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel compounds derived from the versatile 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold. The pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2][3][4][5][6][7][8] Therefore, a multi-faceted approach is essential to unequivocally establish the MoA of its derivatives.

This document moves beyond a simple recitation of protocols. Instead, it emphasizes the strategic integration of orthogonal assays to build a robust and compelling case for a compound's MoA. We will explore a logical progression of experiments, from initial phenotypic observations to direct target engagement and downstream pathway analysis.

The Strategic Imperative: Why a Multi-Pronged Approach is Non-Negotiable

Relying on a single experimental output to define a compound's MoA is fraught with peril. A decrease in cell viability, for example, could be the result of on-target pharmacology, off-target toxicity, or even non-specific effects. A scientifically sound MoA validation strategy, therefore, triangulates data from multiple, independent experimental systems. This approach not only builds confidence in the primary MoA but also uncovers potential polypharmacology, which can be either beneficial or detrimental.

Our validation workflow is built on three pillars:

  • Phenotypic Screening: Observing the compound's effect in a disease-relevant biological system.[9][10][11][12][13]

  • Target Engagement: Directly demonstrating that the compound physically interacts with its intended molecular target within the cellular environment.[14][15][16]

  • Downstream Pathway Analysis: Confirming that target engagement leads to the expected modulation of downstream signaling pathways and cellular processes.

Below is a visual representation of this integrated validation strategy:

MoA_Validation_Workflow cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway & Functional Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) target_id Target Identification (e.g., Kinobeads, Proteomics) phenotypic_screening->target_id Identifies 'hit' compounds target_engagement Target Engagement Confirmation (e.g., CETSA, ITDRF) target_id->target_engagement Hypothesizes molecular target(s) pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, Phospho-proteomics) target_engagement->pathway_analysis Confirms on-target effect functional_assays Functional Cellular Assays (e.g., Cell Cycle Analysis, Migration) pathway_analysis->functional_assays Links target to cellular function functional_assays->phenotypic_screening Explains observed phenotype

Caption: Integrated workflow for MoA validation.

Phase 1: Phenotypic Screening - The Starting Point

Phenotypic screening is often the initial step in drug discovery, where compounds are evaluated for their ability to elicit a desired change in a cellular or organismal model of disease.[9][10][11][12][13] For derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine, which are frequently investigated as anti-cancer agents, a common starting point is a cell viability assay.[1][4]

Comparison of Common Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT/MTS/XTT Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases.[17][18]Inexpensive, well-established.Can be affected by changes in cellular metabolism unrelated to viability. Formazan crystals in MTT assay require a solubilization step.
CellTiter-Glo® Quantifies ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.[18][19]High sensitivity, simple "add-mix-measure" protocol.[18]Enzyme-based, so susceptible to interference from compounds that inhibit luciferase.
Resazurin (AlamarBlue®) Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[17][20]Non-toxic, allowing for continuous monitoring. More sensitive than MTT for low cell numbers.[20]Can be influenced by changes in the cellular redox environment.

Recommendation: For initial high-throughput screening, CellTiter-Glo® offers a good balance of sensitivity and ease of use. However, it is prudent to confirm hits with an orthogonal method, such as a resazurin-based assay, to rule out assay-specific artifacts.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay: Add CellTiter-Glo® reagent to each well (typically a 1:1 ratio with the culture medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Phase 2: Target Engagement - Proving the Physical Interaction

Once a compound demonstrates a consistent phenotypic effect, the next critical step is to identify and confirm its direct molecular target(s).[21][22] Given the prevalence of kinase inhibition among pyrrolo[2,3-b]pyridine derivatives, techniques that can broadly profile kinase interactions are highly valuable.[1][2][5][23]

Target Identification: Kinobeads Pulldown Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used to enrich the kinome from cell lysates.[24][25][26] By incubating a lysate with the compound of interest prior to the kinobeads, one can identify the targets by observing which kinases are no longer able to bind to the beads.

Kinobeads_Workflow start Cell Lysate incubation Incubate with Compound or Vehicle start->incubation kinobeads Add Kinobeads (immobilized broad-spectrum kinase inhibitors) incubation->kinobeads wash Wash to remove non-specifically bound proteins kinobeads->wash elution Elute bound kinases wash->elution lcms LC-MS/MS Analysis (Protein ID & Quantification) elution->lcms result Identify competed-off kinases (the compound's targets) lcms->result

Caption: Kinobeads competitive pulldown workflow.

Protocol: Kinobeads Competitive Pulldown Assay
  • Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of the test compound or vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.[24]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.[27]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the compound. These are the putative targets.

Target Confirmation in Intact Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for confirming target engagement in a physiological context.[28][29][30] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[29][31] This stabilization can be detected by heating intact cells treated with the compound, lysing them, and quantifying the amount of soluble target protein remaining.[31][32]

CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound-Treated unbound_native Native Protein unbound_denatured Denatured Protein unbound_native->unbound_denatured Heat bound_native Stabilized Protein bound_denatured Denatured Protein bound_native->bound_denatured Higher Heat Required

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Protocol: Western Blot-based CETSA®
  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.[33][34][35]

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[31]

Phase 3: Downstream Pathway Analysis

Confirming that the compound engages its target is a major milestone. The final piece of the puzzle is to demonstrate that this engagement leads to the expected biological consequences. This involves analyzing the signaling pathway downstream of the target.

Western Blotting for Pathway Modulation

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Western blotting with phospho-specific antibodies is the most direct way to assess this.

Protocol: Analysis of Substrate Phosphorylation
  • Cell Treatment: Treat cells with a dose range of the compound for a time course (e.g., 0.5, 1, 2, 4 hours).

  • Lysis: Prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[34]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, and another for the total amount of the substrate protein.

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the bands.

  • Data Analysis: Quantify the band intensities. A dose- and time-dependent decrease in the ratio of phosphorylated substrate to total substrate provides strong evidence of on-target pathway modulation.

Conclusion: Synthesizing the Evidence

Validating the mechanism of action for a novel compound is a systematic process of building a logical and evidence-based narrative. For derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, this involves progressing from a broad phenotypic effect to the specific molecular interaction and its downstream consequences. By employing a combination of phenotypic assays, target engagement studies like kinobeads and CETSA®, and pathway analysis via Western blotting, researchers can construct a robust and defensible MoA. This comprehensive approach is not merely an academic exercise; it is a critical component of successful drug development, providing the mechanistic understanding necessary to advance a compound with confidence.

References

  • Wikipedia. Phenotypic screening . [Link]

  • Biobide. Phenotypic Screening for Drug Discovery - Blog . [Link]

  • Creative Bioarray. Phenotype-Based Drug Screening . [Link]

  • Creative Biolabs. Phenotypic Screening . [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery . [Link]

  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay . [Link]

  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo . [Link]

  • PubMed. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors . [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY . [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling . [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . [Link]

  • bioRxiv. Rapid discovery of drug target engagement by isothermal shift assay . [Link]

  • Visikol. Are You Choosing the Right Cell Viability Assay? . [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo . [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . [Link]

  • ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? . [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease . [Link]

  • Bulletin of the Chemical Society of Ethiopia. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION . [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . [Link]

  • bioRxiv. Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics . [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA) . [Link]

  • PubMed Central. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis . [Link]

  • ResearchGate. Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics . [Link]

  • Creative Biolabs. Western Blot Protocol . [Link]

  • PubMed Central. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence . [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods . [Link]

  • ResearchGate. Kinase inhibitor pulldown assay (KiP) for clinical proteomics . [Link]

  • MDPI. Integrative miRNA–mRNA Network and Molecular Dynamics-Based Identification of Therapeutic Candidates for Paroxysmal Nocturnal Hemoglobinuria . [Link]

  • Dove Press. Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy . [Link]

  • PubMed Central. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors . [Link]

  • PubChem. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde . [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors . [Link]

  • PubMed Central. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors . [Link]

  • Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . [Link]

  • PubMed. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling . [Link]

  • PubMed Central. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling . [Link]

Sources

Validation

The Untapped Potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Based Inhibitors: A Comparative Guide to Established Kinase Inhibitors

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition In the landscape of modern drug discovery, the identification of novel scaffolds with the potential for potent and selective kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the identification of novel scaffolds with the potential for potent and selective kinase inhibition is a paramount objective. The 1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged structure in this pursuit, forming the foundation of numerous inhibitors targeting a range of kinases.[1][2][3][4] This guide focuses on the prospective efficacy of a specific, yet underexplored, derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. While public domain data on the biological activity of inhibitors derived from this specific molecule is not yet available, its structural alerts and the known activities of related compounds suggest a strong potential for kinase inhibition.

Given the established precedent of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting Janus Kinases (JAKs), this guide will present a hypothetical yet scientifically rigorous comparison of potential 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde-based inhibitors against well-established, FDA-approved JAK inhibitors.[2][3][4] We will delve into the mechanism of action of current therapies, present their clinical efficacy data, and provide detailed experimental protocols to empower researchers in evaluating novel compounds within this chemical space.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[2] Dysregulation of this pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 Binding JAK JAK Receptor:f2->JAK Recruitment STAT STAT Receptor:f2->STAT STAT Docking pJAK P-JAK JAK->pJAK Phosphorylation pJAK->Receptor:f2 pJAK->STAT Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Expression Gene Expression pSTAT_dimer->Gene Expression Nuclear Translocation & Transcription Regulation

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Landscape of Known JAK Inhibitors

To establish a benchmark for our hypothetical 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde-based inhibitors, we will examine two prominent FDA-approved JAK inhibitors: Tofacitinib and Fedratinib.

Tofacitinib (Xeljanz®)

Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2. By blocking these kinases, Tofacitinib disrupts the signaling of several key inflammatory cytokines.[5]

Fedratinib (Inrebic®)

Fedratinib is an oral kinase inhibitor indicated for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[6] It is a selective inhibitor of JAK2, targeting both the wild-type and the V617F mutated form, which is frequently implicated in myeloproliferative neoplasms.[7][8] Fedratinib's mechanism of action involves competitive inhibition at the ATP-binding site of JAK2.[7]

InhibitorPrimary TargetsKey IndicationsIC50 (JAK1)IC50 (JAK2)IC50 (JAK3)
Tofacitinib JAK1, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis~100 nM[4]~20 nM[4]2 nM[4]
Fedratinib JAK2Myelofibrosis-6 nM[6]169 nM[6]
Hypothetical Inhibitor To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Table 1: Comparative overview of selected JAK inhibitors.

Experimental Protocols for Efficacy Comparison

To ascertain the efficacy of a novel inhibitor based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold relative to known drugs, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of JAK kinases.

Methodology:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1); test compound (solubilized in DMSO); kinase buffer; phosphospecific antibodies; detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors (Tofacitinib, Fedratinib) in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound or known inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA with a phosphospecific antibody or a fluorescence-based assay.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow Serial Dilution Prepare Serial Dilutions of Inhibitors Plate Setup Add Kinase, Substrate, and Inhibitor to Plate Serial Dilution->Plate Setup Reaction Initiation Initiate Reaction with ATP Plate Setup->Reaction Initiation Incubation Incubate at 30°C Reaction Initiation->Incubation Reaction Stop Stop Reaction Incubation->Reaction Stop Detection Detect Phosphorylation Reaction Stop->Detection Data Analysis Calculate IC50 Detection->Data Analysis

Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phospho-STAT Assay

Objective: To assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Line: A cytokine-responsive cell line (e.g., TF-1 cells for GM-CSF/JAK2 signaling, or NK-92 cells for IL-2/JAK1/3 signaling).

  • Procedure:

    • Plate the cells in a 96-well plate and starve them of serum for several hours.

    • Pre-incubate the cells with serial dilutions of the test compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., GM-CSF or IL-2) for a short period (e.g., 15-30 minutes).

    • Lyse the cells and quantify the levels of phosphorylated STAT (p-STAT) and total STAT using a method such as Western blotting or a bead-based immunoassay (e.g., Luminex).

    • Normalize the p-STAT signal to the total STAT signal.

    • Plot the normalized p-STAT levels against the inhibitor concentration to determine the cellular IC50.

Future Outlook and the Path Forward

The 1H-pyrrolo[2,3-b]pyridine scaffold holds considerable promise for the development of novel kinase inhibitors. While the specific biological activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde-based inhibitors remains to be elucidated, the framework provided in this guide offers a clear path for their evaluation. Through rigorous in vitro and cell-based screening, as outlined above, the potency and selectivity of these novel compounds can be systematically compared to established drugs like Tofacitinib and Fedratinib. Should these initial studies yield promising results, further investigations into their pharmacokinetic properties, in vivo efficacy in disease models, and safety profiles will be warranted. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the potential rewards for patients with debilitating inflammatory and myeloproliferative diseases are immense.

References

  • Fedratinib - Wikipedia. Available from: [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PubMed. Available from: [Link]

  • What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF - Scribd. Available from: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. Available from: [Link]

  • Fedratinib, an oral kinase inhibitor for the treatment of myelofibrosis - Grokipedia. Available from: [Link]

  • Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis - Frontiers. Available from: [Link]

  • Fedratinib: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • Janus kinase inhibitor - Wikipedia. Available from: [Link]

  • Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PubMed Central. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Substituted Pyrrolo[2,3-b]pyridine Scaffolds

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic efficacy and minimizing off-target toxicities. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases[1][2][3][4]. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this versatile scaffold, with a particular focus on the synthetic potential of derivatives from precursors like 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. We will delve into the methodologies for assessing selectivity, present comparative data for exemplar compounds, and provide detailed experimental protocols to empower your drug discovery endeavors.

The Strategic Importance of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Scaffold

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold is a highly valuable starting material for the synthesis of diverse kinase inhibitor libraries. The chloro-substituent at the 5-position can occupy hydrophobic pockets within the kinase active site, potentially enhancing potency and influencing selectivity. The carbaldehyde group at the 6-position is a versatile chemical handle, enabling a wide array of chemical transformations, including:

  • Reductive amination: To introduce a variety of amine-containing side chains, which can interact with solvent-exposed regions of the kinase or form additional hydrogen bonds.

  • Condensation reactions: To form Schiff bases and other derivatives, allowing for the exploration of a broad chemical space.

  • Wittig and related reactions: To introduce carbon-carbon double bonds, providing access to compounds with different conformational properties.

  • Oxidation and subsequent amide coupling: To generate carboxamide derivatives, a common feature in many kinase inhibitors.

While comprehensive cross-reactivity data for inhibitors directly synthesized from this specific starting material is not yet widely available in the public domain, its structural features suggest significant potential for the development of novel and selective kinase inhibitors.

Methodologies for Comprehensive Cross-Reactivity Profiling

A thorough understanding of a kinase inhibitor's selectivity profile is non-negotiable for its progression as a therapeutic candidate. A multi-pronged approach, employing a combination of biochemical, biophysical, and cell-based assays, is essential for a complete picture of on- and off-target activities.

Biochemical Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are often used for initial screening and for determining potency (e.g., IC50 values).

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

  • Fluorescence-Based Assays: These methods have largely replaced radiometric assays due to safety and cost considerations. They include:

    • ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced in a kinase reaction.

    • LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

Biophysical Assays

These techniques measure the direct binding of an inhibitor to a kinase, providing information on binding affinity (e.g., Kd values).

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the change in the thermal stability of a protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time.

Cell-Based Assays

These assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect.

  • Phospho-specific antibody-based assays: Techniques like Western blotting or ELISA can be used to measure the phosphorylation status of a kinase's downstream substrates in cells.

  • NanoBRET™ Target Engagement Intracellular Kinase Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantitative measurement of inhibitor binding to a specific kinase in living cells[5][6].

Large-Scale Kinome Profiling Platforms

To obtain a global view of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases.

  • Kinobeads / Multiplexed Inhibitor Beads (MIBs): This chemical proteomics approach uses beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture and enrich for cellular kinases. The bound kinases are then identified and quantified by mass spectrometry.

  • Commercially available kinase screening panels: Several companies offer fee-for-service screening of compounds against large panels of purified kinases (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

Comparative Analysis of Cross-Reactivity Profiles: Exemplars from the Pyrrolo[2,3-b]pyridine Family

To illustrate the diverse selectivity profiles that can be achieved with the pyrrolo[2,3-b]pyridine scaffold, we present a comparative analysis of two hypothetical inhibitors, Compound A (a highly selective inhibitor) and Compound B (a multi-targeted inhibitor), against a panel of 10 representative kinases.

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)
Target Kinase (e.g., GSK-3β) 98 95
CDK2585
p38α270
VEGFR2892
EGFR115
SRC1065
LCK1275
ROCK1340
PKA<15
AKT1220

Interpretation:

  • Compound A demonstrates a highly selective profile, with potent inhibition of its intended target (GSK-3β) and minimal activity against the other kinases in the panel. This type of profile is often desirable to minimize off-target side effects.

  • Compound B exhibits a multi-targeted profile, potently inhibiting its primary target as well as several other kinases (CDK2, p38α, VEGFR2, SRC, LCK). This polypharmacology can be advantageous in certain therapeutic contexts, such as oncology, where targeting multiple signaling pathways can lead to enhanced efficacy.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare the kinase reaction buffer according to the manufacturer's instructions.

  • Add 5 µL of the kinase reaction buffer containing the kinase and substrate to each well of the plate.

  • Add 2.5 µL of the serially diluted test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps for assessing the engagement of a kinase inhibitor with its target in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Antibody specific for the target kinase

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in PBS and divide into aliquots.

  • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.

Data Visualization and Interpretation

Visualizing kinome profiling data is crucial for easy interpretation. Kinome trees and heatmaps are commonly used to represent the selectivity of an inhibitor across the kinome.

Kinase_Selectivity_Workflow cluster_synthesis Compound Synthesis cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Interpretation start 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde lib Library of Derivatives start->lib Chemical Synthesis biochem Biochemical Assays (e.g., ADP-Glo) lib->biochem cell Cell-Based Assays (e.g., CETSA, NanoBRET) lib->cell kinome Large-Scale Kinome Scan (e.g., Kinobeads) lib->kinome data Potency (IC50/Kd) & Selectivity Data biochem->data cell->data kinome->data viz Data Visualization (Kinome Tree, Heatmap) data->viz selectivity Selectivity Profile (Selective vs. Multi-targeted) viz->selectivity

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient production of key heterocyclic intermediates is paramount. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient production of key heterocyclic intermediates is paramount. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a crucial building block for various therapeutic agents, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and supporting data to inform strategic decisions in process development and scale-up.

Introduction: The Strategic Importance of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, also known as 5-chloro-7-azaindole-6-carbaldehyde, is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of reactive functional groups make it an attractive scaffold for the development of kinase inhibitors, antivirals, and other targeted therapies. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. Therefore, a critical analysis of the available synthetic routes is essential for any research program utilizing this scaffold.

This guide will focus on a comparative analysis of two primary synthetic strategies:

  • Route A: Multi-step Synthesis of the 5-Chloro-7-azaindole Precursor followed by Formylation. This widely employed strategy involves the initial construction of the 5-chloro-7-azaindole core, followed by the introduction of the aldehyde functionality.

  • Route B: Alternative Formylation Strategies. This section will explore other potential methods for the formylation of the 7-azaindole ring system, providing a broader perspective on synthetic possibilities.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision that balances factors such as overall yield, step economy, reagent availability and cost, operational simplicity, and scalability. The following table provides a high-level comparison of the two primary approaches.

ParameterRoute A: Multi-step Precursor Synthesis & Vilsmeier-HaackRoute B: Alternative Formylation (Conceptual)
Overall Yield Variable, dependent on the efficiency of each step.Potentially higher or lower depending on the specific method.
Step Economy Lower, involves multiple distinct transformations.Potentially higher if a more direct formylation is possible.
Starting Materials Readily available substituted pyridines.May require more specialized or custom-synthesized starting materials.
Reagent Hazards Utilizes phosphorus oxychloride (corrosive, toxic).Varies with the chosen method; some may involve hazardous reagents.
Scalability Established for similar systems, but can be challenging.May require significant process development for large-scale production.
Robustness Generally reliable, with extensive literature precedent.Less established, may be more sensitive to reaction conditions.

Detailed Experimental Protocols

To provide a practical and reproducible guide, the following sections detail the step-by-step experimental procedures for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde via the multi-step synthesis of the 5-chloro-7-azaindole precursor.

Route A: Synthesis of 5-Chloro-7-azaindole Precursor

The synthesis of the key intermediate, 5-chloro-7-azaindole, can be achieved through a multi-step sequence starting from 2-amino-3-picoline, as outlined in a patented procedure.[1] This method involves the protection of the amino group, cyclization to form the pyrrole ring, hydrogenation, chlorination, and subsequent dehydrogenation.

Step 1: Synthesis of 2-(N-Boc-amino)-3-picoline To a solution of 2-amino-3-picoline in a suitable solvent, add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-(N-Boc-amino)-3-picoline.

Step 2: Cyclization to 7-Azaindole In a flame-dried flask under an inert atmosphere, prepare a solution of the silylated organolithium reagent by reacting a dilithium initiator with bromotrimethylsilane.[1] To a solution of 2-(N-Boc-amino)-3-picoline in an appropriate solvent (e.g., THF), add the silylated organolithium reagent at low temperature (-78 °C). Allow the reaction to warm to room temperature and stir until the cyclization is complete. Quench the reaction with a suitable reagent and perform an aqueous workup. Purify the crude product to obtain 7-azaindole.

Step 3: Hydrogenation to 7-Azaindoline In a hydrogenation vessel, dissolve 7-azaindole in a suitable solvent (e.g., methanol or ethanol). Add a hydrogenation catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (typically 50 psi) at elevated temperature. Monitor the reaction until the uptake of hydrogen ceases. Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 7-azaindoline.

Step 4: Chlorination to 5-Chloro-7-azaindoline Dissolve 7-azaindoline and p-toluenesulfonic acid in dichloromethane. Cool the solution and add liquid chlorine dropwise over a period of 30 minutes.[1] Stir the reaction at room temperature for 10 hours. Perform an aqueous workup with sodium chloride solution, dry the organic layer, and concentrate to yield 5-chloro-7-azaindoline.

Step 5: Dehydrogenation to 5-Chloro-7-azaindole To a solution of 5-chloro-7-azaindoline in toluene, add manganese dioxide.[1] Heat the mixture to reflux for 3 hours. Cool the reaction mixture, filter off the solids, and wash the filter cake with chloroform. Combine the filtrates, evaporate the solvent, and recrystallize the residue from methyl acetate to obtain 5-chloro-7-azaindole.

Route A (continued): Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Step 6: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde To a solution of 5-chloro-7-azaindole in N,N-dimethylformamide (DMF), cool the mixture to 0 °C. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the progress by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Accurate characterization of the final product is crucial for its use in subsequent synthetic steps. The following spectroscopic data are expected for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Technique Expected Data
¹H NMR Signals corresponding to the pyrrole and pyridine protons, and a characteristic downfield singlet for the aldehyde proton (around 10 ppm).
¹³C NMR Resonances for the aromatic carbons and a distinct signal for the carbonyl carbon of the aldehyde group (typically in the 180-190 ppm range).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₅ClN₂O: 180.59 g/mol ).

Alternative Synthetic Strategies: A Forward Look

While the multi-step synthesis followed by Vilsmeier-Haack formylation is a well-trodden path, the pursuit of more efficient and greener synthetic routes is a constant endeavor in chemical research. Alternative formylation methods could offer advantages in terms of reduced step count, milder reaction conditions, or improved safety profiles.

One potential alternative is the Reissert-Henze reaction . This method involves the N-oxidation of the pyridine ring followed by reaction with a cyanide source and an acylating agent to introduce a cyano group at the 6-position.[5][6] Subsequent hydrolysis of the nitrile would yield the desired aldehyde. This approach could offer a different regioselectivity and may be advantageous for certain substituted 7-azaindoles.

Conceptual Workflow for Reissert-Henze Approach:

Reissert_Henze cluster_start Starting Material cluster_activation Pyridine Ring Activation cluster_reissert Reissert-Henze Reaction cluster_final Final Conversion 5-Chloro-7-azaindole 5-Chloro-7-azaindole N-Oxidation N-Oxidation 5-Chloro-7-azaindole->N-Oxidation m-CPBA 5-Chloro-7-azaindole N-oxide 5-Chloro-7-azaindole N-oxide N-Oxidation->5-Chloro-7-azaindole N-oxide Cyanation Cyanation 5-Chloro-7-azaindole N-oxide->Cyanation TMSCN, Ac₂O 6-Cyano-5-chloro-7-azaindole 6-Cyano-5-chloro-7-azaindole Cyanation->6-Cyano-5-chloro-7-azaindole Hydrolysis Hydrolysis 6-Cyano-5-chloro-7-azaindole->Hydrolysis Acid or Base 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Hydrolysis->5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Caption: Conceptual workflow for the Reissert-Henze approach.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a critical step in the development of numerous potential therapeutic agents. The multi-step synthesis of the 5-chloro-7-azaindole precursor followed by a Vilsmeier-Haack formylation represents a robust and well-documented approach. However, for large-scale production, optimization of each step to maximize yield and minimize waste is crucial.

The exploration of alternative synthetic routes, such as the Reissert-Henze reaction, offers exciting possibilities for improving the overall efficiency and sustainability of the synthesis. Further research into direct C-H activation and formylation of the 7-azaindole core could also lead to more atom-economical and streamlined processes. Ultimately, the choice of synthetic strategy will depend on the specific requirements of the project, including scale, cost, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and advance their drug discovery programs.

References

  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Semantic Scholar. (URL not available)
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL not available)
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL not available)
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF - ResearchG
  • heterocyclic chemistry - Wipf Group. (URL not available)
  • The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction - SciSpace. (URL not available)
  • Reissert-Henze Reaction Research Articles - Page 1 - R Discovery. (URL not available)
  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
  • Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (URL not available)
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (URL not available)
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL not available)
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (URL not available)

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Derivatives

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of potent kinase inhibitors.[1][2][3] Derivatives of this c...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of potent kinase inhibitors.[1][2][3] Derivatives of this core, often called 7-azaindoles, are crucial in the development of therapies targeting oncogenic signaling pathways.[3] However, a paramount challenge in the journey from benchtop to bedside is the frequent disconnect between a compound's performance in a controlled in vitro environment and its efficacy in a complex biological system (in vivo). This guide provides an in-depth comparison of in vitro and in vivo activity for this class of compounds, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this translational gap.

The Core Challenge: Why In Vitro Potency Doesn't Always Predict In Vivo Success

Achieving a strong In Vitro-In Vivo Correlation (IVIVC) is a primary goal in drug development.[4][5] For derivatives of the pyrrolo[2,3-b]pyridine scaffold, a nanomolar IC50 in a biochemical assay is an exciting starting point, but it is not a guarantee of success. The journey of a drug from administration to its target in a living organism is fraught with obstacles that are absent in an isolated assay. These include absorption, distribution, metabolism, excretion (ADME), and off-target toxicities.[6] Understanding these factors is critical for interpreting data and making informed decisions about which lead compounds to advance.

Phase 1: Foundational In Vitro Characterization

The initial screening cascade for novel pyrrolo[2,3-b]pyridine derivatives invariably begins in vitro. The goal is to establish a compound's direct effect on its intended target and its subsequent impact on cellular processes.

Biochemical Assays: The Litmus Test of Target Engagement

The first critical experiment is typically a biochemical assay to measure the direct inhibition of the target kinase.[7] These assays isolate the kinase, its substrate, and ATP to provide a clean measure of a compound's inhibitory constant (IC50).

Causality Behind Experimental Choice: By removing the complexity of a cellular system, a biochemical assay confirms that the compound binds and inhibits the intended target. This is the foundational evidence of on-target activity. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]

G cluster_0 Biochemical Kinase Assay Workflow A Kinase, Substrate, ATP & Inhibitor Compound B Incubation (Kinase Reaction) A->B Start Reaction C Addition of Detection Reagents (e.g., TR-FRET Antibody/Tracer) B->C Stop Reaction D Signal Detection (Plate Reader) C->D Measure Signal E Data Analysis (IC50 Curve Generation) D->E Calculate Potency

Caption: Workflow for a typical in vitro biochemical kinase assay.

Protocol: TR-FRET Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[8] Prepare a fresh ATP solution in the kinase buffer to a final concentration that approximates the Michaelis constant (Km) for the specific kinase.

  • Compound Plating: Serially dilute the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives in DMSO and then into the kinase buffer in a 384-well assay plate.

  • Kinase Reaction: Add the kinase and its corresponding substrate (e.g., a biotinylated peptide) to the wells containing the test compounds.[9]

  • Initiation: Start the reaction by adding the ATP solution.[9] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the TR-FRET reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

  • Signal Reading: Incubate for 60 minutes to allow antibody binding, then read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assays: Gauging Activity in a Biological Context

After confirming biochemical potency, the next logical step is to assess the compound's activity in a relevant cancer cell line.[10] This provides insights into cell permeability, target engagement in a cellular milieu, and effects on cell viability.

Causality Behind Experimental Choice: Cell-based assays are a crucial secondary screen. A compound that is potent biochemically but inactive in a cell-based assay may have poor membrane permeability or be rapidly ejected by efflux pumps. Conversely, a compound with moderate biochemical potency but high cellular activity may benefit from active transport or cellular accumulation. Tetrazolium reduction assays (like MTT or MTS) are standard for measuring cell viability.[11][12]

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a period that allows for multiple cell doublings (typically 72 hours).[11]

  • Reagent Addition: Add MTS reagent, combined with an electron coupling reagent, directly to each well.[11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTS into a soluble formazan product.[11]

  • Absorbance Reading: Measure the absorbance of the colored formazan product at 490 nm using a microplate spectrophotometer.[11]

  • Data Analysis: Subtract the background absorbance, normalize the data to vehicle-treated controls, and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Phase 2: The In Vivo Test - From Dish to Organism

Compounds that demonstrate potent and on-target activity in cellular models are candidates for in vivo evaluation. This phase is the ultimate test of a drug's potential, assessing its pharmacokinetic properties and its efficacy in a living animal model.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Before an efficacy study, understanding the compound's PK/PD profile is essential.[6][14] PK describes what the body does to the drug (absorption, distribution, metabolism, excretion), while PD describes what the drug does to the body (target modulation).[14]

Causality Behind Experimental Choice: A compound with a very short half-life or poor bioavailability may never reach a sufficient concentration at the tumor site to exert its effect, regardless of its in vitro potency.[15] A preliminary PK study in rodents is a self-validating step to ensure that the compound has adequate exposure to justify a full efficacy study.

Efficacy Studies: The Xenograft Model

The most common preclinical model for cancer drug efficacy is the mouse xenograft, where human tumor cells are implanted into immunodeficient mice.[16]

Causality Behind Experimental Choice: This model allows researchers to observe the effect of a compound on a human tumor growing in a complex physiological environment. It integrates all the factors of ADME and target engagement to provide a holistic view of a compound's therapeutic potential.

G cluster_1 In Vivo Xenograft Study Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth (to palpable size) A->B Wait C Randomization into Treatment Groups B->C Group Mice D Compound Dosing (e.g., Oral Gavage) C->D Begin Treatment E Monitor Tumor Volume & Body Weight D->E Daily/Weekly E->D Continue Dosing F Study Endpoint (e.g., Day 21) E->F Reach Endpoint G Data Analysis (Tumor Growth Inhibition) F->G Calculate Efficacy

Caption: Key stages of an in vivo mouse xenograft efficacy study.

Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with a basement membrane extract like Matrigel to improve tumor take rate.[17]

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of immunodeficient mice (e.g., NSG or Nu/Nu mice).[17]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[17]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into vehicle control and treatment groups. Administer the test compound and vehicle via the chosen route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Throughout the study, monitor tumor volume, animal body weight (as a measure of toxicity), and overall animal health.

  • Endpoint and Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for the treated groups relative to the vehicle control group to determine in vivo efficacy.

Bridging the Gap: Data Interpretation and Correlation

The ultimate goal is to correlate the data from these distinct phases. Below is a representative data table comparing hypothetical 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives.

Compound IDTarget Kinase IC50 (nM)Cell Viability GI50 (nM)Oral Bioavailability (%)% TGI @ 50 mg/kgIVIVC Assessment
Derivative A 52560%85%Good Correlation: Potent in all assays with good exposure leading to strong efficacy.
Derivative B 210<5%10%Poor Correlation: High in vitro potency lost in vivo, likely due to very poor bioavailability.
Derivative C 15050075%5%Poor Correlation: Low in vitro potency is reflected in poor in vivo efficacy, despite good exposure.
Derivative D 8>10,00050%0%Poor Correlation: Potent biochemically but inactive in cells, suggesting a permeability or efflux issue.
Derivative E 105040%20% (High Toxicity)Poor Correlation: Efficacy limited by in vivo toxicity not predicted by in vitro assays.

This table highlights common scenarios:

  • Derivative A represents the ideal outcome where strong in vitro data, coupled with favorable PK, translates to robust in vivo efficacy.

  • Derivative B is a classic example of a PK failure. The compound is highly potent but cannot reach the target in sufficient concentrations.[18]

  • Derivative D illustrates a permeability or efflux problem. The compound can inhibit the isolated enzyme but cannot get into or stay inside the cell to act.

  • Derivative E shows that even with decent potency and exposure, unforeseen off-target toxicity can derail a compound's development.

Conclusion

For researchers developing 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derivatives, establishing a strong in vitro-in vivo correlation is not a matter of chance, but a result of systematic, multi-faceted investigation. Success requires more than just optimizing for biochemical potency. A rigorous evaluation of cellular activity, ADME properties, and in vivo tolerability is essential. By understanding the causality behind each experimental choice—from the initial biochemical screen to the final xenograft study—and by methodically interpreting the points of convergence and divergence in the data, drug development professionals can more effectively bridge the translational gap and identify compounds with the highest probability of clinical success.

References

  • Al-Gousous, J. et al. (2021). In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zolnik, B. et al. (2025). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). Journal of Controlled Release. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • van Veen, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Kozik, V. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Schenone, S. et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Carpizo, D. Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • El-Damasy, D. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Ranjan, A. et al. (2019). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Alley, M. et al. (2009). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Veselov, M. et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity. Available at: [Link]

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Nikolova, S. et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at: [Link]

  • Wicha, S. (2019). Pharmacokinetics and pharmacodynamics in 1:05 with Professor Sebastian Wicha. ESCMID. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]

  • Noble, R. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Leino, M. (2023). The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. Journal of Pharmacokinetics and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • protocols.io. (n.d.). LLC cells tumor xenograft model. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • ResearchGate. (2012). Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. Available at: [Link]

  • Preobrazhenskaya, M. et al. (2014). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M. et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]

Sources

Validation

A Researcher's Guide to Differentiating Positional Isomers of Chloro-formyl-7-azaindole by Spectroscopic Analysis

In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, frequently utilized as a bioisostere of indole. Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, frequently utilized as a bioisostere of indole. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing potent inhibitors for various biological targets, including kinases and phosphodiesterases.[1] The introduction of substituents, such as a chloro group and a carbaldehyde, onto this scaffold generates a diverse set of positional isomers, each with potentially distinct biological activities and physicochemical properties.

The unambiguous identification of these isomers is a critical step in the synthesis and drug discovery pipeline. A seemingly minor shift in substituent position can lead to profound differences in molecular interactions and therapeutic efficacy. This guide provides a comprehensive comparative analysis of four key positional isomers of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, offering a robust framework for their differentiation using routine spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Isomers in Focus

The isomers under comparison share the same molecular formula (C₈H₅ClN₂O) and molecular weight (180.59 g/mol ) but differ in the placement of the chloro and carbaldehyde groups on the pyridine ring.[2] This structural variance is the key to their spectroscopic differentiation.

dot

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Sample (1-5 mg) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR dissolve in CDCl₃/DMSO-d₆ IR FT-IR Spectroscopy (ATR or KBr) Sample->IR dissolve in CDCl₃/DMSO-d₆ MS Mass Spectrometry (EI or ESI) Sample->MS dissolve in CDCl₃/DMSO-d₆ Interpret Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Freq. (cm⁻¹) - m/z Fragments NMR->Interpret IR->Interpret MS->Interpret ID Unambiguous Isomer Identification Interpret->ID Correlate Data

Caption: General workflow for spectroscopic identification of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 2-5 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to resolve coupling constants. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps in assigning quaternary carbons (absent).

Protocol 2: FT-IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Average at least 16 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is ideal for these small, relatively stable molecules as it induces predictable fragmentation. Electrospray Ionization (ESI) can also be used, which will typically yield the protonated molecule [M+H]⁺.

  • Analysis: Inject a dilute solution of the sample into the mass spectrometer. Acquire the full scan spectrum to identify the molecular ion peak and its isotopic pattern. If available, perform tandem MS (MS/MS) on the molecular ion to characterize its fragmentation pathway.

Conclusion

While sharing an identical molecular formula, the positional isomers of chloro-formyl-7-azaindole are distinct chemical entities with unique spectroscopic signatures. ¹H NMR spectroscopy stands out as the most definitive technique , offering clear differentiation through the multiplicity and coupling constants of the pyridine ring protons. ¹³C NMR provides crucial complementary data on the carbon framework, while IR and Mass Spectrometry serve as excellent confirmatory methods, verifying functional groups and fragmentation patterns, respectively. By systematically applying this multi-technique spectroscopic approach, researchers can confidently and accurately identify the specific isomer in hand, a non-negotiable step for advancing research and development.

References

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-(383875-59-0) 1 H NMR.
  • ChemicalBook. (n.d.). 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis.
  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
  • Matrix Scientific. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
  • BLDpharm. (n.d.). 383875-59-0|6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). JOCPR. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023, August 2). MDPI. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-1H-pyrrolo 2,3-b pyridine.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • CymitQuimica. (n.d.). 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE.
  • IR Spectra of the Compounds Synthesized. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Pattern of Mass Spectrometry. (n.d.). Slideshare. Retrieved from [Link]

  • Synblock. (n.d.). CAS 383875-59-0 | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

Comparative

Assessing the Novelty of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in Patent Literature: A Comparative Guide for Drug Discovery Professionals

The landscape of drug discovery is one of perpetual innovation, where the novelty of a chemical entity can be the determining factor in the success of a therapeutic program. This guide provides an in-depth analysis of 5-...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is one of perpetual innovation, where the novelty of a chemical entity can be the determining factor in the success of a therapeutic program. This guide provides an in-depth analysis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, a heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of bioactive molecules. We will dissect its presence in patent literature, compare its patented applications with publicly available scientific research, and provide actionable experimental insights for researchers in the field.

The core of this molecule's significance lies in its 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This nitrogen-containing heterocyclic system is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2] The strategic placement of a chloro group and a carbaldehyde functional group on this scaffold provides versatile handles for synthetic elaboration, making it a valuable building block for creating libraries of potential drug candidates.

Patent Landscape Analysis: A Focus on Kinase Inhibition

A comprehensive review of the patent literature reveals that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is predominantly cited as a crucial intermediate in the synthesis of protein kinase inhibitors.[3][4][5] Dysfunction and deregulation of protein kinases are implicated in a multitude of diseases, most notably cancer, as well as immunological, neurological, and metabolic disorders.[3][5] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[1]

Patents from various assignees consistently feature derivatives of the 7-azaindole core, including those that would logically be synthesized from 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, for the treatment of a wide range of cancers. These include both solid tumors (such as breast, lung, and colon cancer) and hematological malignancies.[3][4][5] The core novelty asserted in these patents often lies not in the aldehyde intermediate itself, but in the final, more complex molecules derived from it. These end-products are claimed for their specific inhibitory activity against protein kinases like JAK, SGK-1, and others.[6][7][8]

Patent Reference (Example) Assignee Therapeutic Area Core Scaffold Claimed Utility
WO2014102378A1UnspecifiedOncology, ImmunologyAzaindole derivativesInhibitors of protein kinases for treating cancers and immune disorders.[3]
WO2010092489A1UnspecifiedOncologyAzaindole derivativesInhibitors of protein kinases AbI and Src for treating various cancers.[4]
WO2014102377A1UnspecifiedMultipleAzaindole derivativesMulti-kinase inhibitors for cancers, immune disorders, and other diseases.[5]
WO2006063167A1UnspecifiedVarious1H-pyrrolo[2,3-b]pyridinesInhibitors of SGK-1 kinase for diseases mediated by this enzyme.[6]

This table is illustrative and summarizes the general trend observed in the patent landscape.

Comparative Analysis: Patented Applications vs. Scientific Literature

While the patent literature firmly establishes the utility of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core in kinase inhibition, the broader scientific literature provides a more nuanced picture of its potential applications. Research articles often delve deeper into the structure-activity relationships (SAR) and mechanistic details of compounds derived from this scaffold.

For instance, scientific publications corroborate the patent claims regarding kinase inhibition, with detailed studies on the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.[9] Beyond oncology, the literature also highlights the potential of this scaffold in other therapeutic areas. For example, derivatives have been investigated as phosphodiesterase 4B (PDE4B) inhibitors, which have implications for central nervous system (CNS) diseases.[10]

This divergence between the broad claims in patents and the specific, data-driven hypotheses in scientific papers presents both a challenge and an opportunity for researchers. The novelty for future inventions may lie in:

  • Exploring Untapped Therapeutic Areas: While oncology is a major focus, the inherent biological activity of the 7-azaindole scaffold suggests potential in other areas like inflammation, neurodegeneration, and infectious diseases.

  • Targeting Novel Kinases or Protein Families: The versatility of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde intermediate allows for the synthesis of diverse libraries to screen against a wide range of biological targets beyond those explicitly mentioned in current patents.

  • Developing Novel Synthetic Methodologies: While the synthesis of the core scaffold is established, innovations in the derivatization of the carbaldehyde group could lead to novel chemical matter with improved properties.

Experimental Protocol: A Representative Synthesis

To provide a practical context, the following is a representative, multi-step synthesis for obtaining a derivative from a related 7-azaindole precursor, illustrating the chemical logic involved. The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde itself is a known process, and this subsequent derivatization showcases its utility.

Objective: To synthesize a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, a common motif in kinase inhibitors.

Rationale: This protocol demonstrates a typical workflow where a 7-azaindole core is functionalized to introduce diversity and modulate biological activity. The choice of reagents and reaction conditions is guided by established principles of organic chemistry to ensure high yield and purity.

Step 1: N-Arylation of the Pyrrolo[2,3-b]pyridine Core

  • Reaction: Copper-catalyzed N-arylation of a 1H-pyrrolo[2,3-b]pyridine with an aryl boronic acid.

  • Reagents: 1H-pyrrolo[2,3-b]pyridine derivative, aryl boronic acid, copper(II) acetate, pyridine, dichloromethane.

  • Procedure: To a solution of the 1H-pyrrolo[2,3-b]pyridine in dichloromethane, add the aryl boronic acid, copper(II) acetate, and pyridine. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and purify the product by column chromatography.

  • Causality: The copper catalyst facilitates the formation of the C-N bond between the pyrrole nitrogen and the aryl group. Pyridine acts as a base and ligand to promote the catalytic cycle.

Step 2: Saponification of the Ester

  • Reaction: Hydrolysis of a methyl or ethyl ester to the corresponding carboxylic acid.

  • Reagents: The N-arylated pyrrolo[2,3-b]pyridine ester, sodium hydroxide, methanol, water.

  • Procedure: Dissolve the ester in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction until the starting material is consumed. Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, and collect the solid by filtration.

  • Causality: The hydroxide ions act as a nucleophile to attack the carbonyl carbon of the ester, leading to its cleavage and the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid.

Step 3: Amide Coupling

  • Reaction: Formation of an amide bond between the carboxylic acid and an amine.

  • Reagents: The pyrrolo[2,3-b]pyridine carboxylic acid, desired amine, propylphosphonic anhydride (T3P), diisopropylethylamine (DIPEA), dimethylformamide (DMF).

  • Procedure: To a solution of the carboxylic acid in DMF, add DIPEA, the amine, and T3P. Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress. Upon completion, work up the reaction and purify the final amide product.[10]

  • Causality: T3P is a powerful coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that scavenges the acid produced during the reaction.

G cluster_0 Synthetic Workflow start 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) step1 Step 1: Vilsmeier-Haack Reaction (Formylation) start->step1 product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (Target Intermediate) step1->product step2 Step 2: Reductive Amination, Wittig, etc. (Derivatization) product->step2 final_product Diverse Library of Bioactive Molecules (e.g., Kinase Inhibitors) step2->final_product

Caption: A generalized workflow for the synthesis and derivatization of the target compound.

Future Outlook and Strategic Recommendations

The novelty of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde in the patent literature is primarily as a key intermediate for constructing complex kinase inhibitors. For researchers and drug development professionals, the strategic path forward involves leveraging this versatile building block to explore new chemical space and biological targets.

  • For Medicinal Chemists: Focus on developing novel synthetic routes to derivatize the carbaldehyde and other positions on the 7-azaindole ring. This will be crucial for generating libraries with diverse pharmacophores.

  • For Biologists and Pharmacologists: Screen derivatives of this scaffold against a wider range of kinases and other enzyme families to identify novel biological activities.

  • For Intellectual Property Specialists: While the core scaffold is well-precedented, there is ample opportunity to patent novel compositions of matter derived from it, as well as new methods of use in untapped therapeutic indications.

References

  • Azaindole derivatives as inhibitors of protein kinases. (WO2014102378A1).
  • Derivatives of azaindoles as inhibitors of protein kinases abl and src. (WO2010092489A1).
  • Azaindole derivatives as multi kinase inhibitors. (WO2014102377A1).
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. Chemicalbook.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 1h-pyrrolo[2,3-b]pyridines. (WO2006063167A1).
  • Pyrrolo[2,3-d]pyrimidine compounds. (US8133899B2).
  • Pyrrolo[2,3-d]pyrimidine compounds. (US-7265221-B2). PubChem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specia...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The procedural integrity of this guide is rooted in established principles of chemical safety and hazardous waste management, designed to be a self-validating system for your laboratory's operational workflow.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chlorinated heterocyclic compound. While specific toxicity data for this exact molecule may be limited, the structural motifs—a chlorinated pyridine and an aldehyde—necessitate a cautious approach. Similar compounds exhibit a range of hazards, including potential toxicity if swallowed, skin and eye irritation, and potential for environmental harm if released.[1][2][3]

Therefore, it is imperative to treat this compound as a hazardous substance. The primary goals of the disposal procedure are to prevent accidental exposure to personnel and to avoid environmental contamination.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[2][3]
Aquatic ToxicityMay be harmful to aquatic life.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[2]

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Ensure the glove material is compatible with the chemical and any solvents used.[2]

  • Body Protection: A lab coat or other impervious clothing is required to protect against skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is critical to ensure safe disposal and to prevent incompatible materials from mixing.[4][5]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and any solvents used in your process. A high-density polyethylene (HDPE) or glass container is generally suitable.[6]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][7]

    • It is often best practice to use the original container of the main component of the waste if it is empty and suitable.[6]

  • Label the Waste Container:

    • As soon as you begin collecting waste, affix a "HAZARDOUS WASTE" label to the container.[5][6]

    • The label must clearly state the full chemical name: "5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde" and any other chemical constituents in the waste stream, including solvents. Do not use abbreviations or chemical formulas.[5][6]

    • Include the approximate percentage or concentration of each component.[6]

  • Waste Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[5]

    • The container must be kept closed at all times, except when adding waste.[4][5][7]

    • Ensure the exterior of the container remains clean and free of chemical residue.[4][6]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[4]

Diagram 1: Waste Disposal Decision Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Need to dispose of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde ppe Don appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container add_waste Add waste to container (in fume hood) container->add_waste seal Securely seal container add_waste->seal clean Clean container exterior seal->clean store Store in Satellite Accumulation Area clean->store request Request waste pickup from Environmental Health & Safety (EHS) store->request spill Spill Occurs contain Contain spill with absorbent material spill->contain collect Collect contaminated material into a separate hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate decontaminate->request

Caption: Workflow for the safe disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Evacuate and Alert: Ensure the immediate area is clear of personnel and alert colleagues.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory staff. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[1][2]

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly. The choice of decontamination solution will depend on the nature of the spill (e.g., solid or dissolved in a solvent). Consult your institution's safety protocols or EHS for guidance.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Final Disposal Pathway

Under no circumstances should 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde or its waste be disposed of down the drain or in the regular trash.[4][7][8] This is a violation of environmental regulations and poses a significant risk.

The designated and compliant disposal route is through your institution's hazardous waste management program. Once your waste container is full (or you are finished with the reagent), follow your institution's procedures to arrange for a pickup by the EHS department or a licensed hazardous waste disposal contractor.[5][7] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9]

By adhering to this guide, you contribute to a culture of safety and responsibility within the scientific community. The principles outlined here are not merely procedural steps but are foundational to the ethical conduct of research.

References

  • SAFETY DATA SHEET for a similar compound. Sigma-Aldrich.
  • Safety Data Sheet for a similar compound. ChemScene.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • SAFETY DATA SHEET for a similar compound. Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET for a similar compound. Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Safety Data Sheet for a similar compound. Angene Chemical.
  • Toxicological Profile for Pyridine.
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde disposal inform
  • Pyridine Occupational Safety and Health Administr
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde product page. Sigma-Aldrich.
  • WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety (DEHS).
  • Hazardous Waste Manual. Cornell University Environmental Health and Safety.

Sources

Handling

Personal protective equipment for handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Essential Safety and Handling Guide: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Core Hazard Analysis: Understanding the Risks A thorough understandin...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Hazard Analysis: Understanding the Risks

A thorough understanding of the inherent chemical risks is the foundation of safe laboratory practice. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.

The primary hazards are identified as:

  • H302: Harmful if swallowed. This indicates that accidental ingestion can lead to toxic effects.

  • H319: Causes serious eye irritation. This signifies that contact with the eyes, even in small amounts, can result in significant and potentially lasting damage.

While not explicitly classified for this specific molecule, structurally similar chlorinated pyridine compounds may also cause skin and respiratory irritation.[2][3] Therefore, a conservative approach that mitigates these potential risks is warranted.

Table 1: Chemical Hazard and Property Summary

Property Identifier Source
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation
Precautionary Statement P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Molecular Formula C₈H₅ClN₂O [1]
Molecular Weight 180.59 g/mol [1]
Physical Form Solid

| Storage Class | 11 - Combustible Solids | |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: ocular, dermal, and inhalation. The selection of each piece of equipment is a direct countermeasure to the identified hazards.

Table 2: Required PPE for Handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Body Area Protective Equipment Rationale & Best Practices
Eyes/Face Chemical safety goggles with side-shields. Face shield for splash risks. Rationale: Directly addresses the H319 "Causes serious eye irritation" hazard. Standard safety glasses are insufficient. A face shield provides an additional barrier during procedures with a higher risk of splashing, such as transfers or solution preparations.[4]
Skin/Hands Chemical-resistant gloves (Nitrile recommended for incidental contact). Rationale: Prevents dermal contact. While the compound is not classified as a skin irritant, this is a prudent measure. Nitrile gloves offer good resistance to a range of chemicals for splash protection.[4][5] For prolonged contact, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and wash hands thoroughly after removal.[2][4]
Body Fully-buttoned, chemical-resistant laboratory coat. Rationale: Protects skin and personal clothing from contamination by dust or splashes.[4][6]

| Respiratory | Certified Chemical Fume Hood. | Rationale: This is the primary engineering control to prevent inhalation of the solid as an airborne dust or aerosol. All weighing and handling of the solid compound must be performed within a properly functioning fume hood.[4][7] |

Operational Protocol: From Receipt to Reaction

A systematic workflow is essential to minimize risk at every stage of handling. This protocol ensures that safety measures are integrated directly into the experimental process.

Step-by-Step Handling Procedure
  • Preparation and Pre-Handling Checks:

    • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble PPE: Don all required PPE as outlined in Table 2 before entering the designated handling area.

    • Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2][6]

    • Prepare Materials: Gather all necessary spatulas, weigh boats, and solvent containers to avoid leaving the fume hood mid-procedure.

  • Weighing and Dispensing (Inside Fume Hood):

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate airborne dust.

    • Close the primary container tightly immediately after dispensing.

  • Use in Application (e.g., Dissolution, Reaction):

    • When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.

    • Keep the reaction vessel within the fume hood.

  • Post-Handling Decontamination and Storage:

    • Carefully clean all reusable equipment (e.g., spatulas, glassware) that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

    • Ensure the primary container is properly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][6][8]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure A Verify Fume Hood B Don Required PPE A->B C Locate Safety Equipment B->C D Weigh Solid Compound C->D E Add to Reaction/Solvent D->E F Decontaminate Surfaces & Glassware E->F G Segregate Hazardous Waste F->G H Store Primary Container G->H

Caption: Safe handling workflow for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Emergency Preparedness and Disposal

Preparedness is crucial for mitigating the impact of an accidental exposure or spill.

Spill Response

For a minor spill (<1g) of solid material:

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing your full, appropriate PPE.

  • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the area with an appropriate solvent and wipe clean.

  • Dispose of all cleaning materials as hazardous waste.

First Aid Measures
  • If in Eyes: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]

  • If Swallowed: Rinse mouth with water.[2][9] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[9]

  • If on Skin: Wash the affected area thoroughly with soap and plenty of water.[2] Remove any contaminated clothing.[2]

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek medical attention.[2][10]

Waste Disposal

All waste contaminated with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.[9]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[3][9]

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Pyridine-2-carbaldehyde Safety Data Sheet. Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Safety Data Sheet. ChemScene.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Pyridine-4-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Product Page. Sigma-Aldrich.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Product Page. Sigma-Aldrich.
  • 3-Pyridinecarboxaldehyde Safety Data Sheet. Fisher Scientific.
  • 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Angene Chemical.
  • 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Safety Information. ChemicalBook.
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Product Page. Synblock.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
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5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
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